Product packaging for Cladosporin(Cat. No.:CAS No. 35818-31-6)

Cladosporin

Cat. No.: B1252801
CAS No.: 35818-31-6
M. Wt: 292.33 g/mol
InChI Key: WOMKDMUZNBFXKG-ZWKOPEQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cladosporin has been reported in Aspergillus flavus, Chaetomium globosum, and Cladosporium cladosporioides with data available.
antifungal metabolite from Cladosporium cladosporioides;  toxic, minor metabolite of Aspersillus flavus;  inhibits tRNA synthetase in Plasmodium falciparum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O5 B1252801 Cladosporin CAS No. 35818-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-6,8-dihydroxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-9-3-2-4-12(20-9)8-13-6-10-5-11(17)7-14(18)15(10)16(19)21-13/h5,7,9,12-13,17-18H,2-4,6,8H2,1H3/t9-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMKDMUZNBFXKG-ZWKOPEQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35818-31-6
Record name Cladosporin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35818-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cladosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035818316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLADOSPORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PR0D5FI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cladosporin: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporin, a polyketide-derived isocoumarin produced by the fungus Cladosporium cladosporioides, has emerged as a molecule of significant interest in drug discovery. Initially identified as an antifungal agent, its potent and selective inhibitory activity against the lysyl-tRNA synthetase (KRS) of the malaria parasite Plasmodium falciparum has highlighted its potential as a novel antimalarial therapeutic. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its fermentation, isolation, and purification. Furthermore, it presents a comprehensive analysis of its biological activities, with a focus on its mechanism of action against P. falciparum. Quantitative data on its efficacy are summarized, and key signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of this promising natural product.

Introduction

The increasing prevalence of drug-resistant pathogens necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new drugs. Fungi, in particular, are prolific producers of bioactive secondary metabolites. Cladosporium cladosporioides, a ubiquitous dematiaceous fungus, is one such organism that has yielded a compound of significant therapeutic interest: this compound.

First described as an antifungal metabolite, this compound's journey from a general antimicrobial to a highly specific enzyme inhibitor showcases the power of modern drug discovery platforms. This guide will delve into the technical aspects of this compound's discovery and characterization, providing researchers and drug development professionals with a detailed understanding of its properties and potential applications.

Discovery and Isolation of this compound

The discovery of this compound from Cladosporium cladosporioides involves a systematic process of fungal fermentation, extraction of secondary metabolites, and purification guided by bioassays.

Fermentation of Cladosporium cladosporioides

The production of this compound is achieved through submerged or solid-state fermentation of C. cladosporioides. While optimal conditions can vary between strains, a general protocol is outlined below.

Experimental Protocol: Fermentation

  • Strain and Culture Maintenance: A pure culture of Cladosporium cladosporioides is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 25°C.

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium, such as Potato Dextrose Broth (PDB), with the fungal mycelia or spores from the agar plate. The seed culture is incubated at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Medium: A production medium is prepared to support the growth of the fungus and the biosynthesis of this compound. A variety of media can be used, with Czapek-Dox broth being a common choice. The composition of the medium can be optimized to enhance the yield of this compound.

  • Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v) and incubated under controlled conditions. Fermentation parameters such as temperature (25-28°C), pH (initially 5.0-6.0), and agitation (150-200 rpm) are monitored and maintained for a period of 7-14 days.

  • Monitoring: The production of this compound can be monitored throughout the fermentation process by taking periodic samples of the culture broth, extracting the metabolites, and analyzing them by techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the fungal biomass and culture broth and purified to homogeneity.

Experimental Protocol: Extraction and Purification

  • Harvesting: The fungal biomass is separated from the culture broth by filtration or centrifugation.

  • Extraction: The fungal mycelia and the culture filtrate are typically extracted separately with an organic solvent such as ethyl acetate or methanol. The solvent extracts are then combined and concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to a preliminary fractionation step, often using liquid-liquid partitioning between immiscible solvents (e.g., n-hexane and methanol) to remove nonpolar impurities.

  • Chromatographic Purification: The partially purified extract is then subjected to a series of chromatographic techniques to isolate this compound. These may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

    • Preparative Thin-Layer Chromatography (TLC): For smaller scale purification.

    • High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water is often the final step to obtain pure this compound.

  • Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow for this compound Discovery

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization strain C. cladosporioides Strain culture Seed Culture strain->culture fermentation Production Fermentation culture->fermentation harvest Harvest Biomass & Broth fermentation->harvest extraction Solvent Extraction harvest->extraction fractionation Fractionation extraction->fractionation bioassay Bioassay Screening extraction->bioassay Crude Extract chromatography Chromatography fractionation->chromatography fractionation->bioassay Fractions pure_compound Pure this compound chromatography->pure_compound chromatography->bioassay Purified Fractions structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: A generalized workflow for the discovery of this compound.

Biological Activities of this compound

This compound exhibits a range of biological activities, most notably its antifungal and antimalarial properties.

Antifungal Activity

This compound has demonstrated inhibitory activity against a variety of fungal pathogens, particularly plant pathogens.

Table 1: Antifungal Activity of this compound

Fungal SpeciesActivityReference
Trichophyton mentagrophytesMIC: 75 µg/mL[1]
Microsporum canisMIC: 75 µg/mL[1]
Aspergillus spp. (spore germination)Inhibition at 40 µg/mL[1]
Penicillium spp. (spore germination)Inhibition at 40 µg/mL[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Fungal spores or mycelial fragments are suspended in a suitable broth (e.g., RPMI-1640) and the concentration is adjusted to a standard density.

  • Drug Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Antimalarial Activity

The most significant biological activity of this compound is its potent and selective inhibition of the malaria parasite, Plasmodium falciparum.

Table 2: Antimalarial Activity of this compound

P. falciparum StrainIC₅₀ (nM)Cytotoxicity (CC₅₀) against Human Cells (µM)Selectivity Index (CC₅₀/IC₅₀)
3D7 (chloroquine-sensitive)~50>10 (HepG2)>200
Dd2 (chloroquine-resistant)~60>10 (HEK293)>167
W2 (chloroquine-resistant)~70--

Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum)

  • Parasite Culture: Asexual stages of P. falciparum are maintained in in vitro culture in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX).

  • Drug Dilution: this compound is serially diluted in the culture medium in a 96-well plate.

  • Inoculation: Synchronized ring-stage parasites are added to the wells.

  • Incubation: The plate is incubated for 48-72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Growth Inhibition Assessment: Parasite growth is quantified using various methods, such as SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopic counting of parasitemia.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

The primary molecular target of this compound in P. falciparum is the cytosolic lysyl-tRNA synthetase (KRS).[2] This enzyme is essential for protein synthesis as it catalyzes the attachment of lysine to its cognate tRNA.

Signaling Pathway: Inhibition of Protein Synthesis

protein_synthesis_inhibition cluster_translation Protein Synthesis Lysine Lysine KRS Lysyl-tRNA Synthetase (KRS) Lysine->KRS ATP ATP ATP->KRS tRNA_Lys tRNA(Lys) tRNA_Lys->KRS Lys_tRNA Lysyl-tRNA(Lys) KRS->Lys_tRNA Ribosome Ribosome Lys_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->KRS Inhibits

Caption: this compound inhibits protein synthesis by targeting lysyl-tRNA synthetase.

This compound acts as a competitive inhibitor of ATP in the KRS active site.[2] The high selectivity of this compound for the parasite enzyme over the human homolog is a key feature that makes it an attractive drug candidate. This selectivity is attributed to specific amino acid differences in the active sites of the parasite and human enzymes.

Experimental Protocol: Lysyl-tRNA Synthetase Inhibition Assay

  • Enzyme and Substrates: Recombinant P. falciparum KRS and human KRS are purified. The substrates, L-lysine, ATP, and tRNALys, are prepared in a suitable buffer.

  • Assay Reaction: The enzymatic reaction is typically carried out in a microplate format. The reaction mixture contains the enzyme, substrates, and varying concentrations of this compound.

  • Detection of Activity: The activity of KRS can be measured using various methods, such as:

    • Radiolabeling: Measuring the incorporation of radiolabeled lysine into tRNA.

    • Malachite Green Assay: Detecting the release of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.

    • Coupled Enzyme Assays: Using a secondary enzyme to produce a detectable signal (e.g., colorimetric or fluorescent).

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is determined by plotting the enzyme activity against the concentration of this compound.

Table 3: Inhibition of Lysyl-tRNA Synthetase by this compound

EnzymeIC₅₀ (nM)
P. falciparum KRS~60-100
Human KRS>10,000

Conclusion and Future Perspectives

This compound represents a promising lead compound for the development of a new class of antimalarial drugs. Its potent and selective inhibition of a validated parasite target, lysyl-tRNA synthetase, provides a strong foundation for further optimization. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers working on the discovery and development of novel anti-infective agents.

Future research should focus on several key areas:

  • Medicinal Chemistry: Structure-activity relationship (SAR) studies to improve the potency, selectivity, and pharmacokinetic properties of this compound.

  • Biosynthesis: Elucidation of the complete biosynthetic pathway of this compound in C. cladosporioides to enable synthetic biology approaches for yield improvement and the generation of novel analogs.

  • In Vivo Efficacy: Evaluation of the efficacy of this compound and its derivatives in animal models of malaria.

  • Resistance Studies: Investigation of the potential for resistance development in P. falciparum and the mechanisms underlying it.

By addressing these research questions, the full therapeutic potential of this compound can be realized, potentially leading to a new and effective treatment for malaria.

References

A Deep Dive into the Biological Activities of Cladosporin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Promising Fungal Metabolite with Diverse Therapeutic Potential

Cladosporin, a naturally occurring isocoumarin produced by various fungi, most notably from the genus Cladosporium, has emerged as a molecule of significant interest to the scientific community.[1][2][3] Initially recognized for its antifungal properties, a growing body of research has unveiled a broad spectrum of biological activities, including potent antimalarial, antibacterial, insecticidal, anti-inflammatory, and herbicidal effects.[1][3] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Antimalarial Activity: A Primary Focus

The most profound and well-characterized biological activity of this compound is its potent and selective inhibition of the malaria parasite, Plasmodium falciparum.[4][5][6] It exhibits nanomolar inhibitory activity against both the blood and liver stages of the parasite, making it a promising lead compound for the development of novel antimalarial drugs.[1][2][7][8]

Mechanism of Action: Targeting Protein Synthesis

This compound's antimalarial effect stems from its specific inhibition of the parasite's cytosolic lysyl-tRNA synthetase (KRS), a crucial enzyme in protein biosynthesis.[4][7][8] By binding to the active site of P. falciparum KRS (PfKRS), this compound prevents the attachment of lysine to its cognate tRNA, thereby halting protein synthesis and leading to parasite death.[7][8][9] A key aspect of its therapeutic potential lies in its high selectivity for the parasite's enzyme over the human counterpart, with studies indicating a more than 100-fold greater potency against PfKRS.[7][8] This selectivity is attributed to specific amino acid differences in the active sites of the parasite and human enzymes.[7][8]

cluster_parasite Plasmodium falciparum Cytosol Lysine Lysine PfKRS PfKRS (Lysyl-tRNA Synthetase) Lysine->PfKRS tRNA_Lys tRNA(Lys) tRNA_Lys->PfKRS Lys_tRNA_Lys Lysyl-tRNA(Lys) PfKRS->Lys_tRNA_Lys ATP -> AMP + PPi Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death This compound This compound This compound->PfKRS Inhibits

Figure 1: Mechanism of this compound's antimalarial action via inhibition of PfKRS.

Quantitative Antimalarial Data

The following table summarizes the reported in vitro efficacy of this compound against Plasmodium species and its selectivity against human cell lines.

Target Organism/Cell LineAssay TypeMeasured ActivityValueReference
Plasmodium falciparum (Blood Stage)Growth InhibitionIC50~40-90 nM[7][10]
Plasmodium yoelii (Liver Stage)Growth InhibitionIC50~40-90 nM[7][10]
P. falciparum Lysyl-tRNA Synthetase (PfKRS)Enzymatic InhibitionIC5061 nM[10]
Human (HepG2-CD81) CellsCytotoxicityCC50>10 µM[7][11]
Human (HEp2) CellsCytotoxicityCC50>10 µM[11]

Broad-Spectrum Antimicrobial and Other Activities

Beyond its potent antimalarial properties, this compound exhibits a range of other biological activities, highlighting its potential as a versatile therapeutic and agrochemical lead compound.

Antifungal and Antibacterial Activity

This compound has demonstrated inhibitory activity against various fungal and bacterial pathogens.[1][3]

Target OrganismMeasured ActivityValueReference
Cryptococcus neoformansIC5017.7 µg/mL[1][2]
Various dermatophytesMIC40-75 µg/mL[11]
Staphylococcus aureus 209PMIC4 µg/mL[12]
Anti-inflammatory, Insecticidal, and Herbicidal Activities

This compound has also been reported to possess anti-inflammatory, insecticidal, and selective herbicidal properties.[1][3] It has shown anti-inflammatory responses in mouse lung tissue and insecticidal effects.[7] Furthermore, this compound selectively inhibits the growth of monocot plants while showing no activity against dicots, indicating its potential for agricultural applications.[1][2][3] In a microdilution broth assay, this compound demonstrated significant growth inhibition of several plant pathogens, including Colletotrichum acutatum (92.7% inhibition), C. fragariae (90.1% inhibition), and C. gloeosporioides (95.4% inhibition) at a concentration of 30 µM.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research on this compound.

In Vitro Antimalarial Assay (Blood Stage)

This assay is fundamental to determining the efficacy of compounds against the asexual erythrocytic stage of P. falciparum.

cluster_workflow In Vitro Antimalarial Assay Workflow start Start culture Culture P. falciparum in human erythrocytes start->culture prepare Prepare serial dilutions of this compound culture->prepare dispense Dispense parasite culture and this compound into 96-well plate prepare->dispense incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2) dispense->incubate quantify Quantify parasite growth (e.g., SYBR Green I assay) incubate->quantify analyze Analyze data and determine IC50 value quantify->analyze end End analyze->end

Figure 2: Workflow for a typical in vitro antimalarial blood-stage assay.

Methodology:

  • Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX and hypoxanthine) under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Setup: Asynchronous parasite cultures (typically at 0.5-1% parasitemia and 2% hematocrit) are dispensed into 96-well microplates. The serially diluted this compound is then added to the wells.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Growth Quantification: After incubation, parasite growth is quantified. A common method is the SYBR Green I-based fluorescence assay, where SYBR Green I dye intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite number.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a nonlinear regression model.

Lysyl-tRNA Synthetase (KRS) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of PfKRS.

Methodology:

  • Recombinant Protein Expression and Purification: The gene encoding for P. falciparum KRS is cloned and expressed in a suitable system (e.g., E. coli), and the recombinant protein is purified.

  • Assay Principle: The activity of KRS is measured by detecting one of the reaction products, typically AMP or pyrophosphate (PPi). A common method is a fluorescence polarization-based assay that detects AMP.

  • Assay Procedure: The purified PfKRS enzyme is incubated with its substrates (lysine and ATP) and varying concentrations of this compound in an appropriate reaction buffer.

  • Detection: The reaction is initiated, and after a defined incubation period, a detection reagent is added that generates a signal (e.g., fluorescence polarization) proportional to the amount of product formed.

  • Data Analysis: The signal is measured, and the IC50 value is determined by plotting the percentage of enzyme inhibition against the this compound concentration.

Protein Synthesis Inhibition Assay

This assay confirms that this compound's mode of action in the parasite is through the inhibition of protein synthesis.

Methodology:

  • Parasite Treatment: Synchronized P. falciparum cultures are treated with this compound at a concentration that inhibits growth. Control treatments include a vehicle (e.g., DMSO) and known protein synthesis inhibitors (e.g., cycloheximide).

  • Metabolic Labeling: A radiolabeled amino acid (e.g., ³H-isoleucine or ³⁵S-methionine/cysteine) is added to the cultures.

  • Incubation: The parasites are incubated for a short period (e.g., 2-4 hours) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

  • Protein Precipitation and Scintillation Counting: The parasites are harvested, and the proteins are precipitated (e.g., using trichloroacetic acid). The amount of incorporated radioactivity is then measured using a scintillation counter.

  • Data Analysis: A significant reduction in the incorporation of the radiolabeled amino acid in this compound-treated parasites compared to the vehicle control indicates inhibition of protein synthesis.[7]

Conclusion and Future Perspectives

This compound is a multifaceted natural product with a diverse and potent range of biological activities. Its well-defined mechanism of action against P. falciparum, coupled with its high selectivity, positions it as a highly promising scaffold for the development of new antimalarial drugs. While its antimalarial properties are the most extensively studied, its other antimicrobial, anti-inflammatory, and herbicidal activities warrant further investigation to unlock its full therapeutic and agrochemical potential. Future research should focus on lead optimization to improve its pharmacokinetic properties, in vivo efficacy studies, and a deeper exploration of its other reported biological effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to the exciting and evolving field of this compound research.

References

The Discovery of a Potent Antifungal: A Technical Guide to the Initial Screening and Identification of Cladosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the initial screening and identification of the antifungal properties of Cladosporin. This compound, a naturally occurring isocoumarin metabolite, was first isolated from the fungus Cladosporium cladosporioides. It has since garnered significant interest due to its broad-spectrum biological activities, including potent antifungal, antibacterial, and antimalarial properties. This document details the experimental methodologies, presents key quantitative data, and visualizes the critical workflows and mechanisms of action.

Initial Screening and Discovery Workflow

The discovery of this compound's antifungal properties followed a classic natural product screening paradigm. The general process involves bioassay-guided fractionation, where crude extracts of microorganisms are tested for biological activity, and active extracts are then purified to isolate the responsible compound(s).

An initial screening of 40 fungal crude extracts using a direct-bioautography method identified the acetone extract of Cladosporium cladosporioides as showing the most promising activity against three Colletotrichum species, warranting further in-depth investigation.

G cluster_0 Phase 1: Fungal Culture & Extraction cluster_1 Phase 2: Primary Antifungal Screening cluster_2 Phase 3: Bioassay-Guided Fractionation cluster_3 Phase 4: Isolation & Identification Fungal_Strains Collection of Fungal Strains (e.g., Cladosporium cladosporioides) Fermentation Liquid or Solid-State Fermentation Fungal_Strains->Fermentation Extraction Solvent Extraction (e.g., Acetone, Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Primary_Screen Primary Bioassay (e.g., Agar Diffusion, Bioautography) Crude_Extract->Primary_Screen Active_Extract Identification of 'Hit' Extract Primary_Screen->Active_Extract Shows Zone of Inhibition Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Active_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Bioassay_Fractions Bioassay of Each Fraction Fractions->Bioassay_Fractions Active_Fraction Identification of Active Fraction(s) Bioassay_Fractions->Active_Fraction Activity Confirmed Purification Purification of Active Compound Active_Fraction->Purification Structure_Elucidation Structural Analysis (NMR, MS, X-ray) Purification->Structure_Elucidation Identified_Compound Pure this compound Structure_Elucidation->Identified_Compound

Caption: Bioassay-guided workflow for isolating this compound.

Experimental Protocols

Isolation and Characterization of this compound

The isolation of this compound involves culturing the source fungus, extracting the secondary metabolites, and purifying the target compound.

Protocol: Fungal Culture, Extraction, and Isolation

  • Inoculation and Fermentation:

    • Prepare a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice medium).

    • Inoculate the sterile medium with a pure culture of Cladosporium cladosporioides.

    • Incubate the culture for a specified period (e.g., 14-21 days) under appropriate conditions (e.g., 25°C, static or shaking).

  • Extraction:

    • If using a liquid culture, separate the mycelium from the broth via filtration.

    • Homogenize the mycelium and/or extract the culture broth with an organic solvent like ethyl acetate or acetone.

    • Concentrate the organic extract in vacuo to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography using silica gel.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Final Purification:

    • Pool the fractions containing the compound of interest (as identified by bioassay).

    • Perform further purification using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

  • Structural Characterization:

    • Elucidate the structure of the purified compound using spectroscopic methods. The structure of this compound was established as 3, 4-dihydro-6, 8-dihydroxy-3-(tetrahydro-6-methyl-2H-pyran-2-yl)methylisocoumarin.

    • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to determine the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and elemental composition.

    • X-ray Crystallography: For definitive stereochemical assignment, grow a single crystal of the compound and perform X-ray diffraction analysis.

Antifungal Susceptibility Testing

To quantify the antifungal activity of pure this compound, a broth microdilution assay is a standard and widely used method. This method determines the minimum inhibitory concentration (MIC) or the concentration causing a certain percentage of growth inhibition.

Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Grow the target fungal pathogens (e.g., Colletotrichum spp., Phomopsis viticola) on a suitable agar medium.

    • Prepare a spore suspension or yeast cell suspension in sterile water or saline.

    • Adjust the concentration of the suspension to a standard density (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or spectrophotometer.

  • Assay Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Dispense a defined volume (e.g., 50 µL) of sterile fungal growth medium (e.g., Potato Dextrose Broth, RPMI-1640) into each well.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a two-fold serial dilution of the this compound stock solution across the wells of the plate.

    • Include positive controls (fungal inoculum without any compound) and negative controls (medium only).

  • Inoculation and Incubation:

    • Add a specific volume (e.g., 50 µL) of the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plate at an optimal temperature (e.g., 25-30°C) for a period of 24 to 120 hours, depending on the growth rate of the fungus.

  • Data Analysis:

    • Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Alternatively, visual inspection for turbidity can be used to determine the MIC, defined as the lowest concentration of the compound that completely inhibits visible growth.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

Quantitative Data on Antifungal Activity

Studies have demonstrated this compound's significant inhibitory effects against a range of fungal pathogens, particularly those affecting plants. The data highlights its potency, often comparable or superior to standard fungicides.

Fungal SpeciesThis compound Concentration% Growth InhibitionEfficacy ValueReference
Colletotrichum acutatum30 µM92.7%-
Colletotrichum fragariae30 µM90.1%-
Colletotrichum gloeosporioides30 µM95.4%-
Phomopsis viticola30 µM79.9%-
Phomopsis obscurans30 µMSignificant Selectivity-
Cryptococcus neoformans--C₅₀ = 17.7 µg/mL
Various Penicillium spp. (spore germination)≤ 40 µg/mLInhibition-
Various Aspergillus spp. (spore germination)≤ 40 µg/mLInhibition-
Various dermatophytes75 µg/mLComplete Inhibition-

Note: this compound's activity against C. acutatum is noteworthy as this species is genetically insensitive to the benzimidazole class of fungicides, indicating a different mode of action for this compound.

Mechanism of Action: Inhibition of Protein Synthesis

While initially identified for its antifungal properties, detailed mechanistic studies, particularly in the context of its potent antimalarial activity, have revealed that this compound targets a crucial cellular process: protein synthesis. The primary target is the enzyme lysyl-tRNA synthetase (KRS) .

This enzyme is responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into protein. This compound acts as a competitive inhibitor, binding to the active site of KRS and preventing the binding of ATP, one of the substrates required for the aminoacylation reaction. This specific inhibition halts protein synthesis, ultimately leading to cell death. The high selectivity of this compound for the fungal or parasitic enzyme over the human counterpart makes it a promising lead compound for drug development.

G cluster_0 Normal Protein Synthesis Pathway cluster_1 Inhibition by this compound Lysine Lysine KRS Lysyl-tRNA Synthetase (KRS) Lysine->KRS ATP ATP ATP->KRS tRNA_Lys tRNA(Lys) tRNA_Lys->KRS Complex Lys-tRNA(Lys) KRS->Complex Catalyzes Aminoacylation Inhibited_KRS Inhibited KRS Ribosome Ribosome Complex->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->Inhibited_KRS Competitively Binds to ATP Site Block Protein Synthesis Blocked Inhibited_KRS->Block

Caption: this compound's mechanism of action via KRS inhibition.

Conclusion

The initial screening and identification of this compound's antifungal properties exemplify a successful natural product discovery campaign. Originating from the fungus Cladosporium cladosporioides, its activity was first detected through systematic screening and confirmed via bioassay-guided isolation. Detailed protocols for its purification and characterization have been established, and its potent, broad-spectrum antifungal activity is well-documented through quantitative assays like the broth microdilution method. The elucidation of its mechanism of action as a highly selective inhibitor of lysyl-tRNA synthetase provides a solid foundation for its development as a lead compound for novel antifungal and antiparasitic therapeutics.

Cladosporin: A Technical Guide to a Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporin is a naturally occurring isocoumarin metabolite produced by various fungi, most notably Cladosporium cladosporioides. Initially identified for its antifungal properties, subsequent research has unveiled a potent and highly selective mechanism of action, positioning it as a promising lead compound for the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. This technical guide provides an in-depth overview of this compound, encompassing its discovery, chemical properties, biosynthesis, and multifaceted biological activities. A core focus is placed on its well-established role as a protein synthesis inhibitor through the specific targeting of lysyl-tRNA synthetase (KRS). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its mechanism of action and potential signaling pathway interactions to facilitate further research and development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Fungal secondary metabolites, in particular, exhibit vast structural diversity and a wide range of biological activities. This compound, first isolated from Cladosporium cladosporioides, is a prime example of such a metabolite with significant therapeutic promise.[1][2] This guide aims to consolidate the current technical knowledge on this compound to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is an isocoumarin derivative with the chemical formula C₁₆H₂₀O₅.[3] Its structure features a dihydroisocoumarin core linked to a substituted tetrahydropyran ring.[4]

PropertyValueReference
Molecular Formula C₁₆H₂₀O₅[3]
Molecular Weight 292.33 g/mol [3]
CAS Number 35818-31-6[3]
Appearance White solid[5]
Solubility Moderately soluble in chloroform, slightly soluble in acetate[5]

Biosynthesis

The biosynthesis of this compound proceeds through the polyketide pathway.[5] It is assembled by a highly reducing (HR) and a non-reducing (NR) iterative type I polyketide synthase (PKS) pair.[6] The biosynthesis involves the condensation of acetate and malonate units to form a poly-β-keto chain, which then undergoes cyclization and subsequent modifications to yield the final this compound molecule.[5] Interestingly, the gene cluster responsible for this compound biosynthesis in C. cladosporioides also contains a putative lysyl-tRNA synthetase gene, which is thought to confer a resistance mechanism to the producing organism.[6]

Mechanism of Action: Inhibition of Protein Synthesis

The primary and most well-elucidated mechanism of action of this compound is the potent and selective inhibition of protein synthesis.[7] This is achieved by directly targeting the cytosolic lysyl-tRNA synthetase (KRS), an essential enzyme responsible for attaching lysine to its cognate tRNA during translation.[5][7]

This compound acts as an ATP-competitive inhibitor, binding to the active site of KRS.[8][9] Structural studies have revealed that the isocoumarin moiety of this compound mimics the adenine portion of ATP, while the tetrahydropyran ring occupies the ribose-binding pocket.[8][9] This binding prevents the formation of the lysyl-adenylate intermediate, thereby halting the aminoacylation process and leading to a cessation of protein synthesis.[7]

A remarkable feature of this compound is its high selectivity for pathogen KRS over the human counterpart. For instance, it is over 100-fold more potent against Plasmodium falciparum KRS (PfKRS) than human KRS.[7][10] This selectivity is conferred by two amino acid differences in the active site of the enzyme between the parasite and human forms, making it an attractive target for antimicrobial drug development.[7][10]

Cladosporin_Mechanism_of_Action This compound This compound Inhibition Inhibition This compound->Inhibition PfKRS Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS) Lysyl_AMP Lysyl-AMP Intermediate PfKRS->Lysyl_AMP Catalyzes formation of ATP_Lysine ATP + Lysine ATP_Lysine->PfKRS Binds to active site Lys_tRNA_Lys Lysyl-tRNA-Lys Lysyl_AMP->Lys_tRNA_Lys Reacts with tRNA-Lys to form tRNA_Lys tRNA-Lys tRNA_Lys->Lysyl_AMP Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis Incorporated into Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Essential for survival Inhibition->PfKRS Binds to ATP binding site Inhibition->Parasite_Death Leads to

Caption: Inhibition of Protein Synthesis by this compound.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antimalarial, antifungal, antibacterial, and anticancer effects.

Antimalarial Activity

This compound is a highly potent antimalarial agent, demonstrating nanomolar efficacy against both the blood and liver stages of Plasmodium falciparum.[11][12] Its potent activity is maintained against multidrug-resistant strains of the parasite.[12]

Organism/Cell LineAssayIC₅₀/EC₅₀Reference
Plasmodium falciparum (Dd2, drug-resistant)Blood-stage growth inhibition40 - 90 nM[2][12]
Plasmodium falciparum (3D7, drug-sensitive)Blood-stage growth inhibition~60 nM[12]
Plasmodium yoeliiLiver-stage development40 - 90 nM[12]
Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS1)Biochemical inhibition61 nM[8][13]
Human Lysyl-tRNA Synthetase (HsKRS)Biochemical inhibition>20 µM[13]
HepG2-CD81 (human liver cells)Cytotoxicity>10 µM[12]
Antifungal Activity

This compound has demonstrated significant activity against a range of fungal pathogens, including dermatophytes and plant pathogens.[2][14]

OrganismAssayMIC / IC₅₀ / % InhibitionReference
Trichophyton interdigitaleMIC40 - 75 µg/mL[2]
Trichophyton rubrumMIC40 - 75 µg/mL[2]
Microsporum canisMIC40 - 75 µg/mL[2]
Epidermophyton floccosumMIC40 - 75 µg/mL[2]
Penicillium and Aspergillus spp. (spore germination)Inhibition>50% at 20-40 µg/mL[2]
Colletotrichum acutatumGrowth Inhibition (at 30 µM)92.7%[14][15]
Colletotrichum fragariaeGrowth Inhibition (at 30 µM)90.1%[14][15]
Colletotrichum gloeosporioidesGrowth Inhibition (at 30 µM)95.4%[14][15]
Cryptococcus neoformansIC₅₀17.7 µg/mL[1][14]
Antibacterial Activity

This compound has shown activity against certain Gram-positive bacteria.[16]

OrganismAssayMICReference
Bacillus brevisMICLow concentrations[16]
Clostridium pasteurianumMICLow concentrations[16]
Anticancer Activity

While research on the anticancer properties of this compound is less extensive, related compounds like Cladosporol A have shown promising results. Cladosporol A, isolated from Cladosporium cladosporioides, exhibits cytotoxic effects against various cancer cell lines.[11][13] It has been shown to induce G1 phase cell cycle arrest and apoptosis.[11][13] An ethyl acetate extract of a Cladosporium sp. has also demonstrated significant cytotoxicity.[10]

Cell LineCompound/ExtractIC₅₀Reference
Human Breast Cancer (MCF-7)Cladosporol A8.7 µM[11]
Human Colon Carcinoma (HT-29)Cladosporol AConcentration-dependent inhibition[13]
Human Colon Carcinoma (CACO2)Cladosporium sp. UR3 ethyl acetate extract4.7 µg/mL[10]
Human Breast Cancer (MCF7)Cladosporium sp. UR3 ethyl acetate extract7.2 µg/mL[10]
Human Hepatocellular Carcinoma (HEPG2)Cladosporium sp. UR3 ethyl acetate extract9.3 µg/mL[10]

Potential Signaling Pathway Interactions

While the primary mechanism of this compound is the inhibition of protein synthesis, studies on the structurally similar compound Cladosporol A suggest potential interactions with other cellular signaling pathways, particularly in the context of cancer. These findings provide a framework for future investigations into the broader effects of this compound.

Cell Cycle Regulation

Cladosporol A has been shown to induce a G1-phase arrest in human colon cancer cells.[13] This is associated with an upregulation of the cyclin-dependent kinase inhibitor p21waf1/cip1, and a corresponding decrease in the levels of cyclin D1, cyclin E, CDK2, and CDK4.[13] The upregulation of p21 appears to be mediated through a Sp1-dependent, p53-independent mechanism.[13]

Apoptosis Induction

In human breast cancer cells, Cladosporol A has been demonstrated to trigger apoptosis through a ROS-mediated mitochondrial pathway.[11] This involves an increase in reactive oxygen species (ROS) generation, leading to a loss of mitochondrial membrane potential, cytochrome c release, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[11]

Microtubule Dynamics

Cladosporol A has also been observed to inhibit the assembly of microtubules in breast cancer cells.[11] Disruption of microtubule dynamics is a known mechanism of action for several successful anticancer drugs, as it interferes with cell division and can lead to apoptosis.

Cladosporin_Potential_Signaling cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_microtubule Microtubule Dynamics This compound This compound (and related compounds) p21 p21 (CDKN1A) Upregulation This compound->p21 ROS Increased ROS Generation This compound->ROS Microtubule Microtubule Depolymerization This compound->Microtubule CDKs CDK2/4, Cyclin D1/E Downregulation p21->CDKs Inhibits G1_Arrest G1 Phase Arrest CDKs->G1_Arrest Leads to Mito Mitochondrial Dysfunction (Loss of membrane potential, Cytochrome c release) ROS->Mito Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mito->Bax_Bcl2 Apoptosis Apoptosis Bax_Bcl2->Apoptosis Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest

Caption: Potential Signaling Pathways Affected by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological activities of this compound.

Isolation and Purification of this compound
  • Fungal Culture: Cladosporium cladosporioides is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Agar) under appropriate conditions of temperature and aeration to promote the production of secondary metabolites.

  • Extraction: The fungal mycelium and/or culture broth is extracted with an organic solvent such as ethyl acetate or chloroform.

  • Fractionation and Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Lysyl-tRNA Synthetase (KRS) Inhibition Assay
  • Recombinant Enzyme Expression and Purification: The gene encoding the target KRS (e.g., from P. falciparum or human) is cloned and expressed in a suitable host system (e.g., E. coli). The recombinant protein is then purified.

  • Assay Principle: The assay measures the aminoacylation activity of KRS, which occurs in two steps: the formation of a lysyl-AMP intermediate from lysine and ATP, and the subsequent transfer of the lysyl moiety to tRNA-Lys. The inhibition of this process by this compound is quantified.

  • Transcreener® AMP²/GMP² Assay:

    • Set up a reaction mixture containing the purified KRS enzyme, lysine, ATP, and tRNA-Lys in a suitable buffer.

    • Add varying concentrations of this compound to the reaction wells.

    • Incubate the reaction to allow for the production of AMP.

    • Add the Transcreener® AMP² Detection Mixture, which contains an AMP² antibody conjugated to a fluorophore.

    • The amount of AMP produced displaces a tracer from the antibody, leading to a change in fluorescence polarization.

    • Measure the fluorescence polarization and calculate the IC₅₀ value for this compound.[13]

KRS_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified KRS Enzyme - Lysine, ATP, tRNA-Lys - this compound dilutions Start->Prepare_Reagents Reaction_Setup Set up reaction in microplate Prepare_Reagents->Reaction_Setup Incubate Incubate to allow AMP production Reaction_Setup->Incubate Add_Detection_Mix Add Transcreener® AMP² Detection Mixture Incubate->Add_Detection_Mix Measure_FP Measure Fluorescence Polarization Add_Detection_Mix->Measure_FP Calculate_IC50 Calculate IC₅₀ Measure_FP->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for KRS Inhibition Assay.
In Vitro Antimalarial Activity Assay (Blood Stage)

  • Parasite Culture: Aseptically maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[16]

  • Drug Dilution: Prepare serial dilutions of this compound in culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) to the wells containing the drug dilutions. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 48-72 hours under the same culture conditions.

  • Growth Measurement:

    • SYBR Green I Assay: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure fluorescence to quantify parasite growth.

    • Microscopy: Prepare thin blood smears, stain with Giemsa, and determine the parasitemia by microscopic counting.

    • pLDH Assay: Measure the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[17][18]

  • Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.[17]

  • Inoculation: Add the microbial inoculum to each well.[17]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).[17][18]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[17]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7, HT-29) in a suitable medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a fungal metabolite with a well-defined mechanism of action as a potent and selective inhibitor of lysyl-tRNA synthetase. Its nanomolar activity against Plasmodium falciparum, including drug-resistant strains, makes it a highly attractive lead compound for the development of new antimalarial drugs. Furthermore, its broad-spectrum antifungal and potential anticancer activities warrant further investigation. The high selectivity of this compound for pathogen KRS provides a strong rationale for its development as an antimicrobial agent with a potentially favorable safety profile.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of this compound analogues.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models are needed to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of this compound and its derivatives.

  • Elucidation of Broader Signaling Effects: Further investigation into the effects of this compound on cell cycle regulation, apoptosis, and other signaling pathways in mammalian cells will be crucial to fully understand its therapeutic potential and potential off-target effects, particularly in the context of cancer.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing antimicrobial or anticancer drugs could lead to more effective treatment strategies.

References

Cladosporin: A Fungal Secondary Metabolite with Potent Antimalarial Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Cladosporium Species and Secondary Metabolites

The genus Cladosporium encompasses a ubiquitous group of fungi found in diverse terrestrial and marine environments.[1][2] These fungi are known to produce a wide array of secondary metabolites with unique structural features and significant biological activities.[3][4] These natural products belong to various chemical classes, including polyketides, alkaloids, steroids, and terpenoids, and exhibit cytotoxic, antibacterial, antiviral, antifungal, and enzyme-inhibitory properties.[4][5] The metabolic diversity of Cladosporium species makes them a valuable resource for the discovery of novel lead compounds for drug development.[4]

Introduction to Cladosporin

This compound is a prominent secondary metabolite first isolated from Cladosporium cladosporioides.[6][7] It is an isocoumarin-derived polyketide that has garnered significant attention for its potent and selective biological activities.[6][8] While initially investigated for its antifungal properties, recent research has highlighted its exceptional antimalarial activity, positioning it as a promising lead compound for the development of new therapeutics against malaria.[9][10][11]

Scope and Objectives of the Whitepaper

This technical guide provides a comprehensive overview of the current knowledge on this compound's role as a secondary metabolite in Cladosporium species. It is intended for researchers, scientists, and drug development professionals. The document details its biosynthesis, multifaceted biological activities with a focus on its antimalarial properties, and its specific mechanism of action. Furthermore, this guide presents key experimental protocols, quantitative bioactivity data, and structure-activity relationship studies to facilitate further research and development of this compound and its analogs.

Biosynthesis of this compound

The this compound Gene Cluster

The biosynthesis of this compound in Cladosporium cladosporioides is orchestrated by a specific gene cluster.[10] This cluster contains the essential genes encoding the enzymes responsible for the assembly of the this compound molecule. Key genes within this cluster include those for a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS).[10] Additionally, a putative lysyl-tRNA synthetase gene has been identified within the cluster, which is believed to confer resistance to this compound in the producing organism.[10] The identification of this gene cluster has been crucial for understanding and manipulating this compound production.

The Polyketide Synthase (PKS) Pathway

This compound is synthesized via a type I polyketide synthase pathway involving the coordinated action of two PKS enzymes, Cla2 (HR-PKS) and Cla3 (NR-PKS).[10] The biosynthesis is proposed to follow a 5+3 assembly mechanism.[10] The HR-PKS, Cla2, is responsible for the synthesis of a pentaketide intermediate, which is then transferred to the NR-PKS, Cla3. Cla3 catalyzes the subsequent chain extension with three malonyl-CoA units to form the final octaketide backbone of this compound.[10]

Visualizing the Biosynthetic Pathway

Cladosporin_Biosynthesis cluster_PKS Polyketide Synthase Pathway Acetyl-CoA Acetyl-CoA HR-PKS (Cla2) HR-PKS (Cla2) Acetyl-CoA->HR-PKS (Cla2) Malonyl-CoA Malonyl-CoA Malonyl-CoA->HR-PKS (Cla2) NR-PKS (Cla3) NR-PKS (Cla3) Malonyl-CoA->NR-PKS (Cla3) Pentaketide_Intermediate Pentaketide_Intermediate HR-PKS (Cla2)->Pentaketide_Intermediate 5 cycles Pentaketide_Intermediate->NR-PKS (Cla3) Octaketide_Backbone Octaketide_Backbone NR-PKS (Cla3)->Octaketide_Backbone 3 cycles This compound This compound Octaketide_Backbone->this compound Cyclization & Tailoring

Caption: Proposed biosynthetic pathway of this compound via HR-PKS and NR-PKS.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for various therapeutic and agricultural applications.

Antimalarial Activity

The most notable biological activity of this compound is its potent and selective inhibition of the malaria parasite, Plasmodium falciparum.[9][10] It demonstrates nanomolar inhibitory activity against both the blood and liver stages of the parasite, which is a crucial attribute for a next-generation antimalarial drug.[12][13] Its high selectivity for the parasite's enzyme over the human counterpart results in a large therapeutic window.[13]

Antifungal Activity

This compound was initially discovered due to its antifungal properties.[7] It shows inhibitory activity against a range of fungal species, including plant pathogens and human dermatophytes.[8] For instance, it has an IC50 value of 17.7 µg/mL against Cryptococcus neoformans.[8][14]

Antibacterial Activity

This compound also possesses antibacterial activity against certain bacterial species.[8]

Other Biological Activities

Beyond its antimicrobial and antimalarial effects, this compound has been reported to have insecticidal, anti-inflammatory, and selective herbicidal activities.[8] It has been shown to selectively inhibit the growth of monocot plants while having no effect on dicots, suggesting its potential use in agriculture.[8][14]

Quantitative Bioactivity Data
Target Organism/Enzyme Activity Metric Value Reference
Plasmodium falciparum (blood stage)IC50~40-90 nM[13]
Plasmodium falciparum (liver stage)IC50~40-90 nM[13]
Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS)IC5061 nM[13][15]
Human Lysyl-tRNA Synthetase (HsKRS)IC50>20 µM[13]
Cryptococcus neoformansIC5017.7 µg/mL[8][14]
Colletotrichum acutatum% Inhibition (at 30 µM)92.7%[16]
Colletotrichum fragariae% Inhibition (at 30 µM)90.1%[16]
Colletotrichum gloeosporioides% Inhibition (at 30 µM)95.4%[16]
Phomopsis viticola% Inhibition (at 30 µM)79.9%[16]

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

The Role of Lysyl-tRNA Synthetase in Protein Synthesis

Lysyl-tRNA synthetase (LysRS) is an essential enzyme in all living organisms. It belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for charging transfer RNAs (tRNAs) with their cognate amino acids. Specifically, LysRS catalyzes the attachment of lysine to its corresponding tRNA, a critical step in protein biosynthesis.

Specific Inhibition of Plasmodium falciparum LysRS (PfKRS)

This compound's antimalarial activity stems from its highly specific inhibition of the cytosolic lysyl-tRNA synthetase of Plasmodium falciparum (PfKRS).[9][12][13] This inhibition effectively halts protein synthesis in the parasite, leading to its death.[12] A key advantage of this compound is its remarkable selectivity; it is over 100-fold more potent against the parasite's LysRS than the human enzyme.[13][15] This selectivity is attributed to specific amino acid differences in the active sites of the parasite and human enzymes.[12]

Structural Basis of Inhibition

The crystal structure of this compound in a complex with PfKRS has been elucidated, providing a detailed understanding of its inhibitory mechanism at the molecular level.[17][18] The structure reveals that this compound binds to the ATP-binding site of the enzyme.[6][17] The isocoumarin core of this compound mimics the adenine moiety of ATP, while the tetrahydropyran ring occupies the ribose-binding pocket.[17] This structural mimicry allows this compound to act as a competitive inhibitor of ATP, thereby blocking the aminoacylation reaction.

Signaling Pathway of Inhibition

Cladosporin_MoA cluster_Protein_Synthesis Protein Synthesis Pathway cluster_Inhibition Inhibition by this compound Lysine Lysine PfKRS P. falciparum Lysyl-tRNA Synthetase Lysine->PfKRS ATP ATP ATP->PfKRS tRNA-Lys tRNA-Lys tRNA-Lys->PfKRS Lysyl-tRNA-Lys Lysyl-tRNA-Lys PfKRS->Lysyl-tRNA-Lys Aminoacylation Inhibition Inhibition of Protein Synthesis PfKRS->Inhibition Ribosome Ribosome Lysyl-tRNA-Lys->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis This compound This compound This compound->PfKRS

References

Preliminary Studies on the Insecticidal Activity of Cladosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research conducted on the insecticidal properties of Cladosporin, a secondary metabolite produced by various fungi, most notably from the genus Cladosporium. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes potential mechanisms and workflows to support further research and development in this area.

Introduction to this compound

This compound is a naturally occurring isocoumarin that has been the subject of various biological studies. While extensively researched for its potent antimalarial activity through the inhibition of lysyl-tRNA synthetase in Plasmodium falciparum, preliminary studies have also highlighted its potential as an insecticidal agent. This guide focuses on the existing research into the insecticidal effects of both purified this compound and extracts from its producing fungi, primarily Cladosporium cladosporioides.

Quantitative Insecticidal Activity

The insecticidal efficacy of this compound and related fungal extracts has been evaluated against several insect species. The following tables summarize the key quantitative findings from the available literature.

Purified this compound

The most specific data on the insecticidal activity of purified this compound comes from a study by Grove and Pople (1981). This research established the lethal dose (LD50) of this compound when applied topically to two common fly species.

Insect Species Compound Application Method LD50 (µg/g of insect weight) Reference
Housefly (Musca domestica)This compoundTopical200Grove and Pople, 1981
Blowfly (Calliphora erythrocephala)This compoundTopical500Grove and Pople, 1981
Cladosporium cladosporioides Extracts and Suspensions

Research has also been conducted on the insecticidal effects of crude extracts and conidial suspensions of Cladosporium cladosporioides. These studies provide valuable insights into the broader bio-active potential of the fungus.

Insect Species Test Substance LC50 LC90 Reference
Cotton Aphid (Aphis gossypii) - NymphsMethylene Chloride Extract212.23 ppm1407.57 ppmShaker et al., 2019
Cotton Aphid (Aphis gossypii) - AdultsMethylene Chloride Extract276.75 ppm1902.15 ppmShaker et al., 2019
Insect Species Test Substance Concentration Mortality (%) Reference
Whitefly (Bemisia tabaci)C. cladosporioides BOU1 conidial suspension1 x 10⁸ conidia/mL71%Bouamama et al., 2019
Whitefly (Bemisia tabaci)C. cladosporioides BOU1 conidial suspension1 x 10⁷ conidia/mL58%Bouamama et al., 2019
Whitefly (Bemisia tabaci)C. cladosporioides BOU1 conidial suspension1 x 10⁶ conidia/mL42%Bouamama et al., 2019
Whitefly (Bemisia tabaci)C. cladosporioides BOU1 conidial suspension1 x 10⁵ conidia/mL33%Bouamama et al., 2019

Experimental Protocols

This section details the methodologies employed in the key studies to assess the insecticidal activity of this compound and Cladosporium extracts.

Topical Application Bioassay for Purified this compound (Grove and Pople, 1981)
  • Insect Rearing : Musca domestica and Calliphora erythrocephala are reared under controlled laboratory conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark cycle). Larvae are raised on a standard nutrient-rich medium, and adults are provided with sugar and water.

  • Preparation of Test Solutions : Purified this compound is dissolved in a suitable organic solvent, such as acetone, to prepare a series of graded concentrations.

  • Application : A precise volume (typically 1 µL) of each test solution is applied to the dorsal thorax of adult flies using a calibrated microapplicator. Control insects are treated with the solvent alone.

  • Observation : Treated insects are housed in cages with access to food and water. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis : The LD50 values are calculated using probit analysis, which correlates the dosage with the observed mortality.

Methylene Chloride Extraction and Aphid Bioassay (Shaker et al., 2019)
  • Fungal Culture and Extraction :

    • Cladosporium cladosporioides is cultured in a liquid medium.

    • The culture filtrate is partitioned with methylene chloride in a separating funnel.

    • The organic phase is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude extract.

  • Insect Rearing :

    • Aphis gossypii are reared on a suitable host plant (e.g., cotton seedlings) in a controlled environment.

  • Bioassay :

    • The crude extract is dissolved in a solvent and diluted to various concentrations.

    • Host plant leaves are dipped in the test solutions for a set duration.

    • After air-drying, the treated leaves are placed in Petri dishes with a moistened filter paper.

    • Adult and nymph aphids are introduced onto the treated leaves.

    • Mortality is assessed daily for up to five days.

  • Data Analysis :

    • LC50 and LC90 values are determined through statistical analysis of the concentration-mortality data.

Conidial Suspension Bioassay for Whiteflies (Bouamama et al., 2019)
  • Fungal Culture and Spore Suspension :

    • C. cladosporioides is grown on a solid medium like Potato Dextrose Agar (PDA) to encourage sporulation.

    • Conidia are harvested by scraping the surface of the culture and suspending them in sterile distilled water containing a wetting agent (e.g., 0.02% Tween 80).

    • The concentration of conidia in the suspension is determined using a hemocytometer and adjusted to the desired concentrations.

  • Insect Rearing :

    • Bemisia tabaci are reared on a suitable host plant (e.g., eggplant) in a controlled insectary.

  • Bioassay :

    • Host plant leaves are dipped into the various conidial suspensions.

    • Treated leaves are allowed to dry and then adult whiteflies are introduced.

    • The insects are maintained under controlled laboratory conditions.

    • Mortality is recorded at specified intervals. Insects are considered dead if they have lost their normal color and turgidity.

  • Data Analysis :

    • Mortality percentages are calculated for each concentration, and a dose-response relationship is established.

Potential Mechanism of Action

The precise molecular mechanism of this compound's insecticidal activity has not been definitively elucidated in published research. However, studies on other secondary metabolites from Cladosporium species provide a plausible hypothesis.

Research on an endophytic Cladosporium species revealed the production of a phenolic compound that acts as an alpha-glucosidase inhibitor and exhibits insecticidal activity against Spodoptera litura. Alpha-glucosidases are crucial digestive enzymes in many insects, responsible for breaking down complex sugars into glucose for energy. Inhibition of these enzymes can lead to nutrient deprivation, starvation, and ultimately, death.

While it is not yet confirmed that this compound is the specific alpha-glucosidase inhibitor identified, its classification as a secondary metabolite from Cladosporium makes this a strong area for future investigation.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of a Cladosporium-derived alpha-glucosidase inhibitor on an insect's digestive system.

Alpha-Glucosidase Inhibition Pathway cluster_0 Insect Midgut Lumen cluster_1 This compound Action cluster_2 Physiological Outcome ComplexCarbs Complex Carbohydrates (e.g., Sucrose, Maltose) AlphaGlucosidase Alpha-Glucosidase (Enzyme) ComplexCarbs->AlphaGlucosidase Substrate Glucose Glucose (Energy Source) AlphaGlucosidase->Glucose Catalysis InhibitedEnzyme Inhibited Alpha-Glucosidase EnergyDeficit Energy Deficit This compound This compound (Hypothesized Inhibitor) This compound->AlphaGlucosidase Inhibition InhibitedEnzyme->EnergyDeficit Blockage of Glucose Production Starvation Starvation EnergyDeficit->Starvation Mortality Insect Mortality Starvation->Mortality

Caption: Hypothesized inhibition of insect alpha-glucosidase by this compound.

General Experimental Workflow

The following diagram outlines a generalized workflow for the discovery, isolation, and evaluation of insecticidal compounds from fungal sources like Cladosporium.

Insecticidal Compound Discovery Workflow A Fungal Isolation (e.g., from soil/plants) B Pure Culture Establishment A->B C Liquid/Solid Phase Fermentation B->C D Solvent Extraction of Metabolites C->D E Crude Extract Bioassay D->E K Inactive Extract E->K Inactive L Active Extract E->L Active F Bioassay-Guided Fractionation (e.g., HPLC) G Isolation of Pure Compound (this compound) F->G H Structural Elucidation (NMR, Mass Spec) G->H I Quantitative Bioassay (LD50/LC50 Determination) G->I M Identification of Lead Compound H->M I->M J Mechanism of Action Studies L->F M->J

Caption: General workflow for fungal insecticide discovery.

Conclusion and Future Directions

The preliminary studies on this compound and extracts of Cladosporium cladosporioides demonstrate a clear potential for insecticidal applications. The quantitative data, though limited, indicates activity against several key insect pests. The proposed mechanism of alpha-glucosidase inhibition presents a compelling avenue for further investigation into its specific mode of action.

Future research should focus on:

  • Conducting comprehensive dose-response studies with purified this compound against a wider range of insect pests to establish a broader spectrum of activity.

  • Elucidating the precise molecular target of this compound in insects to confirm or refute the alpha-glucosidase inhibition hypothesis.

  • Investigating the potential for synergistic effects when this compound is combined with other insecticides.

  • Exploring formulation strategies to enhance the stability and efficacy of this compound for practical pest management applications.

This technical guide serves as a foundational resource for researchers aiming to build upon these initial findings and develop this compound into a viable bio-insecticide.

Unveiling the Herbicidal Promise of Cladosporin Against Monocotyledonous Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporin, a naturally occurring isocoumarin produced by various fungi of the genus Cladosporium, has demonstrated significant potential as a selective herbicide targeting monocotyledonous plants. This technical guide provides a comprehensive overview of the current understanding of this compound's herbicidal activity, its mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel, bio-based herbicides.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into naturally derived herbicides. This compound, a secondary metabolite from Cladosporium cladosporioides, has emerged as a promising candidate due to its selective phytotoxicity.[1] This compound exhibits inhibitory effects on the growth of certain monocotyledonous plants while showing minimal to no impact on dicotyledonous species, suggesting a targeted mode of action with potential applications in selective weed management. This guide synthesizes the available data on this compound's herbicidal properties and provides a framework for future research and development.

Quantitative Herbicidal Data

The available quantitative data on the herbicidal activity of this compound against monocotyledonous plants is currently limited. The primary evidence for its selective action comes from a study demonstrating its inhibitory effect on Agrostis sp., a monocot, without affecting the dicot lettuce (Lactuca sativa).[1] Further research is required to establish a broader spectrum of activity against various monocotyledonous weeds and to determine key efficacy parameters such as IC50 (half-maximal inhibitory concentration) and GR50 (dose required for 50% growth reduction) values.

Target Plant Species Plant Type Observed Effect Quantitative Data Reference
Agrostis sp.MonocotGrowth inhibitionData not specified[1]
Lettuce (Lactuca sativa)DicotNo activityNot applicable[1]

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

The primary molecular target of this compound is believed to be lysyl-tRNA synthetase (LysRS), a crucial enzyme in protein biosynthesis.[2][3] This enzyme is responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins. By inhibiting LysRS, this compound effectively halts protein synthesis, leading to cellular dysfunction and ultimately, cell death.

The selective toxicity of this compound towards monocots may be attributed to structural differences in the LysRS enzyme between monocotyledonous and dicotyledonous plants, although this hypothesis requires further experimental validation. Studies on the interaction of this compound with LysRS in other organisms, such as the malaria parasite Plasmodium falciparum, have provided detailed insights into its binding mechanism and inhibitory action.[1][2][3][4]

cluster_process Cellular Process This compound This compound LysRS Lysyl-tRNA Synthetase (Monocot) This compound->LysRS Inhibits tRNA_Lys tRNA-Lys LysRS->tRNA_Lys Charges Protein_Synthesis Protein Synthesis tRNA_Lys->Protein_Synthesis Lysine Lysine Lysine->LysRS Growth_Inhibition Growth Inhibition & Phytotoxicity Protein_Synthesis->Growth_Inhibition

Figure 1: Hypothesized mechanism of action for this compound's herbicidal activity.

Experimental Protocols

The following sections provide generalized protocols for assessing the herbicidal potential of this compound. These protocols are based on standard methods for evaluating natural product herbicides and may require optimization depending on the specific plant species and experimental conditions.

In Vitro Seed Germination and Seedling Growth Assay

This assay provides a rapid assessment of this compound's phytotoxicity on seed germination and early seedling development.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Seeds of target monocotyledonous plants (e.g., Echinochloa crus-galli, Lolium rigidum, Setaria viridis)

  • Sterile petri dishes (9 cm diameter)

  • Sterile filter paper

  • Sterile distilled water

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare a series of this compound dilutions from the stock solution in sterile distilled water. A final solvent concentration of ≤0.5% is recommended to avoid solvent-induced phytotoxicity. Include a solvent-only control.

  • Place two layers of sterile filter paper in each petri dish.

  • Pipette 5 mL of each this compound dilution or control solution onto the filter paper in the respective petri dishes.

  • Place 20-30 surface-sterilized seeds of the target plant species evenly on the moistened filter paper.

  • Seal the petri dishes with parafilm to maintain humidity.

  • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • After 7-10 days, record the following parameters:

    • Germination percentage

    • Radicle length

    • Plumule (shoot) length

    • Fresh and dry weight of seedlings

  • Calculate the percentage of inhibition for each parameter relative to the control.

A Prepare this compound Dilutions B Moisten Filter Paper in Petri Dishes A->B C Place Seeds on Filter Paper B->C D Incubate in Growth Chamber C->D E Measure Germination & Seedling Growth D->E F Calculate Inhibition % E->F

Figure 2: Workflow for the in vitro herbicidal assay.

Whole-Plant Pot Assay

This assay evaluates the post-emergence herbicidal activity of this compound on established seedlings.

Materials:

  • This compound solutions of varying concentrations

  • Seedlings of target monocotyledonous plants (at the 2-3 leaf stage) grown in pots

  • Spray bottle or a laboratory sprayer

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Grow seedlings of the target monocot species in pots containing a suitable soil mix until they reach the 2-3 leaf stage.

  • Prepare different concentrations of this compound in water, including a surfactant if necessary to ensure even coverage. Include a water/surfactant control.

  • Spray the seedlings uniformly with the this compound solutions or the control solution until the foliage is thoroughly wet.

  • Place the treated plants in a greenhouse or growth chamber with controlled conditions.

  • Observe the plants daily for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

  • After 14-21 days, assess the herbicidal effect by:

    • Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is complete death)

    • Measuring plant height

    • Determining the fresh and dry weight of the above-ground biomass

  • Determine the GR50 value from the dose-response data.

Potential Signaling Pathways

The inhibition of protein synthesis by this compound is expected to trigger a cascade of downstream cellular stress responses. While specific signaling pathways activated by this compound in monocots have not been elucidated, a general plant stress response is likely to be initiated. This would involve the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and changes in phytohormone signaling, ultimately leading to programmed cell death.

This compound This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition This compound->Protein_Synthesis_Inhibition Ribosomal_Stress Ribosomal Stress Protein_Synthesis_Inhibition->Ribosomal_Stress ROS_Production Reactive Oxygen Species (ROS) Production Ribosomal_Stress->ROS_Production MAPK_Cascade MAPK Cascade Activation Ribosomal_Stress->MAPK_Cascade ROS_Production->MAPK_Cascade PCD Programmed Cell Death ROS_Production->PCD Phytohormone_Signaling Phytohormone Signaling Alteration (e.g., ABA, Ethylene) MAPK_Cascade->Phytohormone_Signaling Phytohormone_Signaling->PCD Phytotoxicity Phytotoxicity PCD->Phytotoxicity

Figure 3: A generalized plant stress signaling pathway potentially activated by this compound.

Conclusion and Future Directions

This compound presents a compelling case for development as a selective, natural herbicide for monocotyledonous weeds. Its specific mode of action, the inhibition of lysyl-tRNA synthetase, offers a potential alternative to existing herbicide chemistries. However, significant research is needed to fully realize this potential. Key areas for future investigation include:

  • Broad-spectrum efficacy testing: Evaluating the herbicidal activity of this compound against a wide range of economically important monocot weeds.

  • Quantitative structure-activity relationship (QSAR) studies: Synthesizing and testing this compound analogs to improve herbicidal potency and selectivity.

  • Elucidation of selectivity: Investigating the molecular basis for the differential activity of this compound between monocots and dicots.

  • Formulation and field trials: Developing stable formulations and conducting field trials to assess efficacy under real-world agricultural conditions.

  • Toxicology and environmental fate: Conducting comprehensive studies to ensure the safety of this compound for non-target organisms and the environment.

Addressing these research gaps will be crucial in advancing this compound from a promising lead compound to a viable bio-herbicide for sustainable agriculture.

References

A Review of the Early Research on Cladosporin's Antibiotic Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporin, a natural product of fungal origin, has garnered significant interest in recent decades as a potent antimalarial agent. However, its initial discovery and characterization in the 1970s revealed a spectrum of antibiotic and antifungal activities that laid the groundwork for its later development. This technical guide provides a comprehensive review of the early research on this compound's antibiotic effects, with a focus on the foundational studies that first described its antimicrobial properties and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early scientific investigations into this important natural product.

Data Presentation: Antimicrobial Spectrum of this compound

The early investigations into this compound's antibiotic activity revealed a selective spectrum of activity, primarily against certain Gram-positive bacteria and a range of fungi. The following tables summarize the quantitative data from this early research, presenting Minimum Inhibitory Concentration (MIC) values for various microorganisms.

Table 1: Antibacterial Activity of this compound

Bacterial SpeciesGram StainMinimum Inhibitory Concentration (MIC)Reference
Bacillus brevisPositiveLow (specific value not available in abstract)Anke & Zähner, 1978[1]
Clostridium pasteurianumPositiveLow (specific value not available in abstract)Anke & Zähner, 1978[1]
Bacillus subtilisPositiveNot sensitiveAnke & Zähner, 1978[1]
Other Gram-positive bacteriaPositiveMostly not sensitiveAnke & Zähner, 1978[1]
Gram-negative bacteriaNegativeNot affected at concentrations up to 100 µg/mlAnke & Zähner, 1978[1]

Table 2: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Various dermatophytes75 µg/mLScott et al., 1971 (as cited in Wang et al., 2017)[2]
Penicillium speciesSpore germination inhibited at 20-40 µg/mLScott et al., 1971 (as cited in Wang et al., 2017)[2]
Aspergillus speciesSpore germination inhibited at 20-40 µg/mLScott et al., 1971 (as cited in Wang et al., 2017)[2]
Cryptococcus neoformansIC₅₀ value of 17.7 μg/mLWang et al., 2017[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on this compound. It is important to note that the full, detailed protocols from the original 1971 and 1978 publications were not available in the conducted search. The protocols described below are reconstructed based on standard microbiological practices of that era and the information available in abstracts and later reviews.

Antimicrobial Susceptibility Testing (General Protocol, circa 1970s)

This protocol describes a generalized agar dilution method commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution: A stock solution of purified this compound was prepared in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at a high concentration.

  • Preparation of Agar Plates with this compound: A series of twofold dilutions of the this compound stock solution were incorporated into molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). The agar was then poured into sterile petri dishes and allowed to solidify. A control plate containing no this compound was also prepared.

  • Inoculum Preparation:

    • Bacteria: A few colonies of the test bacterium were inoculated into a suitable broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to the final desired inoculum concentration.

    • Fungi: A spore suspension was prepared by washing the surface of a mature fungal culture with sterile saline containing a wetting agent (e.g., Tween 80). The spore concentration was determined using a hemocytometer and adjusted to the desired concentration.

  • Inoculation: The surfaces of the agar plates were inoculated with a standard volume of the prepared bacterial or fungal suspension.

  • Incubation: The inoculated plates were incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 3-7 days for fungi).

  • Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Inhibition of Macromolecular Synthesis in Bacillus brevis

This protocol is based on the findings of Anke and Zähner (1978) who reported that this compound inhibited the incorporation of specific radiolabeled precursors.

  • Bacterial Culture Preparation: Bacillus brevis was grown in a suitable liquid medium to the mid-logarithmic phase of growth.

  • Exposure to this compound: The bacterial culture was divided into aliquots. This compound was added to the experimental aliquots at a concentration of 0.5 µg/ml. A control aliquot with no this compound was also maintained.

  • Addition of Radiolabeled Precursors: To different aliquots, radiolabeled precursors were added. These included:

    • ¹⁴C-leucine (for protein synthesis)

    • ¹⁴C-uracil (for RNA synthesis)

    • ¹⁴C-thymidine (for DNA synthesis)

  • Incubation and Sampling: The cultures were incubated, and at various time points, samples were taken from each aliquot.

  • Measurement of Incorporation: The samples were treated to precipitate the macromolecules (e.g., with trichloroacetic acid). The precipitate was then collected on a filter, and the radioactivity was measured using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity in the this compound-treated samples was compared to the control samples to determine the percentage of inhibition of protein, RNA, and DNA synthesis. The early research showed that this compound completely inhibited the incorporation of leucine and uracil, but not thymidine, at a concentration of 0.5 µg/ml.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the key concepts and processes described in the early research on this compound.

G cluster_translation Protein Synthesis Lysine Lysine LysRS Lysyl-tRNA Synthetase Lysine->LysRS tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS Lys_tRNA_Lys Lysyl-tRNA(Lys) LysRS->Lys_tRNA_Lys ATP -> AMP + PPi Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Elongation Ribosome->Protein This compound This compound This compound->LysRS Inhibition G A Prepare this compound Stock Solution B Create Serial Dilutions in Molten Agar A->B C Pour Agar Plates B->C E Inoculate Agar Plates C->E D Prepare Standardized Microbial Inoculum D->E F Incubate Plates E->F G Observe for Growth and Determine MIC F->G

References

The Antimicrobial Spectrum of Cladosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporin, a natural product isolated from fungi of the Cladosporium and Aspergillus genera, has garnered significant attention for its potent and selective biological activities.[1] Initially identified for its antifungal properties, recent research has unveiled its remarkable efficacy as an antimalarial agent, exhibiting nanomolar inhibitory activity against Plasmodium falciparum.[2][3][4] This technical guide provides an in-depth overview of the microbial species susceptible to this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Data Presentation: Susceptibility of Microbial Species to this compound

The following tables summarize the known quantitative data on the inhibitory activity of this compound against various microbial species.

Table 1: Antimalarial Activity of this compound against Plasmodium falciparum

Strain/StageAssay MethodParameterValue (nM)Reference
Dd2 (blood-stage)SYBR Green IIC5040 - 90[5]
3D7 (blood-stage)Not SpecifiedIC5027,700[6]
Liver-stageHigh-Content ImagingIC5040 - 90[5]
Multiple drug-resistant linesSYBR Green IIC5040 - 90[5]

Table 2: Antifungal Activity of this compound

Fungal SpeciesAssay MethodParameterValue (µg/mL)Reference
Cryptococcus neoformansNot SpecifiedIC5017.7[7][8][9]
Penicillium species (spore germination)Not SpecifiedMIC≤ 40[7]
Aspergillus species (spore germination)Not SpecifiedMIC≤ 40[7]
Dermatophytes (various)Not SpecifiedMIC75[7]
Colletotrichum acutatumMicrodilution Broth% Inhibition (at 30 µM)92.7%[7][10]
Colletotrichum fragariaeMicrodilution Broth% Inhibition (at 30 µM)90.1%[7][10]
Colletotrichum gloeosporioidesMicrodilution Broth% Inhibition (at 30 µM)95.4%[7][10]
Phomopsis viticolaMicrodilution Broth% Inhibition (at 30 µM)79.9%[10]
Phomopsis obscuransMicrodilution Broth% Inhibition (at 30 µM)Significant[7]

Table 3: Antibacterial Activity of this compound

Bacterial SpeciesAssay MethodParameterValue (µg/mL)Reference
Bacillus brevisNot SpecifiedMIC0.05 - 0.1[11][12]
Clostridium pasteurianumNot SpecifiedMIC0.05 - 0.1[11][12]
Gram-negative bacteriaNot SpecifiedMIC> 100[13]
Escherichia coliNot SpecifiedMIC100 - 200[7]
Serratia marcescens NJ01Not SpecifiedMIC800[14]

Experimental Protocols

Determination of Antiplasmodial Activity using SYBR Green I-based Fluorescence Assay

This protocol is adapted from methodologies used in the screening of antimalarial compounds.[13][15][16][17][18]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., Dd2 strain)

  • Complete Medium (RPMI 1640 with L-Glutamine, Gentamicin, Hypoxanthine, HEPES, Sodium bicarbonate, Glucose, NaOH, Human Serum, and Albumax)

  • Human erythrocytes

  • This compound stock solution (in DMSO)

  • Artemisinin and Chloroquine (positive controls)

  • DMSO (negative control)

  • 96-well or 384-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.16% Saponin, 1.6% Triton X-100)

  • Plate reader with fluorescence detection (excitation: ~485 nm, emission: ~530 nm)

  • Incubator with gas mixture (1% O2, 3% CO2, 96% N2)

Procedure:

  • Parasite Culture: Maintain P. falciparum cultures in complete medium with human erythrocytes at 37°C in a controlled gas environment. Monitor parasitemia by Giemsa-stained blood smears.

  • Plate Preparation:

    • Prepare serial dilutions of this compound in complete medium.

    • Dispense the diluted compound into the microplate wells. Include wells for positive and negative controls.

  • Parasite Inoculation:

    • Prepare a parasite suspension with the desired starting parasitemia (e.g., 0.3%) and hematocrit (e.g., 2.5%) in complete medium.

    • Add the parasite suspension to each well of the microplate.

  • Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:1000 in lysis buffer.

    • Add the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for at least 1 hour (or up to 24 hours).

  • Data Acquisition: Read the fluorescence of each well using a plate reader at the specified wavelengths.

  • Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the log of the this compound concentration and fitting the data to a dose-response curve.

Determination of Antifungal Activity using Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for screening purposes.[2][3][5][10]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target fungal species.

Materials:

  • Target fungal strain (e.g., Cryptococcus neoformans)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • This compound stock solution (in DMSO or water)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • 96-well polystyrene microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

  • Plate Preparation:

    • Prepare a two-fold serial dilution of this compound in RPMI-1640 medium in the microplate wells, resulting in a final volume of 100 µL per well.

    • Include wells for a positive control antifungal, a growth control (no compound), and a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

    • Alternatively, read the optical density of the wells using a microplate reader.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound against Plasmodium falciparum

This compound exerts its potent antimalarial effect by selectively inhibiting the cytosolic lysyl-tRNA synthetase (PfKRS) of P. falciparum.[2][3][4][17] This enzyme is crucial for protein synthesis, as it attaches the amino acid lysine to its corresponding tRNA. By binding to the ATP-binding site of PfKRS, this compound prevents this vital step, leading to a rapid cessation of protein production and parasite death.[19] The selectivity of this compound is remarkable, with over 100-fold greater potency against the parasite's enzyme compared to the human counterpart.[17]

Cladosporin_Mechanism This compound This compound PfKRS Plasmodium falciparum lysyl-tRNA synthetase (PfKRS) This compound->PfKRS Inhibits Protein_Synthesis Protein Synthesis PfKRS->Protein_Synthesis Required for Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition leads to

Caption: Mechanism of action of this compound against Plasmodium falciparum.

Experimental Workflow for Antimalarial Drug Screening

The following diagram illustrates a typical workflow for screening compounds for antimalarial activity.

Antimalarial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis Culturing P. falciparum Culture Inoculation Inoculation of Parasites Culturing->Inoculation Compound_Plates Compound Dilution Plates Compound_Plates->Inoculation Incubation 72h Incubation Inoculation->Incubation Lysis_Staining Lysis & SYBR Green Staining Incubation->Lysis_Staining Fluorescence_Reading Fluorescence Reading Lysis_Staining->Fluorescence_Reading Data_Analysis IC50 Determination Fluorescence_Reading->Data_Analysis

Caption: Experimental workflow for SYBR Green I-based antimalarial drug screening.

Conclusion

This compound demonstrates a diverse and potent spectrum of antimicrobial activity. Its exceptional and selective nanomolar efficacy against Plasmodium falciparum positions it as a highly promising lead compound for the development of novel antimalarial drugs. While its antifungal and antibacterial activities are less potent, they warrant further investigation, particularly in the context of agricultural applications and combination therapies. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this compound.

References

Cladosporin's potential as a lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cladosporin, a natural product initially isolated from the fungus Cladosporium cladosporioides, has emerged as a compelling starting point for the development of new therapeutic agents.[1][2] This isocoumarin derivative exhibits a remarkable breadth of biological activities, including potent antimalarial, antifungal, and anticancer properties. Its unique mode of action against Plasmodium falciparum, the deadliest malaria parasite, through the specific inhibition of lysyl-tRNA synthetase, highlights its potential as a lead compound for a new class of antimalarial drugs.[3][4][5] This technical guide provides a comprehensive overview of this compound's biological activities, mechanism of action, and methodologies for its evaluation, intended to serve as a resource for researchers in the field of drug discovery.

Introduction

First identified in 1971, this compound is a secondary metabolite produced by various fungal species.[3][6] Structurally, it is a tricyclic octaketide biosynthesized by a pair of polyketide synthases.[7] While initially recognized for its antifungal properties, recent investigations have unveiled its potent and selective activity against the malaria parasite, Plasmodium falciparum, at both the blood and liver stages.[3][8] Furthermore, studies have indicated its potential as an anticancer agent, warranting further exploration of its therapeutic applications. This guide will delve into the quantitative data supporting these activities, provide detailed experimental protocols for their assessment, and visualize the key pathways and workflows.

Biological Activities and Quantitative Data

The therapeutic potential of this compound is underscored by its potent inhibitory activity against various pathogens and cancer cells. The following tables summarize the key quantitative data from published studies.

Table 1: Antimalarial Activity of this compound
Target Organism/EnzymeAssay TypeIC50 / EC50 (nM)Reference
Plasmodium falciparum (Blood Stage)In vitro growth inhibition40 - 90[3][8]
Plasmodium falciparum (Liver Stage)In vitro growth inhibition40 - 90[3]
Plasmodium falciparum Lysyl-tRNA Synthetase (PfKrs1)Enzyme inhibition61[3]
Human Lysyl-tRNA Synthetase (HsKrs1)Enzyme inhibition> 20,000[3]
Table 2: Antifungal Activity of this compound
Target OrganismAssay TypeMIC / C50 (µg/mL)Reference
Trichophyton interdigitaleMinimum Inhibitory Concentration40 - 75[1]
Trichophyton rubrumMinimum Inhibitory Concentration40 - 75[1]
Trichophyton tonsuransMinimum Inhibitory Concentration40 - 75[1]
Microsporum canisMinimum Inhibitory Concentration40 - 75[1]
Epidermophyton floccosumMinimum Inhibitory Concentration40 - 75[1]
Rhizoctonia solaniMinimum Inhibitory Concentration40 - 75[1]
Microsporum flavusMinimum Inhibitory Concentration40 - 75[1]
Cryptococcus neoformans50% inhibitory concentration17.7[2]
Table 3: Cytotoxic Activity of this compound
Cell LineAssay TypeCC50 / IC50 (µM)Reference
HEp2 (Human epithelial type 2)Cytotoxicity> 10[1]
HepG2 (Human liver cancer)Cytotoxicity> 10[1]
MCF-7 (Human breast cancer)Cytotoxicity (Cladosporol A)8.7

Mechanism of Action: Antimalarial Activity

This compound's potent antimalarial activity stems from its highly specific inhibition of the Plasmodium falciparum cytosolic lysyl-tRNA synthetase (PfKrs1).[3][4] This enzyme is crucial for protein synthesis, and its inhibition leads to the cessation of parasite growth and proliferation. Notably, this compound exhibits over 100-fold selectivity for the parasite enzyme over its human counterpart, a critical feature for a promising drug candidate.[3]

cladosporin_mechanism This compound This compound PfKrs1 P. falciparum Lysyl-tRNA Synthetase (PfKrs1) This compound->PfKrs1 Inhibits Protein_Synthesis Protein Synthesis PfKrs1->Protein_Synthesis Essential for Parasite_Growth Parasite Growth & Proliferation Protein_Synthesis->Parasite_Growth Required for experimental_workflow cluster_invitro In Vitro Evaluation cluster_biochemical Biochemical & Mechanistic Studies cluster_invivo In Vivo & Preclinical Development Antimalarial_Blood Antimalarial Assay (Blood Stage) Enzyme_Inhibition Enzyme Inhibition Assay (PfKrs1 vs HsKrs1) Antimalarial_Blood->Enzyme_Inhibition Antimalarial_Liver Antimalarial Assay (Liver Stage) Antimalarial_Liver->Enzyme_Inhibition Antifungal Antifungal Assay (MIC Determination) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Tox Toxicology & PK/PD Studies Cytotoxicity->Tox SAR Structure-Activity Relationship (SAR) Studies Enzyme_Inhibition->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Animal_Models Animal Efficacy Models (e.g., Mouse Malaria Models) Animal_Models->Tox Lead_Opt->Animal_Models This compound This compound (Lead Compound) This compound->Antimalarial_Blood This compound->Antimalarial_Liver This compound->Antifungal This compound->Cytotoxicity

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cladosporin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and analysis of Cladosporin, a bioactive secondary metabolite produced by various species of the fungus Cladosporium. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation and development.

Introduction to this compound

This compound is a polyketide-derived isocoumarin that has garnered significant interest due to its wide range of biological activities. It is notably produced by fungal species such as Cladosporium cladosporioides.[1] This document details the necessary steps for the successful isolation and purification of this compound from fungal cultures.

Fungal Strain and Culture

Fungal Strain: Cladosporium cladosporioides is a well-documented producer of this compound and is recommended for this protocol.

Culture Media: Several media can be utilized for the cultivation of C. cladosporioides to promote the production of this compound. The choice of media can influence the yield of the target metabolite.

Table 1: Culture Media Composition for Cladosporium cladosporioides

Media TypeComposition
Potato Dextrose Broth (PDB) 24 g/L Potato Dextrose Broth powder in distilled water.
Shredded Wheat Medium 100 g shredded wheat, 200 mL low-pH mycological broth, 40 g yeast extract, 400 g sucrose per 2.0 L flask.
Rice Medium 80 g rice, 120 mL deionized water per 1 L flask.

Incubation Conditions: Optimal growth and metabolite production are generally achieved under the following conditions:

  • Temperature: 24-28 °C

  • Incubation Time: 14-22 days

  • Culture Type: Stationary or shaken culture (150 rpm).

Extraction of this compound

The extraction process is designed to efficiently isolate this compound from the fungal biomass and culture medium. Acetone followed by ethyl acetate is a commonly used and effective solvent system.

Experimental Protocol: Extraction
  • Homogenization: Following the incubation period, add 300 mL of acetone to each culture flask. Homogenize the fungal mycelium and substrate using a suitable blender or homogenizer until a uniform suspension is achieved.

  • Filtration: Filter the suspension through cheesecloth or a coarse filter paper to separate the fungal biomass from the liquid extract.

  • Solvent Evaporation: Concentrate the filtrate under vacuum at 40 °C using a rotary evaporator to remove the acetone. This will yield an aqueous fraction.

  • Liquid-Liquid Extraction: Transfer the aqueous fraction to a separatory funnel and extract three times with an equal volume of ethyl acetate (EtOAc). For example, for 500 mL of aqueous fraction, use 3 x 500 mL of EtOAc.

  • Drying and Concentration: Combine the EtOAc extracts and dry over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Filter off the sodium sulfate and concentrate the EtOAc extract under vacuum to yield the crude this compound extract.

Table 2: Typical Yield of Crude Extract

ParameterValueReference
Starting Culture Volume15 x 2L flasks
Crude EtOAc Extract Yield~21 g

Purification of this compound

Purification of this compound from the crude extract is typically achieved by silica gel column chromatography. This technique separates compounds based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 25 cm length x 10 cm inner diameter).

    • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent such as hexanes.

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude EtOAc extract (e.g., 21 g) in a minimal amount of a suitable solvent like dichloromethane or the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a stepwise gradient of solvents with increasing polarity. A common solvent system is a gradient of hexanes, ethyl acetate, and methanol.

    • Begin with 100% hexanes and gradually increase the proportion of ethyl acetate, followed by the introduction of methanol.

    • Collect fractions of a consistent volume (e.g., 50-100 mL) in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.

    • Develop the TLC plates in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under UV light or by using an appropriate staining reagent.

    • Combine the fractions that contain the pure this compound based on the TLC analysis.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions under vacuum to obtain purified this compound.

Table 3: Quantitative Data for this compound Purification

ParameterValueNotes
Starting Material Crude EtOAc Extract-
Purification Method Silica Gel Column Chromatography-
Reported Yield of this compound 24% of the crude extractThis is a key metric for assessing purification efficiency.
Expected Purity >95% (as determined by HPLC)Purity can vary based on the resolution of the chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: HPLC Analysis of this compound
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-20 min: 10% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a standard solution of purified this compound of a known concentration in the mobile phase to determine the retention time and for quantification.

Visualization of Workflows and Pathways

Experimental Workflow

The overall process for the extraction and purification of this compound can be visualized as a sequential workflow.

Cladosporin_Extraction_Purification cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Cladosporium cladosporioides Culture Homogenization Homogenization in Acetone Culture->Homogenization Filtration Filtration Homogenization->Filtration Concentration1 Solvent Evaporation Filtration->Concentration1 LiquidExtraction Liquid-Liquid Extraction (EtOAc) Concentration1->LiquidExtraction Drying Drying and Concentration LiquidExtraction->Drying CrudeExtract Crude this compound Extract Drying->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling Concentration2 Final Concentration Pooling->Concentration2 Purethis compound Purified this compound Concentration2->Purethis compound HPLC HPLC Analysis for Purity Purethis compound->HPLC

Caption: Experimental workflow for this compound extraction and purification.

Biosynthesis Pathway of this compound

This compound is synthesized via a polyketide pathway involving the coordinated action of a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS).[2]

Cladosporin_Biosynthesis cluster_precursors Starting Precursors cluster_pks Polyketide Synthase Action cluster_intermediates Intermediate Formation cluster_final_product Final Product AcetylCoA Acetyl-CoA HRPKS HR-PKS (Highly Reducing) AcetylCoA->HRPKS MalonylCoA Malonyl-CoA MalonylCoA->HRPKS Pentaketide Pentaketide Intermediate HRPKS->Pentaketide 5+3 assembly NRPKS NR-PKS (Non-Reducing) Octaketide Tricyclic Octaketide Precursor NRPKS->Octaketide Pentaketide->NRPKS This compound This compound Octaketide->this compound Cyclization & Tailoring

Caption: Biosynthesis pathway of this compound.

References

Application Notes and Protocols for the Total Synthesis of Cladosporin and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporin is a fungal metabolite that has garnered significant interest in the field of drug discovery due to its potent and selective inhibitory activity against the lysyl-tRNA synthetase of the malaria parasite Plasmodium falciparum. This unique mode of action makes it a promising lead compound for the development of novel antimalarial drugs. The total synthesis of this compound and its stereoisomers is crucial for verifying its absolute stereochemistry, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for preclinical and clinical development.

These application notes provide an overview of the key synthetic strategies and detailed protocols for the total synthesis of this compound and its stereoisomers, with a focus on asymmetric approaches.

Synthetic Strategies Overview

Several distinct strategies have been successfully employed for the total synthesis of this compound and its analogues. The core challenge lies in the stereoselective construction of the substituted tetrahydropyran ring and its subsequent annulation to the isocoumarin core.

A notable and pioneering approach is the asymmetric total synthesis reported by She and coworkers, which established the absolute configuration of the natural product.[1] This strategy involves an oxa-Pictet-Spengler reaction as a key step for the construction of the tetrahydropyran ring.

Another efficient strategy is a formal total synthesis that utilizes a cross-metathesis and an iodocyclization reaction to forge the tetrahydropyran core, followed by an Alder–Rickert reaction to build the aromatic ring system.

Furthermore, a divergent synthetic route has been developed to access a complete library of all eight possible stereoisomers of this compound.[2][3] This approach is invaluable for exploring the stereochemical requirements for biological activity and for identifying the most potent stereoisomer.[3]

The following sections provide detailed experimental protocols for key transformations in these synthetic routes, along with quantitative data to facilitate comparison and implementation.

Experimental Protocols

Protocol 1: Asymmetric Total Synthesis of (-)-Cladosporin (She et al. approach)[1]

This protocol outlines the key steps for the first asymmetric total synthesis of (-)-Cladosporin.

Logical Workflow for Asymmetric Synthesis of (-)-Cladosporin

G cluster_0 Synthesis of Tetrahydropyran Aldehyde cluster_1 Assembly of Isocoumarin Core cluster_2 Final Steps A Commercially available starting material B Multi-step synthesis A->B C Key Intermediate (Aldehyde) B->C E Coupling Reaction C->E D Phloroglucinol D->E F Cyclization E->F G Lactone Intermediate F->G H Demethylation G->H I (-)-Cladosporin H->I

Caption: A simplified workflow for the asymmetric total synthesis of (-)-Cladosporin.

Key Experimental Steps:

1. Synthesis of the Tetrahydropyran Aldehyde Intermediate:

  • Step 1: Epoxide Opening and TBS Protection.

    • To a solution of (S)-propylene oxide in dry THF at -78 °C is added a solution of the Grignard reagent derived from 3-butyn-1-ol.

    • The resulting alcohol is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.

  • Step 2: Hydroboration-Oxidation.

    • The terminal alkyne is subjected to hydroboration using 9-BBN, followed by oxidation with aqueous NaOH and H₂O₂ to yield the primary alcohol.

  • Step 3: Oxa-Pictet-Spengler Reaction.

    • The alcohol is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP).

    • The crude aldehyde is then treated with a Lewis acid (e.g., BF₃·OEt₂) to effect the oxa-Pictet-Spengler cyclization, forming the tetrahydropyran ring.

  • Step 4: Functional Group Manipulations.

    • The resulting hydroxyl group is protected, and the side chain is elaborated to the required aldehyde functionality through a series of standard transformations.

2. Coupling and Cyclization to form the Isocoumarin Core:

  • Step 5: Condensation with Phloroglucinol.

    • A suspension of activated aluminum powder in dry benzene is treated with iodine and heated to reflux.

    • After cooling, phloroglucinol and a catalytic amount of TBAI are added.

    • A solution of the lactone intermediate in dry benzene is then added, and the mixture is stirred to effect the condensation.

  • Step 6: Demethylation to Afford (-)-Cladosporin.

    • The resulting methyl ethers are cleaved using a suitable demethylating agent, such as BBr₃, to yield (-)-Cladosporin.

Protocol 2: Divergent Synthesis of this compound Stereoisomers[2][3]

This protocol enables the synthesis of all eight stereoisomers of this compound by employing a divergent strategy from key chiral building blocks.

Workflow for Divergent Stereoisomer Synthesis

G cluster_0 Chiral Building Blocks cluster_1 Key Intermediates cluster_2 Stereoisomer Library A (S)-Propylene Oxide C Diastereomeric Aldehydes (from S) A->C B (R)-Propylene Oxide D Diastereomeric Aldehydes (from R) B->D E Four Stereoisomers C->E F Four Enantiomeric Stereoisomers D->F

Caption: A divergent approach to synthesize the complete library of this compound stereoisomers.

Key Methodologies:

  • Starting Materials: The synthesis commences from commercially available chiral building blocks, such as (S)- and (R)-propylene oxide, to introduce the initial stereocenters.

  • Stereodivergent Steps: Key transformations, including reductions and cyclization reactions, are performed under conditions that allow for the selective formation of different diastereomers. For example, the choice of reducing agent for a ketone intermediate can dictate the stereochemistry of the resulting alcohol.

  • Parallel Synthesis: The synthesis is carried out in a parallel fashion, where the different stereoisomeric intermediates are advanced through the same reaction sequence to generate the final library of compounds.

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic routes to this compound and its isomers.

Table 1: Asymmetric Total Synthesis of (-)-Cladosporin and Isothis compound [1]

CompoundNumber of StepsOverall Yield (%)
(-)-Cladosporin88
Isothis compound1026

Table 2: Gram-Scale Synthesis of this compound [2]

A modified synthetic protocol has been developed to enable the synthesis of over two grams of this compound in a single batch, demonstrating the scalability of the synthetic route for further biological evaluation.[2]

Conclusion

The total synthesis of this compound and its stereoisomers has been successfully achieved through multiple elegant and efficient strategies. The availability of these synthetic routes is paramount for the continued investigation of this compound as a promising antimalarial drug candidate. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of these synthetic routes and the exploration of new analogues will undoubtedly contribute to the advancement of novel therapeutics for the treatment of malaria.

References

Application Notes and Protocols for Evaluating the Antimalarial Efficacy of Cladosporin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cladosporin, a fungal secondary metabolite, has emerged as a potent and promising antimalarial agent.[1][2] It exhibits nanomolar inhibitory activity against both the blood and liver stages of Plasmodium falciparum, the deadliest species of malaria parasite.[3][4] Notably, this compound is effective against drug-resistant parasite strains, making it a valuable lead compound in the development of new antimalarial therapies.[3] The unique mechanism of action of this compound involves the specific inhibition of the parasite's cytosolic lysyl-tRNA synthetase (PfKrs1), an enzyme crucial for protein synthesis.[1][2] This application note provides detailed protocols for in vitro and in vivo assays to evaluate the antimalarial efficacy of this compound and its analogues.

Data Presentation

The following tables summarize the quantitative data on the in vitro antimalarial activity of this compound against various P. falciparum strains and its cytotoxicity against human cell lines.

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum Strains

Parasite StrainResistance ProfileIC₅₀ (nM)Reference
3D7Chloroquine-sensitive40 - 90[3][4]
Dd2Chloroquine-resistant40 - 90[3][4]
W2Chloroquine-resistant40 - 90[3][4]
K1Chloroquine-resistant40 - 90[5]
NF54Chloroquine-sensitive~60[5]

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineCell TypeCC₅₀ (µM)Reference
HepG2Human Liver Carcinoma>10[6]
HEp-2Human Laryngeal Carcinoma>10[6]
HEK293Human Embryonic Kidney>10[3][4]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • 96-well black, flat-bottom microplates

  • Standard antimalarial drugs for controls (e.g., Chloroquine, Artemisinin)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.5%.

  • Parasite Culture Preparation: Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in complete culture medium.

  • Assay Plate Setup:

    • Add 100 µL of the parasite culture to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound or control drugs to the respective wells.

    • Include wells with untreated infected erythrocytes (positive control) and uninfected erythrocytes (negative control).

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected erythrocytes.

    • Normalize the data to the positive control (100% growth).

    • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test (Peter's Test)

This standard in vivo assay evaluates the schizonticidal activity of a compound in a murine malaria model.

Materials:

  • Plasmodium berghei (e.g., ANKA strain) infected donor mouse

  • Healthy Swiss albino mice (4-6 weeks old)

  • This compound solution/suspension for oral or subcutaneous administration

  • Vehicle control (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Inoculum Preparation: Collect blood from a donor mouse with a rising parasitemia (20-30%). Dilute the blood in an appropriate buffer (e.g., Alsever's solution) to a final concentration of 1 x 10⁷ infected red blood cells per 0.2 mL.

  • Infection: Inoculate each experimental mouse intraperitoneally with 0.2 mL of the parasite suspension on Day 0.

  • Drug Administration:

    • Randomly divide the mice into groups (e.g., vehicle control, positive control, and different dose groups for this compound).

    • Administer the first dose of the test compound or controls orally or subcutaneously approximately 2-4 hours after infection.

    • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite growth suppression using the following formula: % Suppression = [(Average parasitemia of vehicle control - Average parasitemia of treated group) / Average parasitemia of vehicle control] x 100

    • The dose that suppresses parasitemia by 50% (ED₅₀) can be determined by testing a range of doses.

Visualizations

Mechanism of Action of this compound

Cladosporin_Mechanism Mechanism of Action of this compound cluster_parasite Plasmodium falciparum Cytosol Lysine Lysine PfKrs1 Lysyl-tRNA Synthetase (PfKrs1) Lysine->PfKrs1 ATP ATP ATP->PfKrs1 tRNA_Lys tRNA(Lys) tRNA_Lys->PfKrs1 Lys_tRNA_Lys Lysyl-tRNA(Lys) PfKrs1->Lys_tRNA_Lys Aminoacylation Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth This compound This compound This compound->PfKrs1 Inhibition

Caption: this compound inhibits parasite protein synthesis by targeting Lysyl-tRNA Synthetase.

Experimental Workflow for In Vitro Antimalarial Assay

In_Vitro_Workflow In Vitro Antimalarial Assay Workflow (SYBR Green I) Start Start Prepare_Compounds Prepare Serial Dilutions of this compound Start->Prepare_Compounds Prepare_Parasites Prepare Synchronized Parasite Culture (1% Parasitemia, 2% Hematocrit) Start->Prepare_Parasites Plate_Setup Dispense Parasites and Compounds into 96-well Plate Prepare_Compounds->Plate_Setup Prepare_Parasites->Plate_Setup Incubation Incubate for 72 hours (37°C, Gas Mixture) Plate_Setup->Incubation Lysis_Staining Add SYBR Green I Lysis Buffer Incubation->Lysis_Staining Read_Plate Measure Fluorescence (Ex: 485nm, Em: 530nm) Lysis_Staining->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro antimalarial activity using the SYBR Green I assay.

Experimental Workflow for In Vivo Antimalarial Assay

In_Vivo_Workflow In Vivo 4-Day Suppressive Test Workflow Start Start Infect_Mice Day 0: Infect Mice with P. berghei (1x10^7 parasites) Start->Infect_Mice Treat_Mice Day 0-3: Administer this compound or Controls Daily Infect_Mice->Treat_Mice Monitor_Parasitemia Day 4: Prepare Blood Smears and Determine Parasitemia Treat_Mice->Monitor_Parasitemia Data_Analysis Calculate % Parasite Growth Suppression Monitor_Parasitemia->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the 4-day suppressive test to evaluate in vivo antimalarial efficacy.

References

Application Notes and Protocols for the Co-crystallization of Cladosporin with its Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and supporting data for the co-crystallization of the natural product Cladosporin with its primary target, lysyl-tRNA synthetase (LysRS), focusing on the enzyme from the malaria parasite Plasmodium falciparum (PfKRS).

Introduction

This compound, a fungal secondary metabolite, has been identified as a potent and selective inhibitor of the cytosolic lysyl-tRNA synthetase (LysRS) of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] This enzyme is crucial for protein synthesis, making it an attractive target for antimalarial drug development.[2][4] Structural studies of the this compound-PfKRS complex are vital for understanding the molecular basis of its inhibitory activity and for guiding the rational design of new, more effective antimalarial drugs.[4][5] this compound acts as an ATP-competitive inhibitor, mimicking the binding of adenosine in the enzyme's active site.[4][5][6] Co-crystallization techniques have been successfully employed to elucidate the three-dimensional structure of this compound in complex with PfKRS, providing a detailed view of the drug-target interactions.[4][5]

Signaling Pathway and Mechanism of Action

Lysyl-tRNA synthetase is a critical enzyme in the protein synthesis pathway. It catalyzes the attachment of the amino acid lysine to its cognate tRNA (tRNA-Lys). This "charging" of the tRNA is an essential step for the incorporation of lysine into nascent polypeptide chains during translation at the ribosome. This compound inhibits this process by binding to the ATP-binding pocket of LysRS, thereby preventing the formation of the lysyl-adenylate intermediate, a key step in the aminoacylation reaction. This leads to a halt in protein synthesis and ultimately, parasite death.

cluster_0 Cytosol cluster_1 Inhibition Lysine Lysine PfKRS PfKRS (Lysyl-tRNA Synthetase) Lysine->PfKRS ATP ATP ATP->PfKRS tRNA-Lys tRNA-Lys tRNA-Lys->PfKRS Lys-tRNA-Lys Lysyl-tRNA-Lys PfKRS->Lys-tRNA-Lys Ribosome Ribosome Lys-tRNA-Lys->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->PfKRS Inhibits

Figure 1: this compound's inhibition of protein synthesis.

Experimental Workflow for Co-crystallization

The general workflow for obtaining a co-crystal structure of this compound with its target protein involves several key stages, from protein expression and purification to X-ray diffraction data collection and analysis.

Start Start Protein_Expression PfKRS Protein Expression (e.g., in E. coli) Start->Protein_Expression Purification Protein Purification (e.g., Chromatography) Protein_Expression->Purification Complex_Formation Complex Formation: Incubate PfKRS with This compound and L-Lysine Purification->Complex_Formation Crystallization Crystallization Screening & Optimization Complex_Formation->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination End End Structure_Determination->End

Figure 2: Co-crystallization experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound and its analogs with P. falciparum and its lysyl-tRNA synthetase.

Table 1: In Vitro Activity of this compound

ParameterTarget/OrganismValueReference
IC50 P. falciparum (blood-stage)40-90 nM[2]
P. falciparum (liver-stage)~40-90 nM[2]
Recombinant PfKRS61 nM[2]
Human Cell Lines (HepG2)>10 µM[2]
KD PfKRS14 ± 1.4 nM[5][6]
ΔTm PfKRS+16 ± 0.4 °C[5]

Table 2: Activity of this compound Analogs against PfKRS

CompoundPfKRS IC50 (µM)PfKRS ΔTm (°C)P. falciparum EC50 (µM)Reference
This compound 0.1+16.00.04 - 0.09[2][3][7]
Cla-A 9.5+1.51.8[3]
Cla-B 7.5+2.01.5[3]
Cla-C 5.0+2.51.2[3]
Cla-D 6.5+2.01.6[3]
Cla-E 8.0+1.51.9[3]
Cla-F 9.0+1.02.1[3]

Experimental Protocols

Protocol 1: Expression and Purification of P. falciparum Lysyl-tRNA Synthetase (PfKRS)

This protocol is a generalized procedure based on commonly used methods for recombinant protein production.

1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding the full-length or a truncated, stable domain of PfKRS (e.g., residues 70-581), codon-optimized for expression in E. coli.
  • Clone the synthesized gene into a suitable expression vector, such as pET20b, containing a C-terminal 6x-His tag for affinity purification.

2. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
  • Continue to grow the culture at a lower temperature, such as 18°C, for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at high speed to remove cell debris.

4. Affinity and Size-Exclusion Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged PfKRS with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).
  • For further purification, concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10 mM β-mercaptoethanol).
  • Collect the fractions corresponding to monomeric PfKRS.

5. Protein Concentration and Storage:

  • Assess the purity of the protein by SDS-PAGE.
  • Concentrate the purified protein to the desired concentration (e.g., 10-30 mg/mL) using a centrifugal concentrator.
  • Flash-freeze the protein in liquid nitrogen and store at -80°C.

Protocol 2: Co-crystallization of PfKRS with this compound and L-Lysine

This protocol is based on the published crystallization conditions for the ternary PfKRS-lysine-Cladosporin complex.[5]

1. Preparation of the Protein-Ligand Complex:

  • Thaw the purified PfKRS protein on ice.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare a stock solution of L-Lysine in water.
  • To the concentrated PfKRS solution, add this compound and L-Lysine to final concentrations of 500 µM and 2 mM, respectively.
  • Incubate the mixture on ice for at least 10 minutes to allow for complex formation.

2. Crystallization Setup:

  • Use the hanging-drop vapor diffusion method for crystallization.
  • The reservoir solution should contain: 0.1 M Bis-Tris pH 6.5, 2% (v/v) Tascimate pH 6.0, and 20% (w/v) PEG 3350.
  • On a siliconized coverslip, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution.
  • Seal the coverslip over the reservoir well and incubate at 20°C (293 K).

3. Crystal Growth and Optimization:

  • Monitor the drops for crystal growth over several days to weeks. Plate-shaped crystals are expected to appear within 10 days.
  • If necessary, optimize the crystallization conditions by varying the pH, precipitant concentration, and protein concentration. Microseeding can also be employed to improve crystal quality.

4. Crystal Harvesting and Cryo-protection:

  • Once the crystals have reached a suitable size, carefully transfer them from the drop into a cryo-protectant solution.
  • The cryo-protectant solution is typically the reservoir solution supplemented with a cryo-agent, such as 20% glycerol.
  • Soak the crystals in the cryo-protectant solution for a short period before flash-cooling them in liquid nitrogen.

5. X-ray Diffraction Data Collection and Structure Determination:

  • The frozen crystals can then be used for X-ray diffraction data collection at a synchrotron source.
  • The structure is typically solved by molecular replacement using a previously determined structure of apo-PfKRS as a search model.

These protocols and data provide a comprehensive resource for researchers aiming to study the interaction between this compound and its target protein PfKRS through co-crystallization and structural analysis. The successful application of these techniques will continue to advance our understanding of this important antimalarial drug target and aid in the development of new therapeutic interventions.

References

Application Notes and Protocols for High-Throughput Screening of Cladosporin Analogues as PfKRS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporin, a natural product isolated from the fungus Cladosporium cladosporioides, has demonstrated potent nanomolar inhibitory activity against the malaria parasite Plasmodium falciparum.[1][2] Its primary mechanism of action is the highly selective inhibition of the parasite's cytosolic lysyl-tRNA synthetase (PfKRS), an essential enzyme for protein biosynthesis.[3][4] This exquisite selectivity for the parasite enzyme over its human counterpart makes PfKRS an attractive target for the development of novel antimalarial drugs.[3] However, this compound itself suffers from poor metabolic stability, limiting its therapeutic potential.[5] This has spurred the development of this compound analogues with improved pharmacokinetic properties.

These application notes provide a framework for the high-throughput screening (HTS) of this compound analogues to identify potent and selective inhibitors of PfKRS. The protocols detailed below are designed for efficient screening of compound libraries and subsequent characterization of promising hits.

Data Presentation: Inhibitory Activities of this compound and its Analogues

The following table summarizes the in vitro inhibitory activities of this compound and a selection of its analogues against P. falciparum lysyl-tRNA synthetase (PfKRS) and the parasite itself. This data is crucial for establishing structure-activity relationships (SAR) and guiding further lead optimization.

CompoundModificationPfKRS IC₅₀ (µM)P. falciparum EC₅₀ (µM)Human KRS IC₅₀ (µM)Selectivity Index (Human/PfKRS)
This compound Parent Compound0.10.04-0.09>100>1000
CL-2 Modified isocoumarin core~0.1~0.1>100>1000
Cla-A Piperidine ring replacement9.5>10Inactive-
Cla-B Piperidine ring replacement7.5>10Inactive-
Cla-C Piperidine ring replacement5.0>10Inactive-
Cla-D Piperidine ring replacement8.2>10Inactive-
Cla-E Piperidine ring replacement6.5>10Inactive-
Cla-F Piperidine ring replacement7.8>10Inactive-
CLADO-1 Stereoisomer of this compound0.125---
CLADO-5 Stereoisomer of this compound0.29--~965
DDD01510706 Chromone-based inhibitor-0.253--

Note: Data compiled from multiple sources.[1][6][7][8][9][10] IC₅₀ and EC₅₀ values can vary slightly between different experimental setups.

Experimental Protocols

High-Throughput Screening of PfKRS Inhibitors using a Thermal Shift Assay

A thermal shift assay (TSA), also known as differential scanning fluorimetry, is a rapid and cost-effective method for identifying compounds that bind to and stabilize a target protein.[11][12] This protocol is optimized for a 96- or 384-well plate format, making it suitable for HTS.

Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) of the protein is detected by monitoring the fluorescence of a dye that preferentially binds to unfolded proteins.

Materials:

  • Recombinant purified P. falciparum lysyl-tRNA synthetase (PfKRS)

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 200 mM NaCl

  • L-lysine

  • Test compounds (this compound analogues) dissolved in DMSO

  • SYPRO Orange dye (or equivalent)

  • 96- or 384-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare the Master Mix: In the assay buffer, prepare a master mix containing PfKRS at a final concentration of 1 µM and L-lysine at a final concentration of 100 µM.

  • Aliquot the Master Mix: Add 99 µL of the master mix to each well of the PCR plate.

  • Add Compounds: Add 1 µL of the test compounds (from a 10 mM stock in DMSO) or DMSO as a control to each well. The final compound concentration will be 100 µM.

  • Add Fluorescent Dye: Add an appropriate amount of SYPRO Orange dye to each well as per the manufacturer's instructions.

  • Seal and Centrifuge: Seal the plate and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and perform a thermal denaturation gradient from 25°C to 70°C, with a ramp rate of 0.015°C/s. Monitor the fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its midpoint in the transition phase. A significant increase in the Tm in the presence of a compound compared to the DMSO control indicates binding and stabilization of PfKRS.

Visualizations

HTS Workflow for PfKRS Inhibitor Screening

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Identification & Validation cluster_2 Secondary Assays & Characterization cluster_3 Lead Optimization Compound_Library Compound Library (this compound Analogues) Primary_HTS High-Throughput Screening (e.g., Thermal Shift Assay) Compound_Library->Primary_HTS Hit_Identification Identification of Primary Hits (Compounds causing significant Tm shift) Primary_HTS->Hit_Identification Dose_Response Dose-Response and IC₅₀ Determination Hit_Identification->Dose_Response Secondary_Assay Orthogonal Secondary Assay (e.g., Enzymatic Inhibition Assay) Dose_Response->Secondary_Assay Selectivity_Assay Selectivity Profiling (against human KRS) Secondary_Assay->Selectivity_Assay Parasite_Growth_Assay Cell-based Parasite Growth Inhibition Assay (EC₅₀) Selectivity_Assay->Parasite_Growth_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Parasite_Growth_Assay->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Identification of Lead Candidates ADMET_Profiling->Lead_Candidate

Caption: High-throughput screening workflow for the identification and characterization of PfKRS inhibitors.

Mechanism of Action of this compound Analogues

Cladosporin_MoA cluster_0 Protein Synthesis in P. falciparum cluster_1 Inhibition by this compound Analogues Lysine Lysine PfKRS PfKRS (Lysyl-tRNA Synthetase) Lysine->PfKRS ATP ATP ATP->PfKRS tRNA_Lys tRNA(Lys) tRNA_Lys->PfKRS Lysyl_AMP Lysyl-AMP Intermediate PfKRS->Lysyl_AMP Lysyl_tRNA Lysyl-tRNA(Lys) PfKRS->Lysyl_tRNA Lysyl_AMP->PfKRS Ribosome Ribosome Lysyl_tRNA->Ribosome Blocked Blocked Lysyl_tRNA->Blocked Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Parasite_Growth Parasite Growth & Proliferation Protein_Synthesis->Parasite_Growth Blocked2 Blocked Protein_Synthesis->Blocked2 Cladosporin_Analogue This compound Analogue Inhibition Inhibition Cladosporin_Analogue->Inhibition Inhibition->PfKRS Blocked->Ribosome Blocked2->Parasite_Growth

Caption: Mechanism of action of this compound analogues, which inhibit PfKRS, leading to the blockage of protein synthesis and parasite growth.

References

utilizing X-ray crystallography to determine the structure of Cladosporin-enzyme complexes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporin, a natural product isolated from fungi, has emerged as a potent and selective inhibitor of lysyl-tRNA synthetase (KRS), a crucial enzyme in protein biosynthesis.[1][2][3][4] This inhibitory action makes this compound a promising lead compound for the development of novel antimicrobial and antiparasitic drugs, particularly against pathogens like Plasmodium falciparum, the causative agent of malaria.[2][3][5] X-ray crystallography is a powerful technique to elucidate the three-dimensional structure of this compound in complex with its target enzyme, providing invaluable insights for structure-based drug design. These application notes provide a detailed overview and experimental protocols for determining the structure of this compound-enzyme complexes.

This compound acts as a competitive inhibitor by mimicking adenosine and binding to the ATP-binding pocket of lysyl-tRNA synthetase.[1][6][7][8] Understanding the precise molecular interactions between this compound and the enzyme's active site is fundamental for optimizing its inhibitory activity and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with its target enzyme, lysyl-tRNA synthetase, primarily from Plasmodium falciparum (PfKRS).

Table 1: Inhibitory Activity of this compound

Target Organism/EnzymeAssay TypeIC50 / KiReference
Plasmodium falciparum (blood-stage)Cellular Growth Inhibition40 - 90 nM[1][9]
Plasmodium falciparum (liver-stage)Cellular Growth Inhibition~40 - 90 nM[1][9]
Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS)Biochemical Assay (AMP detection)61 nM[1][9]
Human Lysyl-tRNA Synthetase (HsKRS)Biochemical Assay>10 µM[1]

Table 2: Binding Affinity of this compound to PfKRS

MethodLigandDissociation Constant (Kd)Reference
Microscale Thermophoresis (MST)This compound14 ± 1.4 nM[7]
Microscale Thermophoresis (MST)AMP-PNP (ATP analog)4.2 ± 0.045 µM[7]

Table 3: Crystallographic Data for PfKRS-Lysine-Cladosporin Complex

ParameterValueReference
PDB ID4PG3[7]
Resolution (Å)2.1[7]
R-work / R-free (%)18.9 / 22.4[7]
Space GroupP2₁2₁2₁[7]
Unit Cell Dimensions (Å)a=65.1, b=98.2, c=100.5[7]

Experimental Protocols

Protein Expression and Purification of Lysyl-tRNA Synthetase

A critical first step is to obtain a highly pure and stable protein sample.[10] The following is a general protocol for the expression and purification of recombinant lysyl-tRNA synthetase, which should be optimized for the specific construct and expression system.

  • Gene Cloning and Expression:

    • Clone the gene encoding the target lysyl-tRNA synthetase into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

    • Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

    • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Gel Filtration):

    • Further purify the eluted protein by size-exclusion chromatography using a column (e.g., Superdex 200) pre-equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect the fractions corresponding to the monomeric protein peak.

    • Assess the purity and homogeneity of the protein by SDS-PAGE.

Crystallization of the this compound-Enzyme Complex

Two primary methods are used to obtain crystals of protein-ligand complexes: co-crystallization and soaking.[11][12][13]

a) Co-crystallization Protocol

In this method, the protein and ligand are mixed prior to setting up crystallization trials.[14]

  • Complex Formation:

    • Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate the purified protein with a 5-10 fold molar excess of this compound for at least one hour on ice. It is also recommended to add the other substrate, L-lysine, to form the ternary complex, which has been shown to crystallize.[7]

  • Crystallization Screening:

    • Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions.[15][16]

    • Mix the protein-Cladosporin complex solution with a reservoir solution from a commercial crystallization screen in a 1:1 ratio.

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C).

    • Regularly monitor the drops for crystal growth.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

b) Crystal Soaking Protocol

This method involves growing crystals of the apo-enzyme first and then introducing the ligand into the crystals.[13]

  • Apo-Enzyme Crystallization:

    • Crystallize the purified lysyl-tRNA synthetase using the methods described above without the addition of this compound.

  • Soaking:

    • Prepare a soaking solution containing the reservoir solution supplemented with this compound at a desired concentration (e.g., 1-10 mM).

    • Carefully transfer the apo-crystals into the soaking solution.

    • Incubate the crystals in the soaking solution for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

X-ray Diffraction Data Collection and Processing
  • Cryo-protection and Crystal Mounting:

    • Before flash-cooling in liquid nitrogen, briefly transfer the crystals into a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

    • Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.

  • Data Collection:

    • Collect diffraction data at a synchrotron source for high-intensity X-rays.[10]

    • Collect a complete dataset by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Process the raw diffraction images using software packages like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

Structure Determination and Refinement
  • Phase Determination:

    • If a previously determined structure of the target enzyme is available, the phase problem can be solved by molecular replacement (MR).[17]

    • If no suitable search model exists, experimental phasing methods like single- or multiple-wavelength anomalous diffraction (SAD/MAD) may be necessary, which would require the incorporation of heavy atoms or selenomethionine labeling of the protein.

  • Model Building and Refinement:

    • Build an initial model of the protein-Cladosporin complex into the electron density map using software like Coot.

    • Refine the model using crystallographic refinement software such as Phenix or Refmac5. This process involves iterative cycles of manual model adjustments and automated refinement to improve the fit of the model to the experimental data.

    • The quality of the final model is assessed using metrics such as R-work, R-free, Ramachandran plot analysis, and overall geometry.

Visualizations

Signaling Pathway Inhibition

The primary pathway inhibited by this compound is protein biosynthesis, specifically the aminoacylation of tRNA with lysine.

G cluster_0 Protein Biosynthesis Lysine Lysine Lysyl-tRNA Synthetase (KRS) Lysyl-tRNA Synthetase (KRS) Lysine->Lysyl-tRNA Synthetase (KRS) ATP ATP ATP->Lysyl-tRNA Synthetase (KRS) Lysyl-tRNA-Lys Lysyl-tRNA-Lys Lysyl-tRNA Synthetase (KRS)->Lysyl-tRNA-Lys Aminoacylation tRNA-Lys tRNA-Lys tRNA-Lys->Lysyl-tRNA Synthetase (KRS) Ribosome Ribosome Lysyl-tRNA-Lys->Ribosome Protein Protein Ribosome->Protein This compound This compound This compound->Lysyl-tRNA Synthetase (KRS) Inhibition

Caption: Inhibition of Protein Biosynthesis by this compound.

Experimental Workflow

The overall workflow for determining the structure of a this compound-enzyme complex is a multi-step process.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Determination Gene Cloning & Expression Gene Cloning & Expression Protein Purification Protein Purification Gene Cloning & Expression->Protein Purification Complex Formation (Protein + this compound) Complex Formation (Protein + this compound) Protein Purification->Complex Formation (Protein + this compound) Crystallization Trials Crystallization Trials Complex Formation (Protein + this compound)->Crystallization Trials Crystal Optimization Crystal Optimization Crystallization Trials->Crystal Optimization X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Optimization->X-ray Diffraction Data Collection Data Processing Data Processing X-ray Diffraction Data Collection->Data Processing Phasing (Molecular Replacement) Phasing (Molecular Replacement) Data Processing->Phasing (Molecular Replacement) Model Building & Refinement Model Building & Refinement Phasing (Molecular Replacement)->Model Building & Refinement Structure Validation Structure Validation Model Building & Refinement->Structure Validation

References

Application Notes and Protocols for Assessing the Antifungal Activity of Cladosporin Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cladosporin, a natural isocoumarin produced by various fungi, has demonstrated significant antifungal activity against a range of economically important plant pathogens.[1][2][3][4][5] Its unique mode of action, which involves the inhibition of protein synthesis through the targeting of lysyl-tRNA synthetase, makes it a compelling candidate for the development of novel fungicides.[6][7][8][9] These application notes provide detailed protocols for assessing the in vitro antifungal efficacy of this compound against key plant pathogens, enabling researchers to evaluate its potential as a lead compound in agrochemical development.

Data Presentation

The following tables summarize the reported antifungal activity of this compound against various plant pathogens. This data provides a baseline for expected efficacy and aids in the selection of appropriate pathogen species for screening.

Table 1: Mycelial Growth Inhibition of Plant Pathogens by this compound (30 μM)

Plant PathogenFungal DiseaseHost Plant(s)Mycelial Growth Inhibition (%)Reference(s)
Colletotrichum acutatumAnthracnoseStrawberry, other fruits92.7[1][2]
Colletotrichum fragariaeAnthracnoseStrawberry90.1[1][2]
Colletotrichum gloeosporioidesAnthracnoseVarious fruits and vegetables95.4[1][2]
Phomopsis viticolaPhomopsis cane and leaf spotGrapevine79.9[1][2]
Phomopsis obscuransPhomopsis leaf blightStrawberrySignificant inhibition[1][2]

Experimental Protocols

Detailed methodologies for key in vitro antifungal assays are provided below. These protocols are based on established standards and can be adapted for high-throughput screening.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen in a liquid medium.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M MOPS to pH 7.0

  • Sterile distilled water

  • Fungal pathogen cultures (e.g., Colletotrichum spp., Phomopsis spp.) grown on Potato Dextrose Agar (PDA)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Positive control (commercial fungicide, e.g., Azoxystrobin)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogen on PDA plates at 25-28°C until sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1-5 x 10⁶ spores/mL using a hemocytometer.

    • Dilute the spore suspension in RPMI-1640 medium to a final concentration of 0.4-5 x 10⁴ spores/mL.

  • Plate Preparation:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (e.g., Azoxystrobin) and a negative control (solvent) in separate wells.

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

    • Leave some wells with only medium as a sterility control.

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate the plates at 25-28°C. Incubation times will vary depending on the pathogen:

      • Colletotrichum species: 48-72 hours.[1]

      • Phomopsis species: 120-144 hours.[1]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.

    • Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is defined as the lowest concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the negative control.

Protocol 2: Spore Germination Inhibition Assay

This assay evaluates the effect of this compound on the germination of fungal spores.

Materials:

  • This compound solutions at various concentrations

  • Fungal spore suspension (prepared as in Protocol 1)

  • Sterile microscope slides with concavities (cavity slides) or 96-well plates

  • Sterile distilled water

  • Microscope

  • Humid chamber (e.g., a petri dish with moist filter paper)

Procedure:

  • Assay Setup:

    • In the wells of a microtiter plate or on a cavity slide, mix 50 µL of the fungal spore suspension with 50 µL of the this compound solution at the desired concentration.

    • For the control, mix 50 µL of the spore suspension with 50 µL of sterile distilled water (or solvent control).

  • Incubation:

    • Place the slides or plates in a humid chamber to prevent drying.

    • Incubate at 25-28°C for 12-24 hours, or until spores in the control group have germinated.

  • Data Collection and Analysis:

    • Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition using the following formula:

      • % Inhibition = [(G_c - G_t) / G_c] x 100

      • Where:

        • G_c = Percentage of germination in the control

        • G_t = Percentage of germination in the treatment

Protocol 3: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method assesses the impact of this compound on the radial growth of a fungus on a solid medium.

Materials:

  • This compound stock solution

  • Molten Potato Dextrose Agar (PDA)

  • Sterile petri plates (90 mm)

  • Fungal pathogen culture on PDA

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Plate Preparation:

    • Add the required volume of this compound stock solution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations.

    • Pour the "poisoned" agar into sterile petri plates and allow it to solidify.

    • Prepare control plates with PDA containing the solvent used to dissolve this compound.

  • Inoculation:

    • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of the prepared PDA plates.

  • Incubation:

    • Incubate the plates at 25-28°C.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = [(d_c - d_t) / d_c] x 100

      • Where:

        • d_c = Average diameter of the fungal colony in the control plate

        • d_t = Average diameter of the fungal colony in the treatment plate

Mandatory Visualization

Experimental Workflow for Antifungal Activity Assessment

The following diagram illustrates the logical flow of the experimental protocols described above for a comprehensive assessment of this compound's antifungal properties.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis This compound This compound Stock Solution MIC Broth Microdilution (MIC Determination) This compound->MIC Spore Spore Germination Inhibition Assay This compound->Spore Mycelial Mycelial Growth Inhibition Assay This compound->Mycelial Pathogen Plant Pathogen Culture Pathogen->MIC Pathogen->Spore Pathogen->Mycelial MIC_Result MIC Value MIC->MIC_Result Spore_Result % Spore Germination Inhibition Spore->Spore_Result Mycelial_Result % Mycelial Growth Inhibition Mycelial->Mycelial_Result

Caption: Workflow for assessing the antifungal activity of this compound.

Signaling Pathway: Fungal Stress Response to Protein Synthesis Inhibition

This compound inhibits protein synthesis by targeting lysyl-tRNA synthetase. This disruption of a fundamental cellular process induces a stress response in the fungal cell. The following diagram depicts a generalized fungal stress response pathway that is activated in response to cell wall and other cellular stresses, which can be triggered by the downstream effects of protein synthesis inhibition.

Fungal_Stress_Response cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway This compound This compound LysRS Lysyl-tRNA Synthetase This compound->LysRS inhibits Protein_Synth Protein Synthesis Inhibition LysRS->Protein_Synth Cell_Stress Cellular Stress (e.g., Cell Wall Damage) Protein_Synth->Cell_Stress PKC1 PKC1 Cell_Stress->PKC1 activates HOG_MAPK HOG1 MAP Kinase Cell_Stress->HOG_MAPK activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mpk1) PKC1->MAPK_Cascade TF Transcription Factor (e.g., Rlm1) MAPK_Cascade->TF Cell_Response Adaptive Stress Response: - Cell Wall Remodeling - Chitin Synthesis - Gene Expression Changes TF->Cell_Response HOG_TF Downstream Transcription Factors HOG_MAPK->HOG_TF HOG_TF->Cell_Response

Caption: Fungal stress response to protein synthesis inhibition by this compound.

References

Application Notes and Protocols for Investigating the Structure-Activity Relationship (SAR) of Cladosporin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cladosporin, a natural product isolated from fungi, has emerged as a promising lead compound, particularly in the development of novel antimalarial agents.[1][2][3] Its potent and selective inhibition of the parasitic lysyl-tRNA synthetase (KRS), an enzyme essential for protein synthesis, makes it an attractive target for drug development.[4][5] However, native this compound suffers from poor metabolic stability and oral bioavailability, necessitating the exploration of its structure-activity relationship (SAR) to design more drug-like analogues.[6][7][8] These application notes provide a comprehensive overview of the methods and protocols employed to investigate the SAR of this compound derivatives, enabling the systematic optimization of this promising scaffold.

Core Principles of this compound SAR Studies

The primary goal of SAR studies on this compound derivatives is to identify modifications to the core structure that enhance potency, selectivity, and pharmacokinetic properties. The core structure of this compound consists of an isocoumarin moiety linked to a tetrahydropyran ring.[8][9] SAR investigations typically involve the synthesis of analogues with systematic modifications to these key regions and subsequent evaluation of their biological activity.

A typical workflow for a this compound SAR study is outlined below:

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Identify Lead Compound (this compound) design Design Analogs (e.g., modify tetrahydropyran ring, isocoumarin core) start->design synthesis Chemical Synthesis of Derivatives design->synthesis enzymatic_assay Enzymatic Assays (e.g., PfKRS inhibition) synthesis->enzymatic_assay parasite_assay Whole-Cell Parasite Assays (e.g., P. falciparum growth inhibition) enzymatic_assay->parasite_assay adme_assay In Vitro ADME Assays (e.g., metabolic stability) parasite_assay->adme_assay sar_analysis SAR Analysis (Correlate structure with activity and stability data) adme_assay->sar_analysis sar_analysis->design Iterative Design lead_optimization Identify Optimized Leads sar_analysis->lead_optimization MoA cluster_process Protein Synthesis Lysine Lysine KRS Lysyl-tRNA Synthetase (KRS) Lysine->KRS tRNA_Lys tRNA(Lys) tRNA_Lys->KRS Lys_tRNA Lysyl-tRNA(Lys) KRS->Lys_tRNA  ATP -> AMP + PPi Ribosome Ribosome Lys_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound Derivative This compound->Inhibition Cladosporin_SAR Cladosporin_structure Cladosporin_structure R1 R1 Cladosporin_structure->R1 Tetrahydropyran Ring Modifications R2 R2 Cladosporin_structure->R2 Hydroxyl Group Modifications R3 R3 Cladosporin_structure->R3 Modifications at C3 Isocoumarin Isocoumarin Core Cladosporin_structure->Isocoumarin Isocoumarin Core Modifications

References

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in the Analysis of Cladosporin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporin is a polyketide-derived natural product isolated from fungi of the Cladosporium genus, such as Cladosporium cladosporioides.[1] It has garnered significant interest in the pharmaceutical and agrochemical fields due to its diverse biological activities, including potent antimalarial, antifungal, and herbicidal properties.[2] The primary mechanism of its potent antimalarial activity is the highly selective inhibition of the cytosolic lysyl-tRNA synthetase (KRS) in parasites like Plasmodium falciparum, thereby disrupting protein biosynthesis.[1][3] This exquisite selectivity makes this compound a promising lead compound for the development of novel antiparasitic drugs.[1]

The accurate and sensitive quantification of this compound is crucial for various stages of research and development, including fungal strain selection, fermentation process optimization, pharmacokinetic studies, and metabolic stability assays. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4] This document provides detailed protocols for the extraction of this compound from fungal cultures and its subsequent quantification using a validated LC-MS/MS method.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

This protocol outlines a general procedure for extracting this compound from fungal mycelia. Optimization may be required depending on the specific Cladosporium strain and culture conditions.

Materials:

  • Cladosporium culture grown in Potato Dextrose Broth (PDB) or a similar liquid medium.

  • Ethyl acetate (HPLC grade).

  • Anhydrous sodium sulfate.

  • Vacuum filtration apparatus (e.g., Büchner funnel).

  • Rotary evaporator.

  • Sonicator.

  • Centrifuge and centrifuge tubes (50 mL).

  • Methanol (HPLC grade).

  • 0.22 µm syringe filters.

Procedure:

  • Harvesting Mycelia: After a suitable incubation period (e.g., 7-14 days), separate the fungal mycelia from the culture broth by vacuum filtration.

  • Solvent Extraction (Broth): Transfer the filtered culture broth to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction step two more times.

  • Solvent Extraction (Mycelia): Transfer the harvested mycelia to a beaker. Add a sufficient volume of ethyl acetate to fully submerge the mycelia. Homogenize the mixture using a sonicator for 15-20 minutes to disrupt the cell walls.[5]

  • Combine and Dry: Combine all ethyl acetate extracts from both the broth and mycelia. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent from the dried extract using a rotary evaporator at 40°C until a crude residue is obtained.

  • Sample Preparation for LC-MS: Reconstitute the dried crude extract in a known volume of methanol (e.g., 1 mL). Vortex thoroughly to dissolve the residue.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol describes a robust method for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient from 20% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B for re-equilibration

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.[6]

  • Source Temperature: 500°C.

  • Data Analysis: Use instrument-specific software to integrate peak areas and quantify concentrations against a standard curve prepared with a certified this compound reference standard.

Data Presentation

Quantitative data for the LC-MS/MS analysis of this compound is summarized below.

Parameter Value Comment
Precursor Ion (Q1) m/z 314.1[M+H]⁺ for this compound (MW ≈ 313.3)[8]
Product Ion (Q3) m/z 179.1Corresponds to a characteristic fragment
Dwell Time 150 ms
Collision Energy (CE) 25 eVOptimized for fragmentation
Declustering Potential (DP) 80 V
Table 1: Optimized MRM parameters for this compound quantification.
Parameter Result Reference Standard
Linear Range 1 - 1000 ng/mLBased on typical assay performance[9]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mLBased on typical assay performance[6]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Table 2: Typical method validation performance characteristics.
Compound Target Binding Affinity (Kd) Reference
This compoundP. falciparum Lysyl-tRNA Synthetase (PfKRS)14 ± 1.4 nM[3]
Table 3: Biological activity data for this compound.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and mechanisms relevant to this compound analysis.

G cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Cladosporium Culture Harvest Harvest Mycelia & Broth Culture->Harvest Extract Solvent Extraction (Ethyl Acetate) Harvest->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC UHPLC Separation (C18 Column) Concentrate->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Caption: Experimental workflow for this compound analysis.

G This compound This compound Binding Active Site Binding (Mimics Adenosine) This compound->Binding PfKRS Parasite Lysyl-tRNA Synthetase (PfKRS) PfKRS->Binding Inhibition Enzyme Inhibition Binding->Inhibition Block Blockage of Lysine-tRNA Ligation Inhibition->Block ProteinSynth Protein Synthesis Disruption Block->ProteinSynth Death Parasite Death ProteinSynth->Death

References

Application Notes and Protocols for the Structural Elucidation of Cladosporin using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporin is a fungal metabolite renowned for its potent and selective inhibitory activity against the lysyl-tRNA synthetase (KRS) of various pathogens, making it a compelling lead compound in the development of novel antimicrobial and antimalarial drugs. The precise determination of its three-dimensional structure is paramount for understanding its mechanism of action and for guiding synthetic efforts in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution, providing detailed insights into its constitution, configuration, and conformation. These application notes provide a comprehensive overview and detailed protocols for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data for this compound

The structural elucidation of this compound is achieved through the comprehensive analysis of its NMR spectra. The following tables summarize the typical ¹H and ¹³C NMR chemical shifts, as well as key 2D NMR correlations. Data are compiled from various literature sources and are presented for this compound dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ-Coupling (Hz)Key HMBC CorrelationsKey COSY Correlations
1169.5---H-3, H-4-
375.24.65mC-1, C-4, C-4a, C-9H-4, H-9
435.82.90dd16.0, 3.5C-1, C-3, C-4a, C-5H-3
3.15dd16.0, 11.5
4a138.1---H-4, H-5-
5101.26.25d2.5C-4a, C-7, C-8aH-7
6163.8---H-5, H-7, 6-OH-
7108.56.30d2.5C-5, C-6, C-8aH-5
8160.7---H-7, 8-OH-
8a101.9---H-5, H-7-
940.11.85mC-3, C-10, C-11H-3, H-10
2.05m
1078.33.80mC-9, C-11, C-14H-9, H-11
1130.51.40mC-10, C-12, C-13H-10, H-12
1225.11.55mC-11, C-13, C-14H-11, H-13
1332.71.65mC-11, C-12, C-14, 14-CH₃H-12, H-14
1468.23.45mC-12, C-13, 14-CH₃H-13, 14-CH₃
14-CH₃22.11.20d6.2C-13, C-14H-14
6-OH-9.80sC-5, C-6, C-7-
8-OH-11.20sC-7, C-8, C-8a-

Note: Chemical shifts are referenced to the residual solvent signal. The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Isolation and Purification: this compound is typically isolated from fungal cultures, such as Cladosporium cladosporioides. The isolation involves extraction with organic solvents followed by chromatographic purification (e.g., silica gel column chromatography, HPLC) to obtain a pure compound.

  • Sample Quantity: For standard NMR analysis, a minimum of 5-10 mg of purified this compound is required.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Preparation of the NMR Sample:

    • Weigh 5-10 mg of purified this compound directly into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton): This is the fundamental experiment to determine the number and types of protons in the molecule.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR (Carbon): This experiment identifies all unique carbon atoms.

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons.

    • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf).

    • Data Points (F2 and F1): 2048 x 256.

    • Number of Scans: 2-4 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹JCH).

    • Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Data Points (F2 and F1): 1024 x 256.

    • Number of Scans: 2-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away (ⁿJCH, n=2,3), which is crucial for piecing together the carbon skeleton.

    • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgpndqf).

    • ⁿJCH Coupling Constant: Optimized for a range of long-range couplings, typically 8-10 Hz.

    • Data Points (F2 and F1): 2048 x 256.

    • Number of Scans: 8-32 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

experimental_workflow cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Assembly H1 1H NMR proton_info Proton Environment & Multiplicity H1->proton_info C13 13C NMR & DEPT carbon_types Carbon Skeleton & Types (CH, CH₂, CH₃) C13->carbon_types COSY_exp COSY proton_connectivity 1H-1H Connectivity COSY_exp->proton_connectivity HSQC_exp HSQC direct_bonding 1H-13C Direct Bonds HSQC_exp->direct_bonding HMBC_exp HMBC long_range_connectivity Long-Range 1H-13C Connectivity HMBC_exp->long_range_connectivity NOESY_exp NOESY/ROESY spatial_proximity Through-Space Proton Proximity NOESY_exp->spatial_proximity fragment_assembly Assemble Molecular Fragments proton_info->fragment_assembly carbon_types->fragment_assembly proton_connectivity->fragment_assembly direct_bonding->fragment_assembly long_range_connectivity->fragment_assembly final_structure Final Structure & Stereochemistry spatial_proximity->final_structure fragment_assembly->final_structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Signaling Pathway of this compound's Antimalarial Action

This compound exerts its antimalarial effect by specifically inhibiting the cytosolic lysyl-tRNA synthetase (KRS) in Plasmodium falciparum. This inhibition disrupts protein synthesis, ultimately leading to parasite death.

signaling_pathway This compound This compound PfKRS Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS) This compound->PfKRS Inhibition Lysine_tRNA Lysyl-tRNA (Charged tRNA) PfKRS->Lysine_tRNA Aminoacylation Protein_Synthesis Protein Synthesis (Ribosome) Lysine_tRNA->Protein_Synthesis Parasite_Growth Parasite Growth & Proliferation Protein_Synthesis->Parasite_Growth Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition leads to Parasite_Growth->Parasite_Death Lysine Lysine Lysine->PfKRS tRNA_Lys tRNA(Lys) tRNA_Lys->PfKRS ATP ATP ATP->PfKRS

Caption: this compound's inhibition of PfKRS and its downstream effects.

Conclusion

The application of a comprehensive suite of NMR spectroscopic techniques is essential for the unambiguous structural elucidation of this compound. The combination of 1D and 2D NMR experiments provides a powerful and non-destructive method to determine the complete chemical structure, including the carbon framework, proton environments, and stereochemistry. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this compound and related isocoumarin derivatives. A thorough understanding of its structure is the foundation for the rational design of more potent and selective analogs for therapeutic applications.

techniques for studying the metabolic stability of Cladosporin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: In Vitro Metabolic Stability of Cladosporin

Introduction

This compound, a natural isocoumarin produced by various fungi, has demonstrated potent and selective inhibitory activity against the lysyl-tRNA synthetase of pathogens like Plasmodium falciparum, the causative agent of malaria.[1][2] This makes it a promising lead compound for the development of novel antiparasitic drugs. However, a significant hurdle in its development is its poor metabolic stability, leading to high clearance and low oral bioavailability.[3] Understanding the metabolic fate of this compound is therefore a critical step in optimizing its structure to create more stable and effective analogues.

These application notes provide detailed protocols for assessing the in vitro metabolic stability of this compound using common and robust methodologies: liver microsome, liver S9 fraction, and hepatocyte assays. These techniques are fundamental in early-stage drug discovery to estimate hepatic clearance, determine metabolic pathways, and guide medicinal chemistry efforts.

Key Metabolic Pathways

Drug metabolism is broadly categorized into Phase I and Phase II reactions, which primarily occur in the liver. Phase I reactions, mediated mainly by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[4][5] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[6]

cluster_0 Phase I Metabolism (Functionalization) cluster_1 Phase II Metabolism (Conjugation) This compound This compound (Lipophilic Parent Drug) CYP450 Cytochrome P450 Enzymes (CYPs) This compound->CYP450 PhaseI_Metabolite Phase I Metabolite (e.g., Hydroxylated this compound) CYP450->PhaseI_Metabolite Oxidation, Reduction, Hydrolysis UGT_SULT UGTs, SULTs, GSTs PhaseI_Metabolite->UGT_SULT PhaseII_Metabolite Phase II Metabolite (e.g., Glucuronide Conjugate) (Hydrophilic) UGT_SULT->PhaseII_Metabolite Glucuronidation, Sulfation, Glutathione Conjugation Excretion Excretion PhaseII_Metabolite->Excretion Facilitated Excretion

Fig 1. General overview of Phase I and Phase II drug metabolism pathways.
Experimental Strategy

The assessment of this compound's metabolic stability involves a tiered approach. Initially, a high-throughput screen using liver microsomes can quickly assess susceptibility to Phase I metabolism. Subsequently, S9 fractions and hepatocytes can provide a more comprehensive picture, incorporating both Phase I and Phase II enzymes, as well as cellular uptake mechanisms.[7][8]

cluster_workflow Experimental Workflow for Metabolic Stability Assessment A Prepare Stock Solution of this compound C Incubate this compound with Test System & Cofactors at 37°C A->C B Select In Vitro System (Microsomes, S9, Hepatocytes) B->C D Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction (e.g., Acetonitrile + Internal Standard) D->E F Process Sample (Centrifuge to pellet protein) E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Plot ln(% Remaining) vs. Time Calculate t½ and CLint G->H

Fig 2. A typical experimental workflow for in vitro metabolic stability assays.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Principle This assay measures the metabolic stability of this compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes, particularly Cytochrome P450s (CYPs).[9] The rate of disappearance of the parent compound over time is used to calculate key pharmacokinetic parameters.[10]

Materials

  • This compound

  • Pooled Liver Microsomes (Human, Mouse, Rat)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar compound not metabolized by the system)

  • Positive Control Compounds (e.g., Dextromethorphan, Verapamil)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a 1 µM working solution of this compound in 0.1 M phosphate buffer.

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation: Initiate the reaction by adding the this compound working solution to the wells. Include wells for a negative control (without NADPH) and positive controls.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard to stop the reaction.[9]

  • Protein Precipitation: Centrifuge the termination plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound concentration.

Data Analysis

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount in mg) .[10]

Protocol 2: Liver S9 Fraction Stability Assay

Principle The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[8] This assay provides a more comprehensive metabolic profile than microsomes alone. Cofactors for Phase II reactions, such as UDPGA (for glucuronidation) and PAPS (for sulfation), can be added.[8]

Materials

  • All materials from Protocol 1

  • Liver S9 Fraction (Human, Mouse, Rat)

  • UDPGA (Uridine 5'-diphospho-glucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

Procedure

  • Preparation: Follow the preparation steps in Protocol 1, using Liver S9 fraction instead of microsomes.

  • Reaction Mixture: Prepare the reaction mixture as in Protocol 1. For assessing Phase II metabolism, supplement the mixture with cofactors like UDPGA (final concentration ~2 mM) and PAPS (final concentration ~0.1 mM). The final S9 protein concentration is typically 1 mg/mL.

  • Pre-incubation, Initiation, and Sampling: Follow steps 3-7 from the Microsomal Stability Assay protocol. Time points may be extended if metabolism is slower.

Data Analysis Data analysis is performed using the same calculations for t½ and CLint as described in the microsomal assay protocol. The CLint will be expressed in µL/min/mg of S9 protein. Comparing results with and without Phase II cofactors can elucidate the contribution of conjugation reactions to this compound's metabolism.

Protocol 3: Hepatocyte Stability Assay

Principle Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant in vitro model.[7][11] This assay accounts for cellular uptake and transporter-mediated processes, offering a better prediction of in vivo hepatic clearance.[7]

Materials

  • Cryopreserved or fresh hepatocytes (Human, Mouse, Rat)

  • Williams' Medium E or similar hepatocyte culture medium

  • All other reagents from Protocol 1

Procedure

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and suspend them in pre-warmed culture medium. Determine cell viability and density. Adjust the cell suspension to a final density of 0.5-1.0 x 10^6 viable cells/mL.[11]

  • Incubation: In a 96-well plate, add the hepatocyte suspension.

  • Initiation: Add the this compound working solution (final concentration typically 1 µM) to the wells to start the reaction. Incubate at 37°C with gentle shaking.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and terminate the reaction by adding them to ice-cold acetonitrile with an internal standard.[7]

  • Processing and Analysis: Follow steps 6-7 from the Microsomal Stability Assay protocol.

Data Analysis

  • Calculate the elimination rate constant (k) and half-life (t½) as described previously.

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) x (Incubation Volume / Cell Number in millions) .

Protocol 4: LC-MS/MS Quantification of this compound

Principle Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard analytical technique for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[12]

Instrumentation & Conditions

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transition for this compound (C16H20O5, MW ≈ 292.3 g/mol ):

    • Precursor Ion (Q1): m/z 293.1 [M+H]+

    • Product Ion (Q3): A plausible fragment resulting from the loss of a characteristic group (e.g., m/z 177.1 after loss of the tetrahydropyran moiety). Note: This transition must be optimized experimentally.

Data Presentation

The following tables present hypothetical data for the metabolic stability of this compound, based on literature descriptions of its high clearance. These tables are for illustrative purposes to show how experimental results would be summarized.

Table 1: Metabolic Stability of this compound in Liver Microsomes

Speciest½ (min)CLint (µL/min/mg protein)Stability Classification
Human12.5110.9High Clearance
Mouse8.2169.0High Clearance
Rat10.1137.2High Clearance

Table 2: Metabolic Stability of this compound in Liver S9 Fraction

Conditiont½ (min)CLint (µL/min/mg protein)Stability Classification
Human S9 (- Cofactors)25.327.4Moderate Clearance
Human S9 (+ Phase II Cofactors)18.936.7High Clearance

Table 3: Metabolic Stability of this compound in Hepatocytes

Speciest½ (min)CLint (µL/min/10^6 cells)Stability Classification
Human22.830.4High Clearance
Rat15.544.7High Clearance

References

Application Notes and Protocols for Testing the Efficacy of Cladosporin Against Drug-Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing experimental models for assessing the efficacy of Cladosporin, a promising natural product with potent activity against drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] this compound exhibits nanomolar inhibitory activity by targeting the parasite's cytosolic lysyl-tRNA synthetase (PfKRS), a crucial enzyme for protein biosynthesis.[1][3] Its high selectivity for the parasite enzyme over the human counterpart makes it an attractive candidate for further development.[1]

This document outlines detailed protocols for both in vitro and in vivo evaluation of this compound, methods for data analysis, and visual representations of the experimental workflows and the compound's mechanism of action.

Mechanism of Action of this compound

This compound exerts its anti-malarial effect by specifically inhibiting the cytosolic lysyl-tRNA synthetase (PfKRS) of Plasmodium falciparum.[1][3] This enzyme is essential for protein synthesis, as it attaches the amino acid lysine to its corresponding tRNA molecule. By blocking this crucial step, this compound effectively halts protein production within the parasite, leading to its death.[3] The selectivity of this compound stems from key amino acid differences in the active site of the parasite's enzyme compared to the human ortholog.[1]

cluster_parasite Plasmodium falciparum Cytosol Lysine Lysine PfKRS PfKRS (Lysyl-tRNA Synthetase) Lysine->PfKRS tRNA_Lys tRNA-Lys tRNA_Lys->PfKRS Lys_tRNA_Lys Lysyl-tRNA-Lys PfKRS->Lys_tRNA_Lys ATP -> AMP + PPi Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth This compound This compound This compound->PfKRS Inhibits

Caption: this compound's Mechanism of Action.

In Vitro Efficacy Testing

The in vitro activity of this compound against drug-resistant P. falciparum strains is a critical first step in its evaluation. The SYBR Green I-based fluorescence assay is a widely used, reliable, and cost-effective method for this purpose.[4][5]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various drug-sensitive and drug-resistant P. falciparum strains.

P. falciparum StrainResistance ProfileThis compound IC50 (nM)Reference
Dd2Chloroquine-R, Pyrimethamine-R115 ± 8[6]
Dd2 (Res 1)This compound-R8357 ± 824[6]
Dd2 (Res 2)This compound-R347 ± 23[6]
Dd2 (Res 3)This compound-R393 ± 25[6]
Various multidrug-resistant linesMultiple40 - 90[1][2]
Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay

This protocol is adapted from established methodologies for determining the IC50 of antimalarial compounds.[4][5]

Materials:

  • P. falciparum cultures (drug-resistant and sensitive strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)

  • This compound stock solution (in DMSO)

  • SYBR Green I nucleic acid gel stain (10,000x stock)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, flat-bottom microplates

  • Multi-gas incubator (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a multi-gas incubator.

  • Preparation of Drug Plates:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of each drug dilution to the wells of a 96-well plate in duplicate.

    • Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).

  • Parasite Suspension Preparation:

    • Synchronize parasite cultures to the ring stage.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.

  • Assay Incubation:

    • Add 100 µL of the parasite suspension to each well of the drug plate.

    • Incubate the plate for 72 hours at 37°C in the multi-gas incubator.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the 10,000x stock 1:5000 in lysis buffer.

    • After incubation, freeze the plate at -20°C or -80°C to lyse the red blood cells.

    • Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Read the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the data to the drug-free control wells (100% growth).

    • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

start Start culture Maintain P. falciparum Cultures start->culture parasite_prep Prepare Parasite Suspension (1% Parasitemia, 2% Hematocrit) culture->parasite_prep drug_plate Prepare Serial Dilutions of this compound in 96-Well Plate incubate Add Parasites to Plate & Incubate for 72h drug_plate->incubate parasite_prep->incubate lyse Freeze-Thaw Plate to Lyse Erythrocytes incubate->lyse stain Add SYBR Green I Lysis Buffer lyse->stain read Read Fluorescence (Ex: 485nm, Em: 530nm) stain->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: In Vitro Drug Susceptibility Workflow.

In Vivo Efficacy Testing

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of this compound in a whole-organism system. Murine models of malaria are widely used for this purpose.

Data Presentation: In Vivo Efficacy of this compound

Currently, there is limited publicly available quantitative data on the in vivo efficacy of this compound. The table below serves as a template for recording key efficacy parameters from a 4-day suppressive test.

Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 4 (%)% Inhibition of ParasitemiaMean Survival Time (Days)
Vehicle Control-[Record Data]0[Record Data]
This compound[Dose 1][Record Data][Calculate][Record Data]
This compound[Dose 2][Record Data][Calculate][Record Data]
This compound[Dose 3][Record Data][Calculate][Record Data]
Positive Control (e.g., Chloroquine)[Dose][Record Data][Calculate][Record Data]
Experimental Protocol: 4-Day Suppressive Test in a Murine Model

This protocol describes a standard method for assessing the in vivo efficacy of antimalarial compounds against blood-stage parasites.

Materials:

  • Plasmodium berghei ANKA strain (or other suitable rodent malaria parasite)

  • Swiss albino mice (or other appropriate strain)

  • This compound formulation for oral or intraperitoneal administration

  • Vehicle control

  • Positive control drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection:

    • Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Treatment:

    • Randomly divide the infected mice into experimental groups (n=5-6 per group).

    • Two hours post-infection, administer the first dose of this compound, vehicle, or positive control drug.

    • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Monitoring Parasitemia:

    • On Day 4, collect thin blood smears from the tail of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by counting at least 500 red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasitemia inhibition using the following formula: % Inhibition = [(Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control] x 100

  • Survival Monitoring:

    • Monitor the mice daily for mortality for at least 30 days to determine the mean survival time.

start Start infect Infect Mice with P. berghei start->infect group Randomize Mice into Treatment Groups infect->group treat Administer this compound/Controls Daily for 4 Days group->treat smear Collect Blood Smears on Day 4 treat->smear monitor Monitor Survival for 30 Days treat->monitor stain_count Giemsa Stain & Count Parasitemia smear->stain_count analyze Calculate % Inhibition of Parasitemia stain_count->analyze end End analyze->end monitor->end

Caption: In Vivo 4-Day Suppressive Test Workflow.

Conclusion

The experimental models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound against drug-resistant malaria. The potent in vitro activity and specific mechanism of action of this compound underscore its potential as a lead compound for the development of novel antimalarial therapies. Further in vivo studies are crucial to establish its efficacy and safety profile, paving the way for its potential clinical application in the fight against this devastating disease.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Cladosporin in Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporin is a naturally occurring isocoumarin derivative isolated from various fungi of the genus Cladosporium. It has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, antimalarial, and potential anticancer properties.[1][2][3][4][5] Preliminary studies have indicated that this compound and its analogues, such as Cladosporol A, can exhibit cytotoxic effects against various human cancer cell lines, making it a candidate for further investigation in oncology drug discovery.[6][7]

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of this compound in human cell lines. The methodologies described herein are essential for determining its potency, understanding its mechanism of action, and assessing its therapeutic potential.

Data Presentation: Cytotoxicity of this compound and its Analogues

The following table summarizes the cytotoxic activity of this compound and its analogue, Cladosporol A, against various human cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values are presented to provide a comparative overview of its potency and selectivity.

CompoundCell LineCell TypeIncubation Time (hours)IC50 / CC50 (µM)Reference
Cladosporol AMCF-7Breast Cancer488.7[6][7]
Cladosporol AA549Lung Cancer4810.3[6]
Cladosporol AHCT-116Colon Cancer4812.5[6]
Cladosporol APC-3Prostate Cancer4814.2[6]
Cladosporol AOVCAR-3Ovarian Cancer4815.6[6]
This compoundHepG2-CD81Liver CancerNot Specified>10[8][9]
This compoundOther Human Cell LinesVariousNot Specified>10[8][9]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2. A 48-hour incubation period has been shown to be effective for Cladosporol A.[7]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[11][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12][14] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Evaluation of Apoptosis: Caspase-3/7 Activity Assay

A key mechanism of cytotoxicity for many anticancer compounds is the induction of apoptosis. Caspases are a family of proteases that are central to this process.[15] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key effector caspases in the apoptotic pathway.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: After the desired incubation time with this compound, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold increase in caspase-3/7 activity.

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[7] The JC-1 assay is a fluorescent method used to assess mitochondrial health. In healthy cells, JC-1 accumulates in the mitochondria as aggregates, emitting red fluorescence. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[16][17]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • JC-1 reagent

  • Fluorescence microscope or flow cytometer

  • Black-walled 96-well plates (for microscopy) or flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable vessel (e.g., black-walled 96-well plate or culture flasks) and treat with this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).[18][19]

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in culture medium).[16] Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[16][18]

  • Washing: Gently wash the cells with an appropriate assay buffer to remove excess JC-1.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence. Healthy cells will show predominantly red fluorescence, while apoptotic cells will exhibit increased green fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend them in an appropriate buffer, and analyze them using a flow cytometer. The shift from red to green fluorescence indicates the loss of mitochondrial membrane potential.

  • Data Analysis: Quantify the change in the red/green fluorescence ratio. A decrease in this ratio is indicative of apoptosis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Evaluation

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Cytotoxicity & Apoptosis Assays cluster_analysis 4. Data Analysis cell_culture Human Cell Line Culture (e.g., MCF-7) plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells treat_cells Treat Cells with this compound (24-72h) plate_cells->treat_cells cladosporin_prep Prepare this compound Dilutions cladosporin_prep->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay caspase_assay Caspase-3/7 Assay (Apoptosis Execution) treat_cells->caspase_assay jc1_assay JC-1 Assay (Mitochondrial Potential) treat_cells->jc1_assay read_absorbance Measure Absorbance (MTT) mtt_assay->read_absorbance read_luminescence Measure Luminescence (Caspase) caspase_assay->read_luminescence read_fluorescence Measure Fluorescence (JC-1) jc1_assay->read_fluorescence calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 pathway_analysis Analyze Apoptotic Markers read_luminescence->pathway_analysis read_fluorescence->pathway_analysis

Caption: Workflow for evaluating this compound cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Based on studies of Cladosporol A, a closely related analogue, this compound is proposed to induce apoptosis through the intrinsic, mitochondria-mediated pathway.[7]

cladosporin_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bax->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Cladosporin Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the natural production of Cladosporin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound production experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low yields.

Frequently Asked Questions (FAQs)

Q1: My Cladosporium cladosporioides culture is growing well, but the this compound yield is very low. What are the potential causes?

A1: Low this compound yield despite good biomass production can be attributed to several factors:

  • Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental parameters. Factors such as media composition, pH, temperature, and aeration may not be optimal for inducing the biosynthetic gene cluster.

  • Genetic Instability: The producing strain may have undergone genetic drift, leading to reduced production capabilities.

  • Feedback Inhibition: High concentrations of this compound or its intermediates might be inhibiting the biosynthetic pathway.

  • Metabolic Diversion: Precursors for this compound biosynthesis may be diverted to other metabolic pathways.

Q2: What are the key genes and enzymes involved in the natural biosynthesis of this compound?

A2: The biosynthesis of this compound is governed by a gene cluster that primarily includes:

  • cla2: Encodes a highly reducing polyketide synthase (HR-PKS).

  • cla3: Encodes a non-reducing polyketide synthase (NR-PKS).

  • cla4: A putative lysyl-tRNA synthetase gene that may confer resistance to this compound.[1]

The HR-PKS (Cla2) and NR-PKS (Cla3) work in tandem to assemble the polyketide backbone of this compound.[1]

Q3: Is heterologous expression a viable strategy to increase this compound yield?

A3: Yes, heterologous expression is a promising strategy. The this compound gene cluster has been successfully expressed in Saccharomyces cerevisiae, confirming its potential as a production host.[1] This approach can bypass the complex regulatory networks of the native producer and allow for optimization in a well-characterized industrial microorganism.

Q4: What are the main challenges associated with the heterologous production of this compound in yeast?

A4: Challenges in heterologous production include:

  • Codon Optimization: The codon usage of Cladosporium genes may not be optimal for expression in yeast.

  • Precursor Supply: The availability of precursor molecules like acetyl-CoA and malonyl-CoA can be a limiting factor.

  • Post-Translational Modifications: The polyketide synthases may require specific post-translational modifications that are not efficiently performed by the heterologous host.

  • Product Toxicity: this compound may exhibit some level of toxicity to the yeast host, limiting the achievable titer.

Troubleshooting Guides

Issue 1: Low this compound Titer in Cladosporium cladosporioides Fermentation

This guide provides a systematic approach to optimizing fermentation parameters to enhance this compound production.

The composition of the fermentation medium is critical for inducing secondary metabolism. A statistical approach using Plackett-Burman design followed by Response Surface Methodology (RSM) is recommended for efficient optimization.

Table 1: Example of Plackett-Burman Design for Screening Media Components

FactorComponentLow Level (-)High Level (+)
AGlucose20 g/L50 g/L
BPeptone5 g/L15 g/L
CYeast Extract2 g/L10 g/L
DKH₂PO₄0.5 g/L2 g/L
EMgSO₄·7H₂O0.2 g/L1 g/L
FpH5.07.0
GTemperature22°C28°C

Note: The above values are illustrative and should be adapted based on preliminary experiments.

  • Prepare Media: Prepare fermentation media according to the experimental design (e.g., Plackett-Burman as shown in Table 1).

  • Inoculation: Inoculate the media with a standardized inoculum of C. cladosporioides.

  • Incubation: Incubate the cultures under the specified conditions for a defined period (e.g., 7-14 days).

  • Extraction: Extract this compound from the culture broth and mycelium using a suitable solvent (e.g., ethyl acetate).

  • Quantification: Quantify this compound concentration using High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the results to identify the factors that have the most significant positive effect on yield.

  • RSM Optimization: Use the significant factors identified in the Plackett-Burman experiment to design a Response Surface Methodology experiment (e.g., Central Composite Design) to find the optimal concentration of each component.

Media_Optimization_Workflow Start Start: Low this compound Yield PB_Design Plackett-Burman Design (Screening of Media Components) Start->PB_Design Fermentation Fermentation Trials PB_Design->Fermentation Extraction_Quantification Extraction & HPLC Quantification Fermentation->Extraction_Quantification Identify_Factors Identify Significant Factors Extraction_Quantification->Identify_Factors RSM_Design Response Surface Methodology (Optimization of Significant Factors) Identify_Factors->RSM_Design Optimal_Conditions Determine Optimal Media Composition Identify_Factors->Optimal_Conditions RSM_Design->Fermentation Validation Validation Experiment Optimal_Conditions->Validation End End: Improved Yield Validation->End Cladosporin_Biosynthesis AcetylCoA Acetyl-CoA HR_PKS HR-PKS (Cla2) AcetylCoA->HR_PKS MalonylCoA Malonyl-CoA MalonylCoA->HR_PKS NR_PKS NR-PKS (Cla3) MalonylCoA->NR_PKS Pentaketide Pentaketide Intermediate HR_PKS->Pentaketide Pentaketide->NR_PKS This compound This compound NR_PKS->this compound

References

optimizing the conditions for Cladosporin activity assays to ensure reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conditions for Cladosporin activity assays, ensuring reproducibility and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural fungal metabolite that exhibits potent antiparasitic activity, particularly against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] Its primary mechanism of action is the specific and selective inhibition of the cytosolic lysyl-tRNA synthetase (KRS), an essential enzyme in protein synthesis.[1][3] By targeting the parasite's KRS over the human counterpart, this compound effectively halts protein production, leading to parasite death.[3]

Q2: Which type of assay is typically used to measure this compound activity?

A2: A common method for measuring this compound's inhibitory activity against lysyl-tRNA synthetase is a biochemical assay that detects the products of the aminoacylation reaction. The Transcreener® AMP/GMP assay is frequently employed. This assay measures the production of adenosine monophosphate (AMP), a byproduct of the lysine activation step catalyzed by lysyl-tRNA synthetase. It is a fluorescence polarization-based immunoassay, providing a sensitive and high-throughput-compatible method.

Q3: What are the typical IC50 values for this compound against P. falciparum lysyl-tRNA synthetase (PfKRS)?

A3: In biochemical assays, this compound demonstrates potent inhibition of PfKRS with reported IC50 values in the low nanomolar range, typically around 61 nM.[4] In cell-based assays measuring parasite growth inhibition, the IC50 values are also in the nanomolar range, generally between 40-90 nM.[4]

Q4: How selective is this compound for the parasite enzyme over the human enzyme?

A4: this compound exhibits high selectivity for the P. falciparum lysyl-tRNA synthetase over the human ortholog. It is reported to be over 100-fold more potent against the parasite enzyme.[3] This selectivity is attributed to differences in the amino acid residues within the active sites of the respective enzymes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal Contaminated Reagents: ATP stock may contain contaminating AMP.Use highly purified ATP. Consider purchasing from a reliable commercial source. Run a no-enzyme control to check for background signal from the buffer and substrates.
Non-specific binding to the plate.Use non-binding surface plates, preferably in white for fluorescence-based assays.
Impure enzyme preparation containing other nucleotidases.Ensure the purity of the recombinant lysyl-tRNA synthetase. If contamination is suspected, further purify the enzyme preparation.
Low Signal-to-Noise Ratio Suboptimal enzyme concentration.Titrate the enzyme to determine the optimal concentration that gives a robust signal within the linear range of the assay.
Incorrect buffer pH or composition.The optimal pH for lysyl-tRNA synthetase activity is generally around 7.5. Verify the pH of your buffer. Ensure all buffer components are at the correct concentration.
Insufficient incubation time.Optimize the incubation time to allow for sufficient product formation without reaching reaction saturation.
Inconsistent IC50 Values Variability in reagent preparation.Prepare fresh substrate and enzyme solutions for each experiment. Use calibrated pipettes for accurate liquid handling.
Temperature fluctuations.Maintain a constant and optimal temperature throughout the assay. A common temperature for this assay is 37°C.
Substrate concentration is too high relative to Km.For competitive inhibitors, using a substrate concentration close to its Km value increases the assay's sensitivity. Determine the Km of your substrate under your specific assay conditions.
Compound precipitation.Visually inspect for any precipitation of this compound at higher concentrations. If observed, consider using a different solvent or adjusting the final solvent concentration in the assay.
No Inhibition Observed Inactive this compound.Verify the integrity and purity of your this compound stock. If possible, test its activity against a known sensitive control.
Incorrect assay setup.Double-check all reagent concentrations and the order of addition. Ensure that the inhibitor is pre-incubated with the enzyme before adding the substrate.
Inactive enzyme.Confirm the activity of your lysyl-tRNA synthetase preparation using a positive control (no inhibitor).

Experimental Protocols

Detailed Methodology for a this compound Activity Assay using Transcreener® AMP/GMP

This protocol is a synthesized methodology based on commonly used procedures for measuring the activity of lysyl-tRNA synthetase.

1. Reagent Preparation:

  • Assay Buffer: 40 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Enzyme: Recombinant P. falciparum lysyl-tRNA synthetase (PfKRS) diluted in Assay Buffer to the desired concentration (e.g., 2X final concentration).

  • Substrates: L-lysine and ATP, each diluted in Assay Buffer to the desired concentrations (e.g., 2X final concentration).

  • This compound: Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired concentrations (e.g., 4X final concentration).

  • Transcreener® AMP/GMP Detection Mix: Prepare according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the this compound solution (or DMSO for controls) to the appropriate wells.

  • Add 5 µL of the PfKRS enzyme solution to all wells.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the substrate mix (L-lysine and ATP).

  • Incubate the reaction at 37°C for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the Transcreener® AMP/GMP Detection Mix.

  • Incubate for 60-90 minutes at room temperature, protected from light.

  • Read the fluorescence polarization on a compatible plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 (PfKRS, biochemical) 61 nM[4]
This compound IC50 (P. falciparum, cellular) 40-90 nM[4]
Selectivity (PfKRS vs. Human KRS) >100-fold[3]
Assay Buffer pH 7.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Enzyme (PfKRS) - Substrates (Lys, ATP) - this compound Dilutions add_inhibitor Add this compound/ DMSO to Plate reagents->add_inhibitor add_enzyme Add PfKRS Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate Mix (Lys + ATP) pre_incubate->add_substrate react Incubate at 37°C add_substrate->react stop_reaction Add Transcreener Detection Mix react->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for this compound Activity Assay.

signaling_pathway cluster_translation Protein Synthesis Lysine Lysine PfKRS PfKRS (Lysyl-tRNA Synthetase) Lysine->PfKRS tRNA_Lys tRNA(Lys) tRNA_Lys->PfKRS Lys_tRNA_Lys Lysyl-tRNA(Lys) PfKRS->Lys_tRNA_Lys ATP -> AMP + PPi Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->PfKRS Inhibition

Caption: Inhibition of Protein Synthesis by this compound.

References

enhancing the solubility of Cladosporin for in vitro and in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cladosporin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring isocoumarin metabolite produced by various fungi.[1][2] It has garnered significant interest due to its potent antifungal, antimalarial, and anti-inflammatory properties.[1] Its mechanism of action involves the specific inhibition of lysyl-tRNA synthetase, an essential enzyme in protein synthesis. However, this compound is a hydrophobic molecule, characterized as being practically insoluble in water and n-hexane, while being soluble in organic solvents like DMSO, ethanol, methanol, and dichloromethane. This poor aqueous solubility can pose significant challenges for its use in both in vitro and in vivo experiments, potentially leading to issues with stock solution preparation, precipitation in aqueous media, and low bioavailability.

Q2: What are the known solubility properties of this compound?

A2: this compound is a white to off-white solid. While its solubility in aqueous solutions is very low, it is soluble in several organic solvents. Quantitative data from suppliers indicates a solubility of 25-100 mg/mL in DMSO.[3][4]

Data Presentation: Solubility of this compound

SolventQuantitative SolubilityQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)100 mg/mL (342.08 mM)SolubleGlpBio[3]
25 mg/mL (85.52 mM)MedChemExpress[4]
EthanolNot availableSolubleCayman Chemical[5]
MethanolNot availableSolubleCayman Chemical[5]
DichloromethaneNot availableSolubleCayman Chemical[5]
ChloroformNot availableModerately SolubleReview Article[1]
BenzeneNot availableSlightly SolubleReview Article[1]
n-HexaneNot availableInsolubleReview Article[1]
WaterNot availableInsolubleReview Article[1]

Q3: What are the initial steps for dissolving this compound for in vitro assays?

A3: For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. To aid dissolution, gentle warming to 37°C and sonication can be employed.[3] When diluting the stock solution into aqueous-based culture media, it is crucial to do so gradually while vortexing to minimize precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%, and ideally <0.1%) to avoid solvent-induced cellular toxicity. A solvent control group should always be included in the experimental design.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous media.

  • Possible Cause: The hydrophobic nature of this compound causes it to aggregate and precipitate out of solution when the concentration of the organic solvent is significantly reduced in an aqueous environment.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your assay if experimentally feasible.

    • Serial Dilution: Perform serial dilutions in the culture medium rather than a single large dilution step. This can help to better disperse the compound.

    • Use of a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final dilution medium. This can help to maintain the solubility of the compound.

    • Solubility Enhancement Techniques: If precipitation persists, consider using more advanced formulation strategies as detailed in the experimental protocols below.

Issue: Low or inconsistent bioactivity in in vivo studies.

  • Possible Cause: Poor solubility of this compound can lead to low absorption and bioavailability when administered in vivo. This can result in sub-therapeutic concentrations at the target site.

  • Troubleshooting Steps:

    • Formulation Development: The use of a simple solution or suspension may not be adequate. Explore the formulation of this compound using solubility-enhancing techniques such as cyclodextrin complexation or solid dispersions.

    • Route of Administration: The route of administration can significantly impact bioavailability. Consider parenteral routes (e.g., intravenous, intraperitoneal) over oral administration for initial efficacy studies to bypass absorption barriers.

    • Pharmacokinetic Studies: If possible, conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. This will help to correlate the administered dose with the achieved exposure.

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using Cyclodextrin Complexation (Lyophilization Method)

This method aims to encapsulate the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin, thereby increasing its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Deionized water

  • Lyophilizer (Freeze-dryer)

  • 0.22 µm syringe filter

Methodology:

  • Preparation of Solutions:

    • Dissolve this compound in a minimal amount of TBA.

    • In a separate container, dissolve HP-β-CD in deionized water. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2) to optimize complexation.

  • Mixing and Filtration:

    • Slowly add the this compound solution to the HP-β-CD solution while stirring.

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

    • Filter the resulting solution through a 0.22 µm syringe filter to remove any un-complexed this compound or impurities.

  • Lyophilization:

    • Freeze the filtered solution at -80°C until completely solid.

    • Lyophilize the frozen solution under vacuum until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

  • Characterization and Use:

    • The resulting complex can be characterized by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

    • The lyophilized powder can be readily dissolved in aqueous buffers for in vitro and in vivo experiments.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.

Materials:

  • This compound

  • A suitable hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • A volatile organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution:

    • Dissolve both this compound and the chosen polymer in the organic solvent. The ratio of drug to polymer can be optimized (e.g., 1:1, 1:5, 1:10 by weight).

  • Solvent Evaporation:

    • Remove the solvent from the solution using a rotary evaporator under reduced pressure.

    • Alternatively, the solution can be poured into a petri dish and the solvent evaporated in a vacuum oven at a controlled temperature (below the boiling point of the solvent and the glass transition temperature of the polymer).

  • Drying and Pulverization:

    • The resulting solid film should be further dried under vacuum for 24 hours to remove any residual solvent.

    • The dried solid dispersion can then be pulverized into a fine powder using a mortar and pestle.

  • Characterization and Use:

    • The solid dispersion can be characterized by DSC and XRD to confirm the amorphous state of this compound within the polymer matrix.

    • The powdered solid dispersion can be used for dissolution studies or formulated into appropriate dosage forms for in vivo administration.

Visualizations

Signaling_Pathway cluster_translation Protein Synthesis Lysine Lysine LysRS Lysyl-tRNA Synthetase (Target Enzyme) Lysine->LysRS tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS Lys_tRNA_Lys Lysyl-tRNA(Lys) LysRS->Lys_tRNA_Lys Aminoacylation Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Ribosome->Protein Translation This compound This compound This compound->LysRS Inhibition

Caption: Inhibition of Lysyl-tRNA Synthetase by this compound.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilutions in Culture Medium stock->serial_dilution plate Add Diluted this compound and Fungal Inoculum to Microplate serial_dilution->plate inoculum Prepare Fungal Inoculum inoculum->plate incubation Incubate at Appropriate Temperature and Duration plate->incubation readout Measure Fungal Growth (e.g., OD600 or Metabolic Assay) incubation->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_infection_treatment Infection and Treatment cluster_monitoring_analysis Monitoring and Analysis formulation Prepare this compound Formulation (e.g., Solution, Suspension, Complex) treatment Administer this compound Formulation (e.g., Oral, IP, IV) formulation->treatment animals Acclimate and Group Experimental Animals (e.g., Mice) infection Infect Animals with Pathogen (e.g., Plasmodium berghei) animals->infection infection->treatment monitoring Monitor Parasitemia/ Fungal Burden and Survival treatment->monitoring analysis Analyze Efficacy (e.g., % Inhibition, Survival Curves) monitoring->analysis

Caption: In Vivo Efficacy Testing Workflow.

References

Technical Support Center: Site-Directed Mutagenesis of Lysyl-tRNA Synthetase for Cladosporin Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to employing site-directed mutagenesis for investigating the interaction between Cladosporin and lysyl-tRNA synthetase (LysRS).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of using site-directed mutagenesis to study the LysRS-Cladosporin interaction?

A1: The primary goal is to identify and characterize the specific amino acid residues within the LysRS active site that are critical for this compound binding and to understand the basis for its selective inhibition. This compound is a potent inhibitor of Plasmodium falciparum LysRS (PfKRS) but shows significantly weaker activity against the human ortholog.[1][2] By mutating specific residues in the parasite enzyme to their human counterparts (and vice-versa), researchers can pinpoint the determinants of this selectivity.

Q2: How does this compound inhibit LysRS?

A2: this compound acts as a competitive inhibitor by mimicking the binding of ATP.[3][4] It occupies the ATP-binding pocket within the enzyme's active site, preventing the first step of the aminoacylation reaction: the activation of lysine with ATP to form lysyl-adenylate.[5][6] The isocoumarin part of this compound mimics the adenine base of ATP, while its pyran ring occupies the space normally taken by the ribose sugar.[3][4]

Q3: Which residues in P. falciparum LysRS are the most strategic targets for mutagenesis?

A3: The most strategic targets are the non-conserved residues within the this compound binding pocket when comparing the parasite and human enzymes. Studies have identified two key amino acids in P. falciparum LysRS, Val328 and Ser344, that are crucial for conferring high sensitivity to this compound.[1][7] Mutating these residues, particularly Ser344 to a larger residue like Leucine (S344L), has been shown to be involved in resistance.[7] Therefore, mutating V328 and S344 in PfKRS to their corresponding residues in human LysRS is a key strategy to probe their role in inhibitor selectivity.

Q4: What makes LysRS an attractive drug target for anti-malarials?

A4: LysRS is an essential enzyme for protein synthesis, making its inhibition lethal to the parasite.[2] The natural product this compound has demonstrated potent, nanomolar activity against both the liver and blood stages of Plasmodium parasites.[1][5] Crucially, significant structural differences exist between the active sites of the parasite and human LysRS enzymes, which allows for the development of selective inhibitors with minimal off-target effects on the human host.[1][2] This makes LysRS a highly "druggable" target.[1]

Troubleshooting Guides

Q1: My site-directed mutagenesis PCR resulted in no or very low product yield. What should I check?

A1:

  • Template Quality and Quantity: Ensure you are using a high-quality, freshly prepared plasmid template. Using too much template (over 10 ng) can inhibit the reaction.[8][9]

  • Primer Design: Poorly designed primers are a common cause of failure. They should be 25-45 bases in length with the desired mutation in the center. Verify the melting temperature (Tm) and ensure the 5' ends of the primers align back-to-back.[8][10]

  • Annealing Temperature: The annealing temperature may be suboptimal. Use a gradient PCR to empirically determine the best temperature. For high-fidelity polymerases like Q5, an annealing temperature of Tm+3°C is often recommended.[8]

  • Extension Time: Ensure the extension time is sufficient for the entire plasmid length, typically 30-60 seconds per kb.[8][11]

  • Reagent Issues: Check the concentration and quality of your dNTPs, polymerase, and buffer. Consider adding 2-8% DMSO to the reaction if your template is GC-rich.[11]

Q2: After transformation, sequencing reveals only the wild-type plasmid. What went wrong?

A2: This indicates a failure to eliminate the original template DNA.

  • Inefficient DpnI Digestion: The DpnI enzyme specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.[12] Increase the DpnI digestion time from 1 hour to 2-4 hours or increase the amount of enzyme used.[11]

  • Unmethylated Template: Ensure your template plasmid was isolated from a dam+ E. coli strain (e.g., DH5α, JM109), which methylates the DNA. Plasmids from dam- strains will not be digested by DpnI.[11]

  • High Template Concentration: Using too much template DNA in the initial PCR can lead to incomplete digestion by DpnI. Reduce the template amount to 1-10 ng.[8][12]

Q3: The mutant LysRS protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve solubility?

A3:

  • Lower Expression Temperature: After inducing expression with IPTG, lower the incubation temperature to 16-20°C and express for a longer period (18-24 hours). This slows down protein synthesis, often promoting proper folding.[6]

  • Use a Solubility Tag: Express the mutant protein with a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), which can be cleaved off after purification.

  • Optimize Lysis Buffer: Include additives in your lysis buffer that can help stabilize the protein, such as 5-10% glycerol, low concentrations of non-ionic detergents (e.g., Triton X-100), and co-factors if required.

  • Refolding from Inclusion Bodies: As a last resort, you can purify the inclusion bodies and attempt to refold the protein using dialysis or rapid dilution methods with a gradient of a denaturant like urea or guanidine hydrochloride.

Q4: My binding assay (SPR or ITC) shows no significant change in this compound affinity for my mutant. How should I interpret this result?

A4:

  • Mutation had no effect: The simplest explanation is that the mutated residue is not critical for this compound binding. This is valuable data in itself, as it helps to narrow down the key interaction sites.

  • Assay Conditions: Verify that your assay is sensitive enough to detect affinity changes. Check protein concentration, activity, and buffer conditions. Ensure your this compound stock solution is fresh and at the correct concentration.

  • Indirect Effects: The mutation might have an indirect structural effect that is not reflected in a direct binding affinity change but could alter enzyme kinetics. Perform a full kinetic analysis (k_cat, K_m) in the presence and absence of the inhibitor.

  • Compensatory Interactions: It's possible that while one favorable interaction was removed, the protein conformation shifted slightly to create a new, compensatory interaction, resulting in a similar overall binding energy. Analyzing a crystal structure of the mutant-inhibitor complex would be necessary to confirm this.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of this compound with LysRS from different species.

EnzymeLigandAssay MethodParameterValueReference
P. falciparum LysRS (PfKRS)This compoundAminoacylation AssayIC₅₀61 nM[1]
Human LysRS (HsKRS)This compoundAminoacylation AssayIC₅₀> 20 µM[1]
L. loa LysRS (LlKRS)This compoundITCK_d13.9 ± 1.2 nM[13]
Human LysRS (HsKRS)This compoundITCK_d870 ± 50 nM[13]
P. falciparum LysRS (PfKRS)This compoundMicroscale ThermophoresisK_d14 ± 1.4 nM[3]
P. falciparum LysRS (PfKRS)AMP-PNP (ATP analog)Microscale ThermophoresisK_d~4.2 µM[3]

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of LysRS
  • Primer Design: Design a pair of complementary mutagenic primers, 25–45 nucleotides in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) between 75-80°C.

  • PCR Amplification: Set up a PCR reaction in a 50 µL volume containing:

    • 10 ng of dsDNA plasmid template (e.g., pET vector with wild-type LysRS insert)

    • 125 ng of each mutagenic primer

    • 1 µL of dNTP mix (10 mM)

    • 5 µL of 10x reaction buffer

    • 1 µL of high-fidelity DNA polymerase (e.g., Q5 or PfuUltra)

    • Nuclease-free water to 50 µL

  • Thermal Cycling: Perform PCR with the following conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 18-25 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 60-72°C for 30 seconds (optimize as needed)

      • Extension: 72°C for 30-60 seconds/kb of plasmid length

    • Final Extension: 72°C for 5 minutes

  • Template Digestion: Add 1 µL of DpnI restriction enzyme (10-20 units) directly to the amplified product. Incubate at 37°C for 2-4 hours to digest the parental methylated template DNA.

  • Transformation: Transform competent E. coli cells (e.g., DH5α) with 5 µL of the DpnI-treated PCR product. Plate on LB agar plates containing the appropriate antibiotic for selection. Incubate overnight at 37°C.

  • Verification: Pick several colonies and grow overnight liquid cultures. Isolate the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.

Protocol 2: Recombinant LysRS Expression and Purification
  • Transformation: Transform an expression E. coli strain (e.g., BL21(DE3)) with the sequence-verified mutant plasmid.

  • Culture Growth: Inoculate 1 L of LB medium (with appropriate antibiotic) with a 10 mL overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM.[6]

  • Harvesting: Continue to incubate at 18°C for 18-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5% glycerol). Lyse the cells using sonication or a French press.

  • Purification:

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes.

    • If using a His-tagged protein, apply the supernatant to a Ni-NTA affinity column.

    • Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Further purify the protein using size-exclusion chromatography (gel filtration) to remove aggregates and achieve high purity.

  • Quality Control: Assess protein purity by SDS-PAGE and concentration using a Bradford or BCA assay.

Protocol 3: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
  • Chip Preparation: Chemically immobilize the purified recombinant LysRS (ligand) onto a CM5 sensor chip using standard amine-coupling chemistry.[14]

  • Analyte Preparation: Prepare a series of dilutions of this compound (analyte) in a running buffer (e.g., 20 mM Phosphate pH 7.4, 150 mM NaCl, 5% DMSO).[14] Typical concentrations might range from 0.5 µM to 50 µM.

  • Binding Measurement:

    • Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).[14]

    • Monitor the change in the refractive index in real-time to measure association.

    • After the association phase, inject running buffer alone to measure the dissociation of the complex.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir interaction model) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).[14]

Mandatory Visualizations

experimental_workflow cluster_analysis Functional Analysis start Plasmid with Wild-Type LysRS Gene primer_design Design Mutagenic Primers start->primer_design mut_pcr Site-Directed Mutagenesis PCR start->mut_pcr primer_design->mut_pcr dpni_digest DpnI Digestion of Parental Template mut_pcr->dpni_digest transform Transformation into E. coli dpni_digest->transform verify Sequence Verification of Mutant Plasmid transform->verify expression Protein Expression & Purification verify->expression binding_assay Binding & Activity Assays (SPR, ITC, Enzyme Kinetics) expression->binding_assay analysis Data Analysis: Determine ΔKd, ΔIC50 binding_assay->analysis end Conclusion on Residue's Role in Binding analysis->end

Caption: Experimental workflow for site-directed mutagenesis of LysRS.

logical_relationships cluster_wt Wild-Type Interaction cluster_mut Mutant Interaction wt_krs Wild-Type PfKRS (e.g., contains Ser344) binding_wt Forms Key H-Bond & Favorable Contacts wt_krs->binding_wt mutagenesis Site-Directed Mutagenesis (S344L) wt_krs->mutagenesis clado This compound clado->binding_wt Binds to ATP pocket binding_mut Steric Hindrance & Loss of H-Bond clado->binding_mut Binds to ATP pocket atp ATP atp->wt_krs Competes with result_wt High Affinity Binding (Low Kd, Low IC50) binding_wt->result_wt Leads to mut_krs Mutant PfKRS (e.g., S344L) mut_krs->binding_mut result_mut Reduced Affinity Binding (High Kd, High IC50) binding_mut->result_mut Leads to mutagenesis->mut_krs

Caption: Logic of how mutations affect this compound binding to LysRS.

References

improving the efficiency of the divergent synthesis of Cladosporin stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Divergent Synthesis of Cladosporin Stereoisomers

Welcome to the technical support center for the divergent synthesis of this compound stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound and its stereoisomers?

A1: The main challenges include the complexity of the molecule, which contains three chiral centers, leading to the possibility of eight stereoisomers.[1] Achieving high stereoselectivity and overall yield can be difficult. The natural product itself also suffers from low metabolic stability and poor oral bioavailability, which has prompted the synthesis of its stereoisomers and analogues to find more drug-like candidates.[2]

Q2: What is the general strategy for the divergent synthesis of all this compound stereoisomers?

A2: A common divergent strategy involves the synthesis of a common precursor containing one or two of the chiral centers, followed by the introduction of the remaining chiral centers in a controlled manner. This often involves key steps such as stereoselective reductions, Mitsunobu inversions to control the stereochemistry of hydroxyl groups, and a palladium-catalyzed carbon monoxide insertion to form the lactone ring.[3] This approach allows for the generation of all possible stereoisomers from a limited number of synthetic pathways.

Q3: How can I purify the individual stereoisomers?

A3: Purification of the diastereomeric intermediates and final stereoisomers is typically achieved using column chromatography on silica gel.[3] The choice of eluent system (e.g., petroleum ether/ethyl acetate) is crucial for achieving good separation.[3] For analytical purposes and to confirm purity, High-Performance Liquid Chromatography (HPLC) is often employed.

Q4: What analytical techniques are essential for characterizing the this compound stereoisomers?

A4: A combination of analytical techniques is necessary for full characterization. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and relative stereochemistry.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Specific Rotation: To determine the optical activity of the chiral molecules.

  • X-ray Crystallography: For unambiguous determination of the absolute stereochemistry of crystalline compounds.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Mitsunobu Inversion Step
  • Problem: The inversion of a secondary alcohol using Mitsunobu conditions (e.g., DEAD/DIAD and PPh₃) is resulting in a low yield of the desired inverted product, with a significant amount of starting material remaining or elimination byproducts.

  • Possible Causes & Solutions:

    • Steric Hindrance: The alcohol may be sterically hindered, slowing down the Sₙ2 reaction.

      • Solution: Consider using a more acidic nucleophile, such as 4-nitrobenzoic acid, which can increase the reaction rate and yield.[5] Prolonged reaction times or elevated temperatures may also be necessary, but should be monitored carefully to avoid side reactions.

    • Reagent Quality: The DEAD or DIAD reagent may have decomposed. These reagents are sensitive to heat and moisture.

      • Solution: Use freshly opened or purified reagents. Store them under an inert atmosphere in a refrigerator.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional charge of the Mitsunobu reagents can be added.

    • Side Reactions: Elimination can compete with substitution, especially for hindered alcohols.

      • Solution: Running the reaction at lower temperatures can sometimes favor the substitution pathway.

Issue 2: Inefficient Palladium-Catalyzed Carbonylation for Lactone Formation
  • Problem: The intramolecular carbonylation to form the isocoumarin lactone ring is proceeding with low efficiency or fails completely.

  • Possible Causes & Solutions:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

      • Solution: Ensure all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen). Use of a ligand, such as a phosphine ligand, can help stabilize the catalyst.[6]

    • Low Carbon Monoxide Concentration: Maintaining a sufficient concentration of carbon monoxide in the reaction mixture is crucial.

      • Solution: Use a CO balloon or a high-pressure reactor to maintain a positive pressure of CO. In some cases, using a CO surrogate that releases CO in a controlled manner can be beneficial.

    • Incorrect Oxidant: The choice of oxidant can significantly impact the reaction outcome.

      • Solution: The reaction mechanism can be sensitive to pH changes influenced by the oxidant. Copper(II) acetate has been shown to be an effective oxidant in some palladium-catalyzed carbonylations by maintaining a stable pH.[7][8]

    • Substrate Reactivity: The substrate may not be suitably activated for the carbonylation reaction.

      • Solution: Ensure the precursor for the carbonylation step has the correct functionality and is pure.

Data Presentation

Table 1: Comparison of Overall Yields for Asymmetric Synthesis of this compound and Isothis compound

CompoundNumber of StepsOverall YieldReference
This compound88%[9]
Isothis compound1026%[9]

Experimental Protocols

Key Experiment: Divergent Synthesis of Stereoisomeric Alcohols

This protocol is a representative example of how different stereoisomers of a key intermediate alcohol can be generated.

  • Stereoselective Reduction: A prochiral ketone precursor is reduced using a stereoselective reducing agent (e.g., a chiral borane reagent) to yield a mixture of diastereomeric alcohols.

  • Chromatographic Separation: The resulting diastereomers are carefully separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Characterization: Each separated diastereomer is characterized by NMR and its specific rotation is measured to determine its stereochemistry relative to known compounds.

  • Mitsunobu Inversion (for obtaining the opposite stereocenter):

    • To a solution of the alcohol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

    • A solution of a carboxylic acid (e.g., benzoic acid or 4-nitrobenzoic acid, 1.5 equivalents) in THF is then added.

    • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the inverted ester.

    • The ester is then hydrolyzed (e.g., using a base like K₂CO₃ in methanol) to afford the alcohol with the inverted stereochemistry.

Visualizations

Diagrams

Divergent_Synthesis_Workflow cluster_start Starting Material cluster_reduction Stereoselective Reduction cluster_separation Separation cluster_inversion Stereochemical Inversion Prochiral_Ketone Prochiral Ketone Precursor Reduction Stereoselective Reduction Prochiral_Ketone->Reduction Diastereomers Mixture of Diastereomeric Alcohols Reduction->Diastereomers Separation Column Chromatography Diastereomers->Separation Alcohol_A Diastereomer A Separation->Alcohol_A Isolate Alcohol_B Diastereomer B Separation->Alcohol_B Isolate Mitsunobu Mitsunobu Inversion Alcohol_A->Mitsunobu Inverted_Alcohol_A Inverted Diastereomer A' Mitsunobu->Inverted_Alcohol_A

Caption: Workflow for generating stereoisomeric alcohols.

Cladosporin_Signaling_Pathway This compound This compound PfKRS Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS) This compound->PfKRS Inhibits Lysine_tRNA Lysyl-tRNA Formation PfKRS->Lysine_tRNA Catalyzes Protein_Synthesis Protein Synthesis Lysine_tRNA->Protein_Synthesis Required for Parasite_Growth Parasite Growth Inhibition Protein_Synthesis->Parasite_Growth Essential for

Caption: Mechanism of action of this compound.

References

overcoming limitations in the high-throughput screening of Cladosporin libraries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-throughput screening (HTS) of Cladosporin and its derivative libraries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal secondary metabolite, belonging to the isocoumarin class, produced by various fungal genera.[1] It has demonstrated potent antiparasitic activity against both the blood and liver stages of Plasmodium falciparum, the parasite responsible for malaria.[1][2] Its primary mechanism of action is the specific inhibition of protein synthesis by directly targeting the cytosolic lysyl-tRNA synthetase (Krs1), an essential enzyme for translating genetic code into proteins.[1][3]

Q2: Why is this compound a promising lead compound for drug discovery?

A2: this compound is a compelling lead compound because it shows high potency, with nanomolar activity against malaria parasites.[1] Furthermore, it is highly selective, exhibiting over 100-fold greater potency against the parasite's lysyl-tRNA synthetase compared to the human equivalent.[1][4] This selectivity is conferred by differences in just two amino acids within the enzyme's active site, making it an attractive, druggable target with a potentially wide therapeutic window.[1]

Q3: What are the main challenges associated with screening natural product libraries like this compound?

A3: Screening natural product libraries presents several challenges. These include the complexity of the extracts, which contain numerous molecules at varying concentrations, potentially leading to synergistic or antagonistic effects.[5] Other significant issues include the frequent rediscovery of known compounds, high rates of generally toxic compounds, and problems with the solubility and bioavailability of promising hits.[4][6] Additionally, integrating automation for natural product extract preparation can be more challenging than for synthetic libraries.[5]

Troubleshooting Guide

Issue 1: High False-Positive Rate

Q: We are observing an unusually high number of hits in our primary screen. What are the common causes and how can we mitigate them?

A: A high false-positive rate is a common issue in HTS, often stemming from compound interference with the assay technology rather than true biological activity.[7][8]

Potential Causes & Solutions:

  • Compound Properties:

    • Autofluorescence: Compounds may fluoresce at the same wavelength as the assay's reporter, creating a false signal.

    • Solution: Screen the library against a buffer-only control (without the biological target) to identify and flag autofluorescent compounds.

    • Light Scattering: Compound precipitation or aggregation can scatter light and interfere with optical readings.

    • Solution: Visually inspect plates for precipitation. Consider adding a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.05%) to the assay buffer to reduce aggregation-based interference.[8]

  • Assay Interference:

    • Reporter Enzyme Inhibition: Compounds may directly inhibit reporter enzymes, such as luciferase, leading to a false signal in inhibition assays.[8]

    • Solution: Implement a counterscreen using the reporter enzyme alone to identify compounds that directly interfere with it.[9] Hits that are active in both the primary and counterscreen are likely false positives.

  • General Toxicity:

    • Cytotoxicity: In cell-based assays, compounds may show activity simply by being toxic to the cells.[6]

    • Solution: Perform a secondary cytotoxicity assay (e.g., using a different viability marker like CellTiter-Glo®) to distinguish true hits from generally toxic compounds.

Issue 2: Poor Data Reproducibility and High Well-to-Well Variability

Q: Our assay results are inconsistent between plates and even within the same plate. What factors could be causing this variability?

A: Poor reproducibility can undermine the reliability of an HTS campaign. The causes are often related to technical execution and reagent handling.

Potential Causes & Solutions:

  • Liquid Handling and Dispensing Inaccuracies:

    • Problem: Manual or poorly calibrated automated liquid handlers can introduce significant variability, with coefficients of variation (CVs) sometimes exceeding 15%.[10]

    • Solution: Automate liquid handling steps where possible. Regularly calibrate and validate all pipetting systems. Using automated dispensers can significantly reduce CVs to below 10%.[10] Miniaturizing assays to 384- or 1536-well formats often requires specialized acoustic dispensing technology to handle nanoliter volumes accurately.[10][11]

  • Solvent (DMSO) Effects:

    • Problem: this compound and its derivatives may have limited aqueous solubility. The final concentration of DMSO used to solubilize compounds can affect fungal or cell growth if it exceeds a certain threshold (e.g., >2%).[12]

    • Solution: Determine the maximum DMSO tolerance for your specific assay. Ensure the final DMSO concentration is consistent across all wells, including controls.

  • Plate Edge Effects:

    • Problem: Wells on the edge of a microtiter plate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.

    • Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.

Issue 3: Low Solubility of this compound Derivatives

Q: Many of our synthesized this compound analogues are precipitating out of solution during the assay. How can we improve their solubility?

A: Poor solubility is a critical hurdle for many natural product derivatives, including this compound, which has poor oral bioavailability.[4] Addressing this is key for obtaining reliable HTS data.

Potential Causes & Solutions:

  • Suboptimal Formulation:

    • Problem: The compound's physicochemical properties make it poorly soluble in aqueous assay buffers.

    • Solution:

      • Co-solvents: While DMSO is standard, explore other biocompatible co-solvents.

      • Excipients: Investigate the use of solubility enhancers like cyclodextrins. For example, 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) has been shown to increase the aqueous solubility of other hydrophobic compounds significantly.[13]

      • Structural Modification: During the design of new analogues, incorporate functional groups that improve solubility without compromising activity. This is a key challenge in the development of metabolically stable this compound derivatives.[4]

  • Compound Storage and Handling:

    • Problem: Repeated freeze-thaw cycles can cause compound precipitation.

    • Solution: Prepare single-use aliquots of compound stock solutions to minimize freeze-thaw cycles. Always ensure compounds are fully dissolved before adding them to the assay plate.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Target Organism / EnzymeAssay TypeIC₅₀ / EC₅₀ ValueReference
P. falciparum (blood-stage)Phenotypic Screen~40–90 nM[1]
P. yoelii (liver-stage)High-Content Imaging~40–90 nM[1]
Recombinant P. falciparum Krs1Biochemical AMP Assay61 nM[1]
P. berghei (liver-stage)Translation Inhibition5 µM (concentration used)[14]

Table 2: Example HTS Campaign Hit Rates

Screened LibraryAssay TypeHit CriteriaHit RateReference
Pathogen Box (400 compounds)P. falciparum IVT>58.02% inhibition4.5%[9]
Pandemic Box (400 compounds)P. falciparum IVT>47.29% inhibition3.5%[9]
Repurposing Library (6,743 cpds)A. ceylanicum Larval Activity>90% development failure3.4%[15]
~52,000 Small MoleculesCLAG3 Export Inhibition>50% signal reduction0.3%[16]

Experimental Protocols & Visualizations

Protocol 1: P. falciparum Protein Synthesis Inhibition Assay

This protocol is adapted from methodologies used to confirm the mechanism of action of protein synthesis inhibitors.[1][3]

Objective: To measure the rate of radiolabeled amino acid incorporation into newly synthesized proteins in P. falciparum cultures in the presence of test compounds.

Methodology:

  • Culture Preparation: Use asynchronous P. falciparum cultures with a parasitemia of 7-10% and 4% hematocrit.[3]

  • Wash and Resuspend: Wash infected red blood cells (iRBCs) three times with methionine- and cysteine-free RPMI medium. Resuspend the iRBCs in the same medium.

  • Plating: Aliquot the iRBC suspension into a 96-well plate.

  • Compound Addition: Add this compound derivatives or control compounds (e.g., cycloheximide as a positive control, mefloquine as a negative control) to the desired final concentrations.[1] Include DMSO-only wells as a vehicle control.

  • Radiolabeling: Add a mixture of ³H-isoleucine or ³⁵S-methionine/cysteine to each well and incubate for 1-2 hours at 37°C.

  • Harvesting: Harvest the cells onto a filter mat using a cell harvester.

  • Scintillation Counting: Wash the filter mat, dry it, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the radioactivity incorporated in the vehicle control wells. A significant drop-off in incorporation indicates protein synthesis inhibition.[1]

Protocol 2: Lysyl-tRNA Synthetase (Krs1) Activity Assay

This is a biochemical assay to directly measure the inhibition of recombinant Krs1.[1]

Objective: To quantify the enzymatic activity of Krs1 by detecting the production of adenosine monophosphate (AMP), a reaction product.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing recombinant P. falciparum Krs1, lysine, ATP, and the corresponding tRNALys substrate in an appropriate assay buffer.

  • Compound Plating: In a 384-well plate, dispense the this compound derivatives at various concentrations.

  • Reaction Initiation: Add the Krs1 reaction mixture to the wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of AMP produced. This can be done using a commercially available kit, such as a Transcreener® AMP/GMP assay, which is a competitive fluorescence polarization immunoassay.[1]

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagrams and Workflows

Cladosporin_MoA cluster_synthesis Protein Synthesis Pathway Lys Lysine KRS1 Lysyl-tRNA Synthetase (KRS1) Lys->KRS1 tRNA tRNA-Lys tRNA->KRS1 Charged_tRNA Lysyl-tRNA-Lys KRS1->Charged_tRNA ATP -> AMP Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Chain Ribosome->Protein Elongation Clado This compound Clado->KRS1 Inhibition

Caption: Mechanism of Action of this compound.

HTS_Workflow start Start lib_prep Compound Library (this compound Derivatives) Preparation & Plating start->lib_prep assay_dev Assay Development & Optimization start->assay_dev primary Primary HTS (Single Concentration) lib_prep->primary assay_dev->primary data_acq Data Acquisition & Analysis primary->data_acq hit_id Hit Identification data_acq->hit_id counterscreen Counterscreens (e.g., Luciferase Inhibition, Cytotoxicity) hit_id->counterscreen Primary Hits sar Structure-Activity Relationship (SAR) Studies hit_id->sar No Hits dose_resp Dose-Response Assay (IC50/EC50 Determination) counterscreen->dose_resp Confirmed Hits hit_val Hit Validation (Orthogonal Assays) dose_resp->hit_val hit_val->sar end Lead Optimization sar->end

Caption: General High-Throughput Screening Workflow.

Troubleshooting_FP start Problem: High False-Positive Rate cause1 Potential Cause: Compound Aggregation start->cause1 cause2 Potential Cause: Reporter Interference start->cause2 cause3 Potential Cause: Autofluorescence start->cause3 sol1 Solution: Add non-ionic detergent (0.01-0.05%) to assay buffer. cause1->sol1 sol2 Solution: Run counterscreen with reporter enzyme only. Triages direct inhibitors. cause2->sol2 sol3 Solution: Pre-screen library plates without biological target to flag fluorescent compounds. cause3->sol3

References

Technical Support Center: Mitigating the Metabolic Breakdown of Cladosporin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at mitigating the metabolic breakdown of Cladosporin.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of this compound?

A1: The primary metabolic liabilities of this compound are its hydroxyl groups, the tetrahydropyran (THP) ring, and the C-4 position of the isocoumarin lactone ring.[1] These sites are susceptible to enzymatic modification, leading to rapid metabolism and clearance.

Q2: What are the main metabolic pathways responsible for this compound breakdown?

A2: The principal metabolic pathway identified for this compound is glucuronidation, specifically 6-O-glucuronidation.[1] Oxidative metabolism also contributes to its breakdown.

Q3: How can the metabolic stability of this compound be improved?

A3: Strategies to enhance the metabolic stability of this compound focus on modifying its metabolically weak points. One successful approach has been the replacement of the labile tetrahydropyran ring with more stable isosteres, such as a methylcyclohexane or a piperidine ring.[1][2][3] These modifications aim to block or reduce the enzymatic degradation while maintaining the compound's inhibitory activity against its target, Plasmodium falciparum lysyl-tRNA synthetase (PfKRS).

Q4: What in vitro models are suitable for studying this compound metabolism?

A4: The most common in vitro model for studying the metabolism of this compound and its analogs is incubation with liver microsomes (e.g., human, mouse, or rat).[3][4][5] Liver microsomes contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which are crucial for phase I and phase II metabolism.

Q5: How is the potency of this compound analogs assessed against their target, PfKRS?

A5: The potency of this compound and its analogs against PfKRS is typically evaluated using a combination of biophysical and biochemical assays. A thermal shift assay (TSA) can be used to assess direct binding to the target protein by measuring changes in its melting temperature upon ligand binding.[1][6][7] Enzymatic assays, which measure the inhibition of the aminoacylation activity of PfKRS, are employed to determine the half-maximal inhibitory concentration (IC50).[1]

Troubleshooting Guides

Guide 1: Inconsistent results in in vitro metabolism assays with liver microsomes.
Potential Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent pipetting of microsomes, substrate, or cofactors.Use calibrated pipettes and ensure thorough mixing of all components. Prepare a master mix for common reagents to minimize pipetting errors.
Degradation of NADPH during the experiment.Prepare NADPH solutions fresh before each experiment and keep them on ice.
No metabolism observed for the positive control Inactive microsomes or cofactor solution.Use a new batch of microsomes and/or freshly prepared cofactor solution. Always include a well-characterized positive control substrate for the expected metabolic pathway.
Incorrect incubation conditions (temperature, pH).Ensure the incubator is set to 37°C and the buffer pH is maintained at 7.4.
Unusually rapid degradation of the test compound High concentration of microsomal protein.Optimize the microsomal protein concentration to ensure the reaction proceeds under initial rate conditions (typically <20% substrate turnover).
Non-specific binding to plasticware.Use low-binding plates and tubes. Include control incubations without microsomes to assess non-enzymatic degradation and binding.
Guide 2: Low signal or high background in the Thermal Shift Assay (TSA).
Potential Issue Possible Cause Recommended Solution
Low fluorescence signal Insufficient protein concentration or dye concentration.Optimize the concentrations of both the protein (PfKRS) and the SYPRO Orange dye. A typical starting point is 2 µM protein and 5x dye concentration.[6]
Protein precipitation before heating.Ensure the protein is properly folded and in a suitable buffer. Perform a pre-screen of buffer conditions to optimize protein stability.
High background fluorescence Dye precipitation or interaction with the compound.Centrifuge the dye solution before use. Run a control with the dye and compound in the absence of protein to check for direct interactions.
No significant thermal shift observed with the ligand Ligand does not bind to the target protein.Confirm ligand integrity and concentration. Consider using alternative biophysical methods like surface plasmon resonance (SPR) to validate binding.
Incorrect buffer conditions affecting binding.Screen different buffer pH and salt concentrations to find optimal binding conditions.

Quantitative Data Summary

Table 1: Metabolic Stability of this compound and Analogs in Mouse Liver Microsomes (MLM)

CompoundModificationHalf-life (t½) in MLM (min)
This compound-< 5
Analog 1Tetrahydropyran ring replaced with methylcyclohexane> 60
Analog 2Piperidine ring substitution35

Data is representative and compiled from multiple sources for illustrative purposes.

Table 2: Potency of this compound and Analogs against P. falciparum Lysyl-tRNA Synthetase (PfKRS)

CompoundIC50 (nM) in PfKRS enzymatic assayΔTm (°C) in Thermal Shift Assay
This compound412.5
Analog 11510.2
Analog 2258.9

Data is representative and compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of this compound or its analogs.

Materials:

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • This compound or analog stock solution (10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • 96-well incubation plate and sealing mat

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer on ice.

  • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to a final concentration of 2 µM.

  • In the 96-well plate, add 50 µL of the HLM working solution to each well.

  • Add 25 µL of the test compound working solution to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the reaction by adding 25 µL of the NADPH regenerating system.

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold ACN with the internal standard.

  • Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Controls:

  • No-cofactor control (replace NADPH regenerating system with buffer) to assess non-NADPH dependent metabolism.

  • No-microsome control (replace HLM with buffer) to assess chemical instability.

  • Positive control with a compound of known metabolic fate (e.g., testosterone).

Protocol 2: Thermal Shift Assay (TSA) for Compound Binding to PfKRS

Objective: To assess the direct binding of this compound analogs to PfKRS.

Materials:

  • Purified PfKRS protein (e.g., 2 mg/mL stock)

  • This compound or analog stock solution (10 mM in DMSO)

  • TSA buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plate

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing PfKRS and SYPRO Orange dye in TSA buffer. The final concentration in the well should be 2 µM PfKRS and 5x SYPRO Orange.

  • Add 24 µL of the master mix to each well of the 96-well qPCR plate.

  • Add 1 µL of the test compound at various concentrations (e.g., from a serial dilution) to the respective wells. For the no-ligand control, add 1 µL of DMSO.

  • Seal the plate and briefly centrifuge to mix the contents.

  • Place the plate in the real-time PCR instrument.

  • Set up the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Analyze the resulting melt curves to determine the melting temperature (Tm) for each condition. The Tm is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of a compound indicates binding and stabilization of the protein.

Visualizations

Cladosporin_Metabolism cluster_PhaseII Phase II Metabolism cluster_PhaseI Phase I Metabolism This compound This compound UGTs UDP-Glucuronosyltransferases (UGTs) This compound->UGTs Glucuronidation CYPs Cytochrome P450s (CYPs) This compound->CYPs Oxidation Metabolite1 6-O-Glucuronide (Inactive) Metabolite2 Oxidized Metabolites (Reduced Activity) UGTs->Metabolite1 CYPs->Metabolite2

Caption: Metabolic pathways of this compound.

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation cluster_Lead_Opt Lead Optimization Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Potency_Assay PfKRS Enzymatic Assay (IC50 Determination) Metabolic_Stability->Potency_Assay Identify stable compounds Binding_Assay Thermal Shift Assay (TSA) (Target Engagement) Potency_Assay->Binding_Assay Confirm on-target activity Metabolite_ID Metabolite Identification (LC-MS/MS) Binding_Assay->Metabolite_ID Characterize breakdown products SAR Structure-Activity Relationship (SAR) Studies Metabolite_ID->SAR Inform rational design In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) SAR->In_Vivo_PK Select lead candidates

Caption: Workflow for developing metabolically stable this compound analogs.

References

troubleshooting unexpected results in Cladosporin efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cladosporin.

Troubleshooting Guides

This section addresses common unexpected results encountered during this compound efficacy studies.

Issue 1: Inconsistent or Higher-Than-Expected IC50 Values in Cell Viability Assays

  • Question: We are observing significant variability in our IC50 values for this compound across experiments, or the IC50 values are consistently higher than what is reported in the literature. What could be the cause?

  • Answer: Several factors can contribute to inconsistent or unexpectedly high IC50 values. Here are some potential causes and troubleshooting steps:

    • Compound Stability and Solubility: this compound has known metabolic instability.[1] Ensure that your stock solutions are prepared fresh and stored correctly. It is soluble in DMSO, ethanol, and methanol. For cell-based assays, the final DMSO concentration should be kept low (<0.5%) to avoid solvent-induced cytotoxicity.[2]

      • Storage of Stock Solutions: Aliquot and store stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[3][4]

    • Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound. Factors such as differences in cell proliferation rates and metabolic activity can influence the outcome of viability assays.[5] It is crucial to establish a baseline sensitivity for each cell line used.

    • Assay-Dependent Variability: The type of cell viability assay used (e.g., MTT, MTS, resazurin) can yield different IC50 values. These assays measure different aspects of cell health, such as metabolic activity or membrane integrity.[6] Ensure consistency in the assay method and incubation times across experiments.

    • Experimental Conditions: Variations in cell seeding density, growth media conditions, and incubation times can all impact the apparent IC50.[7] Standardize these parameters as much as possible.

Issue 2: No or Weak Signal in Western Blot for Protein Synthesis Inhibition

  • Question: We are trying to demonstrate this compound's inhibitory effect on protein synthesis via Western blot by measuring the levels of a short-lived protein, but we are not seeing a significant decrease. What could be wrong?

  • Answer: This issue can arise from several factors related to both the experimental setup and the specific protein being monitored.

    • Timing of Treatment and Harvest: The half-life of the target protein is critical. Ensure that the treatment duration with this compound is sufficient to observe a decrease in protein levels. A time-course experiment is recommended to determine the optimal time point for cell lysis after treatment.

    • Antibody Quality: The primary antibody used to detect the target protein may not be specific or sensitive enough. Validate your antibody using positive and negative controls.

    • Loading Control: Ensure that your loading control is a stable protein that is not affected by the inhibition of protein synthesis. Housekeeping proteins like GAPDH or β-actin are commonly used, but their stability should be confirmed under your experimental conditions.

    • General Western Blotting Issues: Common western blot problems such as inefficient protein transfer, improper antibody dilutions, or insufficient washing can also lead to weak or no signal.[8]

Issue 3: this compound Appears Inactive in a Lysyl-tRNA Synthetase (KRS) Biochemical Assay

  • Question: We are performing an in vitro biochemical assay with recombinant lysyl-tRNA synthetase, but this compound is not showing any inhibitory activity. Why might this be?

  • Answer: Inactivity in a biochemical assay can be due to several factors, from the compound itself to the assay conditions.

    • Compound Integrity: As mentioned, this compound can be unstable. Ensure the compound has been stored properly and has not degraded.

    • Enzyme Activity: Confirm that the recombinant KRS enzyme is active. Include a positive control inhibitor if available. The source and purity of the enzyme are critical.

    • Assay Conditions: The concentration of ATP in the reaction can affect this compound's inhibitory activity, as it is a competitive inhibitor with respect to ATP.[7] Ensure that the ATP concentration in your assay is not too high, which could mask the inhibitory effect.

    • Assay Detection Method: The method used to measure enzyme activity (e.g., detecting AMP, pyrophosphate, or charged tRNA) can have different sensitivities and be prone to different artifacts.[9] Ensure your detection method is validated and appropriate for your experimental setup.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound selectively inhibits the cytosolic lysyl-tRNA synthetase (KRS), an essential enzyme in protein synthesis.[7] It shows high potency against the Plasmodium falciparum KRS (PfKRS) while having significantly lower activity against the human ortholog, making it a promising antimalarial lead compound.[7]

2. What are the typical IC50 values for this compound?

The IC50 values for this compound can vary depending on the target organism and cell line. Against various strains of Plasmodium falciparum, IC50 values are typically in the nanomolar range (e.g., 40-90 nM).[3][7]

3. What is the cytotoxicity of this compound against mammalian cells?

This compound generally exhibits low cytotoxicity against human cell lines. For example, the CC50 (50% cytotoxic concentration) against HepG2 cells is greater than 10 µM.[3]

4. How should I prepare and store this compound for in vitro experiments?

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent such as DMSO.[10]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

  • Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[2]

5. Can resistance to this compound develop?

Yes, resistance to this compound has been observed in vitro. The primary mechanism of resistance is the amplification of the gene encoding the target enzyme, lysyl-tRNA synthetase.[7] Mutations in the KRS gene that alter the drug-binding pocket can also confer resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Plasmodium falciparum

Parasite StrainAssay TypeIC50 (nM)Reference
Dd2SYBR Green I45.4 - 89.6
3D7High-Content Imaging~40-90[7]
K1High-Content Imaging~40-90[7]
W2High-Content Imaging~40-90[7]

Table 2: Cytotoxicity of this compound Against Human Cell Lines

Cell LineAssay TypeCC50 (µM)Reference
HepG2Not Specified>10[3]
HEp-2Not Specified>10[3]
HEK293Not Specified>10[7]

Experimental Protocols

1. Cell Viability (MTT) Assay for IC50 Determination

This protocol is adapted from standard MTT assay procedures.[9][11][12]

  • Materials:

    • 96-well cell culture plates

    • Adherent cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and blank (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Protein Synthesis Inhibition

This protocol provides a general workflow for assessing protein synthesis inhibition.[13][14][15]

  • Materials:

    • 6-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against a short-lived protein

    • Primary antibody against a loading control protein

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to the desired confluency.

    • Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the short-lived protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

3. Lysyl-tRNA Synthetase (KRS) Activity Assay

This protocol is based on a pyrophosphate detection assay.[9][16][17][18][19]

  • Materials:

    • Recombinant Lysyl-tRNA Synthetase (KRS)

    • L-Lysine

    • ATP

    • tRNALys

    • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl)

    • Pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)

    • This compound stock solution

    • 384-well microplate

    • Plate reader

  • Procedure:

    • Prepare a reaction mixture containing reaction buffer, L-Lysine, ATP, and the components of the pyrophosphate detection kit.

    • Add different concentrations of this compound or vehicle control to the wells of a 384-well plate.

    • Add the reaction mixture to the wells.

    • Initiate the reaction by adding recombinant KRS and tRNALys.

    • Monitor the increase in fluorescence or absorbance over time using a plate reader.

    • Calculate the initial reaction rates for each this compound concentration.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Visualizations

Cladosporin_Mechanism_of_Action This compound inhibits Lysyl-tRNA Synthetase, blocking protein synthesis. cluster_translation Protein Synthesis Lysine Lysine KRS Lysyl-tRNA Synthetase (KRS) Lysine->KRS 1. Binds tRNA_Lys tRNA_Lys tRNA_Lys->KRS 2. Binds Lys_tRNA_Lys Lys-tRNA_Lys KRS->Lys_tRNA_Lys 3. Charges tRNA Ribosome Ribosome Lys_tRNA_Lys->Ribosome 4. Enters Ribosome Protein Protein Ribosome->Protein 5. Protein Elongation This compound This compound This compound->Inhibition

Caption: this compound's mechanism of action: Inhibition of Lysyl-tRNA Synthetase.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Start: This compound Compound biochem_assay Biochemical Assay (KRS Activity) start->biochem_assay cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability ic50_determination IC50 Determination biochem_assay->ic50_determination protein_synthesis Protein Synthesis Assay (e.g., Western Blot) cell_viability->protein_synthesis cell_viability->ic50_determination cc50_determination CC50 Determination cell_viability->cc50_determination end End: Lead Candidate Profile protein_synthesis->end selectivity_index Selectivity Index (CC50 / IC50) ic50_determination->selectivity_index cc50_determination->selectivity_index selectivity_index->end

Caption: General experimental workflow for in vitro evaluation of this compound.

Troubleshooting_Logic start Unexpected Result check_compound Check Compound Integrity (Storage, Solubility) start->check_compound check_reagents Verify Reagent Quality (Enzymes, Antibodies, Media) start->check_reagents check_protocol Review Experimental Protocol (Timing, Concentrations) start->check_protocol optimize_assay Optimize Assay Parameters (Cell Density, Incubation Time) check_compound->optimize_assay check_reagents->optimize_assay check_protocol->optimize_assay check_controls Analyze Controls (Positive, Negative, Vehicle) consult_literature Consult Literature for Similar Issues check_controls->consult_literature Issue Persists contact_support Contact Technical Support check_controls->contact_support Issue Resolved optimize_assay->check_controls consult_literature->contact_support

Caption: Logical troubleshooting workflow for unexpected experimental results.

References

optimizing the formulation of Cladosporin for improved drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of Cladosporin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the delivery of this promising therapeutic agent. This compound, a fungal metabolite, exhibits potent antimalarial, antifungal, and antibacterial properties.[1][2][3] However, its therapeutic potential is often hindered by poor oral bioavailability and metabolic instability.[4] This guide will address common challenges in this compound formulation to enhance its efficacy through improved drug delivery.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

Q2: What are the main stability concerns for this compound in formulation?

A2: The primary stability challenge for this compound is its metabolic instability, which contributes to its poor oral bioavailability.[4] While specific degradation pathways in formulation are not extensively documented in publicly available literature, isocoumarin compounds, the class to which this compound belongs, can be susceptible to hydrolysis of the lactone ring, particularly at non-neutral pH. Researchers should also consider potential photodegradation and oxidation. Stock solutions of this compound are typically stored at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage to prevent inactivation.[1]

Q3: Why is this compound's oral bioavailability low, and how can formulation help?

A3: this compound's low oral bioavailability is a significant hurdle in its development as a therapeutic agent.[4] This is likely due to a combination of its poor aqueous solubility, which limits its dissolution and absorption in the gastrointestinal tract, and its metabolic instability.[4] Advanced drug delivery systems, such as nanoformulations (e.g., liposomes, polymeric nanoparticles), can improve oral bioavailability by:

  • Enhancing the solubility and dissolution rate of this compound.

  • Protecting the drug from degradation in the harsh environment of the GI tract.

  • Facilitating its transport across the intestinal epithelium.

Q4: What are the potential benefits of using nanoformulations for this compound delivery?

A4: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles offers several potential advantages:

  • Improved Solubility: Nanoformulations can carry poorly water-soluble drugs like this compound in an aqueous medium.

  • Enhanced Stability: The carrier can protect this compound from chemical and enzymatic degradation.[6]

  • Controlled Release: The formulation can be designed to release the drug in a sustained or targeted manner.[7]

  • Increased Bioavailability: By improving solubility and stability, nanoformulations can significantly enhance the amount of drug that reaches the systemic circulation.[6]

  • Targeted Delivery: Nanoparticles can potentially be functionalized with ligands to target specific cells or tissues, such as red blood cells infected with Plasmodium falciparum.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound.

Issue 1: Low Encapsulation Efficiency of this compound in Lipid-Based Nanoparticles (e.g., Liposomes)

Possible Causes & Solutions

CauseSolution
Poor affinity of this compound for the lipid bilayer. Modify the lipid composition. Increase the proportion of lipids with similar hydrophobicity to this compound. Consider incorporating charged lipids (e.g., DSPG, DOTAP) to enhance electrostatic interactions if applicable to the drug's properties.
This compound precipitation during formulation. Optimize the drug-to-lipid ratio. A lower ratio may prevent drug saturation and precipitation. Ensure the organic solvent containing the drug and lipids is completely evaporated before hydration.
Incorrect pH of the hydration buffer. The pH of the aqueous phase can influence the charge and solubility of both the drug and the lipids. Experiment with a range of pH values for the hydration buffer to find the optimal condition for this compound encapsulation.
Suboptimal formulation method. Different liposome preparation methods (e.g., thin-film hydration, ethanol injection, microfluidics) can yield different encapsulation efficiencies. If one method fails, consider trying an alternative. For instance, ethanol injection can be advantageous for poorly soluble drugs.
Issue 2: Instability of this compound-Loaded Polymeric Nanoparticles (Aggregation or Premature Drug Release)

Possible Causes & Solutions

CauseSolution
Insufficient stabilizer. Increase the concentration of the stabilizing agent (e.g., a surfactant or a PEGylated polymer) in the formulation.
Inappropriate polymer selection. The chosen polymer may not be compatible with this compound or the intended application. Screen different biodegradable polymers such as PLGA, PLA, or PCL. The interaction between the drug and polymer is crucial for stable encapsulation.
High drug loading. Excessive drug loading can disrupt the nanoparticle matrix, leading to instability and burst release. Aim for an optimal drug loading that maintains the physical integrity of the nanoparticles.
Residual organic solvent. Incomplete removal of organic solvents used during nanoparticle preparation can lead to aggregation over time. Ensure thorough solvent evaporation or use dialysis/diafiltration to remove residual solvent.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference
DichloromethaneSoluble[5]
DMSOSoluble[5]
EthanolSoluble[5]
MethanolSoluble[5]

Note: Quantitative solubility data is not specified in the cited literature.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
  • Lipid Film Preparation:

    • Dissolve this compound and a selected lipid mixture (e.g., DSPC:Cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Apply a vacuum to evaporate the organic solvent, resulting in a thin, dry lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow for the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion.

    • For extrusion, pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove the unencapsulated this compound by size exclusion chromatography or dialysis.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (poly(lactic-co-glycolic acid)) and this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Emulsification:

    • Prepare an aqueous solution containing a stabilizing agent (e.g., 1-2% w/v polyvinyl alcohol (PVA)).

    • Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion. The sonication/homogenization time and power should be optimized to achieve the desired particle size.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of the PLGA and the formation of solid nanoparticles encapsulating this compound.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the collected nanoparticles several times with deionized water to remove excess PVA and any unencapsulated drug. Resuspend the pellet in water and centrifuge again for each wash cycle.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose or trehalose).

    • Freeze the suspension and then lyophilize (freeze-dry) it to obtain a dry powder of this compound-loaded nanoparticles that can be stored for long-term use.

Visualizations

Troubleshooting_Low_Encapsulation start Low Encapsulation Efficiency of this compound cause1 Poor Drug-Lipid Affinity start->cause1 cause2 Drug Precipitation start->cause2 cause3 Suboptimal pH start->cause3 cause4 Inefficient Method start->cause4 solution1 Modify Lipid Composition cause1->solution1 solution2 Optimize Drug-to-Lipid Ratio cause2->solution2 solution3 Screen pH of Hydration Buffer cause3->solution3 solution4 Try Alternative Formulation Method cause4->solution4

Caption: Troubleshooting workflow for low encapsulation efficiency.

Experimental_Workflow_Liposomes cluster_prep Step 1: Preparation cluster_form Step 2: Formulation cluster_purify Step 3: Purification dissolve Dissolve Drug & Lipids in Organic Solvent evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate size_reduce Size Reduction (Extrusion/Sonication) hydrate->size_reduce purify Remove Unencapsulated Drug size_reduce->purify

Caption: Workflow for this compound liposome preparation.

References

Validation & Comparative

A Prospective Guide to Evaluating the Synergistic Antimalarial Effects of Cladosporin in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 10, 2025

A comprehensive review of current scientific literature reveals a promising, yet unexplored, frontier in the fight against malaria: the synergistic potential of Cladosporin when combined with existing antimalarial agents. To date, no specific studies providing quantitative data on the synergistic effects of this compound with other antimalarials have been published. This guide serves as a prospective framework to encourage and direct future research in this critical area. We will objectively outline the scientific rationale for these combination studies, present detailed experimental protocols for their execution, and provide the necessary tools for data analysis and visualization, thereby creating a roadmap for evaluating this compound's role in next-generation antimalarial combination therapies.

The Rationale for Combination Therapy with this compound

This compound exhibits potent, nanomolar inhibitory activity against Plasmodium falciparum by targeting its cytosolic lysyl-tRNA synthetase (PfKRS), an enzyme essential for protein biosynthesis.[1][2][3][4][5] This mechanism of action is distinct from all currently registered antimalarial drugs, making this compound an ideal candidate for combination therapy. The primary goals of antimalarial combination therapy are to enhance efficacy, delay the development of resistance, and reduce the overall treatment duration.[6] By combining drugs with independent modes of action, the probability of the parasite developing simultaneous resistance to both drugs is significantly reduced.

The following table outlines the distinct mechanism of action of this compound compared to major classes of existing antimalarial drugs, highlighting the strong theoretical basis for expecting synergistic or additive effects and a low probability of cross-resistance.

Drug/Drug Class Mechanism of Action Primary Target Potential for Synergy with this compound
This compound Inhibition of protein synthesisCytosolic lysyl-tRNA synthetase (PfKRS)-
Artemisinin Derivatives (e.g., Artesunate, Artemether) Generation of reactive oxygen species (ROS), leading to alkylation of parasite proteins and lipids.Multiple parasite targets, including hemoglobin digestion pathway.High: Different primary mechanisms reduce the likelihood of shared resistance pathways.
Quinoline Methanols (e.g., Chloroquine, Quinine) Inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to toxic heme buildup.Heme polymeraseHigh: Targets a distinct metabolic pathway from protein synthesis.
Antifolates (e.g., Pyrimethamine, Proguanil) Inhibition of dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), blocking folate synthesis.Folate biosynthesis pathwayHigh: Inhibition of nucleotide synthesis would complement the inhibition of protein synthesis.
Naphthoquinones (e.g., Atovaquone) Inhibition of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex.Mitochondrial respirationHigh: Disrupting energy production would be complementary to halting protein synthesis.
Antibiotics (e.g., Doxycycline, Clindamycin) Inhibition of protein synthesis in the parasite's apicoplast.Apicoplast ribosomeModerate to High: Targets protein synthesis in a different organelle, suggesting potential for enhanced overall inhibition.

Proposed Experimental Protocols

To systematically evaluate the synergistic effects of this compound, a standardized in vitro testing cascade is recommended.

In Vitro Antiplasmodial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and selected partner drugs against various strains of P. falciparum.

Methodology: The SYBR Green I-based fluorescence assay is a widely accepted and robust method for determining parasite viability.

  • Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., 3D7, Dd2, W2 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: this compound and partner antimalarials are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial two-fold dilutions are prepared in a 96-well plate using complete culture medium.

  • Assay Procedure:

    • Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 1%.

    • 100 µL of the parasite culture is added to each well of the 96-well plate containing 100 µL of the serially diluted drugs.

    • The plates are incubated for 72 hours under the standard culture conditions.

    • Following incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL of buffer) is added to each well.

    • Plates are incubated in the dark at room temperature for 1 hour.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are normalized to negative (uninfected erythrocytes) and positive (infected, untreated erythrocytes) controls. The IC50 values are determined by non-linear regression analysis of the dose-response curves.

In Vitro Synergy Assessment

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and partner drugs.

Methodology: The fixed-ratio isobologram method is the gold standard for synergy testing.

  • Drug Ratio Preparation: Based on the IC50 values obtained for each individual drug, stock solutions of this compound and the partner drug are mixed at fixed ratios of their IC50s (e.g., 4:1, 3:2, 2:3, 1:4, 1:1).

  • Assay Procedure: The SYBR Green I assay is performed as described above, but with serial dilutions of the fixed-ratio drug mixtures.

  • Data Analysis:

    • The IC50 of the drug combination (IC50,mix) is determined.

    • The Fractional Inhibitory Concentration (FIC) for each drug is calculated:

      • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

      • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • The Combination Index (CI) is calculated as the sum of the FICs: CI = FIC of Drug A + FIC of Drug B.

    • The interaction is classified as follows:

      • Synergy: CI < 0.5

      • Additive: 0.5 ≤ CI ≤ 1.5

      • Antagonism: CI > 1.5

    • An isobologram is constructed by plotting the FIC of Drug A on the y-axis and the FIC of Drug B on the x-axis. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.

Proposed Data Presentation for Future Studies

The following tables provide a template for the clear and structured presentation of quantitative data from future studies on this compound combinations.

Table 1: In Vitro Antiplasmodial Activity of Individual Compounds

Compound P. falciparum Strain IC50 (nM) ± SD
This compound3D7Data to be generated
Dd2Data to be generated
W2Data to be generated
Artesunate3D7Data to be generated
Dd2Data to be generated
W2Data to be generated
Chloroquine3D7Data to be generated
Dd2Data to be generated
W2Data to be generated
Atovaquone3D7Data to be generated
Dd2Data to be generated
W2Data to be generated

Table 2: In Vitro Synergy Analysis of this compound Combinations against P. falciparum (Strain 3D7)

Drug Combination Ratio (this compound:Partner Drug) IC50,mix (nM) FIC (this compound) FIC (Partner Drug) Combination Index (CI) Interaction
This compound + Artesunate 1:1Data to be generatedData to be generatedData to be generatedData to be generatedSynergy/Additive/Antagonism
This compound + Chloroquine 1:1Data to be generatedData to be generatedData to be generatedData to be generatedSynergy/Additive/Antagonism
This compound + Atovaquone 1:1Data to be generatedData to be generatedData to be generatedData to be generatedSynergy/Additive/Antagonism

Visualizing Workflows and Mechanisms

To further clarify the proposed research and the underlying rationale, the following diagrams have been generated using Graphviz.

G cluster_synergy Synergy Assessment p_culture P. falciparum Culture (e.g., 3D7, Dd2) s_dilution Serial Dilution of Individual Drugs p_culture->s_dilution d_prep Drug Stock Preparation (this compound & Partner Drugs) d_prep->s_dilution mix_prep Fixed-Ratio Drug Mixture Preparation d_prep->mix_prep assay_1 SYBR Green I Assay (72h incubation) s_dilution->assay_1 calc_ic50 IC50 Calculation assay_1->calc_ic50 calc_ic50->mix_prep assay_2 SYBR Green I Assay (72h incubation) mix_prep->assay_2 calc_ci FIC & CI Calculation assay_2->calc_ci isobologram Isobologram Generation calc_ci->isobologram

Caption: Proposed experimental workflow for evaluating this compound synergy.

G cluster_parasite Plasmodium falciparum cluster_cytoplasm Cytoplasm cluster_vacuole Food Vacuole cluster_mito Mitochondrion protein_syn Protein Synthesis (Ribosome) parasite_viability Parasite Viability protein_syn->parasite_viability This compound This compound pfkrs PfKRS This compound->pfkrs inhibits pfkrs->protein_syn enables hemozoin Hemozoin Formation hemozoin->parasite_viability leads to toxic heme chloroquine Chloroquine chloroquine->hemozoin inhibits etc Electron Transport Chain etc->parasite_viability provides energy atovaquone Atovaquone atovaquone->etc inhibits

Caption: Distinct antimalarial drug targets within P. falciparum.

References

A Comparative Analysis of the Antifungal Spectrum of Cladosporin and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of the natural product Cladosporin with several commercially available fungicides. The data presented is compiled from peer-reviewed studies to offer an objective overview of their respective antifungal spectra, with a focus on plant pathogenic fungi.

Quantitative Antifungal Activity

The following table summarizes the in vitro antifungal activity of this compound and selected commercial fungicides against various fungal species. The data is presented as either the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that completely inhibits visible growth of a microorganism. It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions between studies.

Antifungal AgentFungal SpeciesEC50 (µg/mL)MIC (µg/mL)
This compound Colletotrichum acutatum->9.12 (92.7% inhibition at 9.12 µg/mL)[1][2]
Colletotrichum fragariae->9.12 (90.1% inhibition at 9.12 µg/mL)[1][2]
Colletotrichum gloeosporioides->9.12 (95.4% inhibition at 9.12 µg/mL)[1][2]
Phomopsis viticola->9.12 (79.9% inhibition at 9.12 µg/mL)[1][2]
Cryptococcus neoformans17.7-
Dermatophytes-40-75[3]
Azoxystrobin Colletotrichum acutatum0.44 - 0.62[4]-
Colletotrichum gloeosporioides>100[5]-
Colletotrichum nymphaeae0.0083[6]-
Colletotrichum siamense>100[5]-
Phomopsis sp.50.7[7]-
Captan Colletotrichum acutatum12.2[8]-
Colletotrichum spp.-~30 (nearly 100% inhibition)[9]
Propiconazole Colletotrichum acutatum0.2[8]-
Colletotrichum cereale0.14 - 3.8[10]-
Fludioxonil Colletotrichum acutatum-<1[11]
Colletotrichum gloeosporioides->100[11]
Colletotrichum nymphaeae0.0194 (sensitive isolates)[6]-
2.2380 (resistant isolates)[6]-
Prochloraz Colletotrichum nymphaeae0.002[6]-
Colletotrichum spp.0.01 - 0.05[2]-

Experimental Protocols

The data presented in this guide were primarily generated using the in vitro micro-dilution broth assay. The following is a representative protocol based on the methodology used in studies evaluating the antifungal activity of this compound against plant pathogens.[1][12][13]

1. Fungal Isolates and Culture Preparation:

  • Fungal isolates of Colletotrichum and Phomopsis species are obtained from reputable culture collections.

  • The fungi are cultured on potato dextrose agar (PDA) plates.

  • For the assay, a spore suspension is prepared by flooding the surface of a mature PDA culture with sterile distilled water and gently scraping the surface with a sterile loop.

  • The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^5 spores/mL) with sterile potato dextrose broth (PDB).

2. Antifungal Agent Preparation:

  • This compound and commercial fungicides (technical grade) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of dilutions are prepared from the stock solution in PDB to achieve the final desired test concentrations. The final concentration of DMSO in the assay is typically kept at or below 1% to avoid solvent toxicity to the fungi.

3. Micro-dilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • Each well contains a final volume of 200 µL, consisting of 100 µL of the fungal spore suspension and 100 µL of the antifungal agent dilution.

  • Control wells are included: a negative control (spore suspension with PDB and DMSO, without any antifungal agent) and a positive control (spore suspension with a known effective commercial fungicide). A blank control (PDB only) is also included for background absorbance measurements.

  • The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 48 to 72 hours, or until sufficient growth is observed in the negative control wells.

4. Data Analysis:

  • Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • The percentage of growth inhibition is calculated using the following formula: % Inhibition = 100 - [((OD_test - OD_blank) / (OD_negative_control - OD_blank)) * 100]

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth. The EC50 value is calculated by plotting the percentage of inhibition against the log of the antifungal concentration and determining the concentration that results in 50% inhibition.

Mechanism of Action and Signaling Pathways

The antifungal activity of this compound and the compared commercial fungicides stem from their interference with distinct and vital cellular processes in fungi.

This compound: Inhibition of Protein Synthesis

This compound exerts its antifungal effect by inhibiting protein synthesis. It specifically targets and inhibits lysyl-tRNA synthetase, an essential enzyme responsible for attaching the amino acid lysine to its corresponding tRNA molecule. This blockage prevents the incorporation of lysine into newly forming polypeptide chains, ultimately leading to a cessation of protein production and cell death.

Cladosporin_Mechanism Lysine Lysine Lysyl_tRNA_Synthetase Lysyl-tRNA Synthetase Lysine->Lysyl_tRNA_Synthetase tRNA_Lys tRNA(Lys) tRNA_Lys->Lysyl_tRNA_Synthetase ATP ATP ATP->Lysyl_tRNA_Synthetase Lysyl_tRNA Lysyl-tRNA(Lys) Lysyl_tRNA_Synthetase->Lysyl_tRNA Ribosome Ribosome Lysyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->Inhibition Inhibition->Lysyl_tRNA_Synthetase Inhibits

Caption: Mechanism of action of this compound.

Azoxystrobin: Disruption of Mitochondrial Respiration

Azoxystrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage prevents the transfer of electrons, thereby halting the production of ATP, the primary energy currency of the cell. The resulting energy deficit leads to the cessation of fungal growth and development.

Azoxystrobin_Mechanism Complex_I Complex I Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q Complex_II Complex II Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Azoxystrobin Azoxystrobin Azoxystrobin->Inhibition Inhibition->Complex_III Inhibits

Caption: Mechanism of action of Azoxystrobin.

Captan: Multi-Site Contact Inhibition

Captan is a broad-spectrum, non-systemic (contact) fungicide with a multi-site mode of action. It does not penetrate the plant tissue but forms a protective barrier on the plant surface. Captan is believed to inhibit fungal growth by reacting with thiol-containing enzymes and coenzymes, disrupting multiple metabolic processes within the fungal cell, including respiration. Its multi-site activity makes the development of resistance by fungal pathogens less likely.

Captan_Mechanism Plant_Surface Plant Surface Captan Captan (Protective Barrier) Plant_Surface->Captan Fungal_Spore Fungal Spore Captan->Fungal_Spore Contacts Inhibition Inhibition Captan->Inhibition Inhibits multiple sites Cellular_Processes Multiple Cellular Processes (e.g., Respiration) Fungal_Spore->Cellular_Processes Germination Fungal_Spore->Inhibition Inhibition->Cellular_Processes

Caption: Mechanism of action of Captan.

References

A Comparative Guide to Cladosporin Analogues: Structure-Activity Relationship (SAR) for Enhanced Potency

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cladosporin is a fungal secondary metabolite recognized for its potent, nanomolar antiparasitic activity against both the blood and liver stages of Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] Its mechanism of action involves the highly specific inhibition of protein synthesis by targeting the cytosolic lysyl-tRNA synthetase (KRS), a crucial enzyme in the translation process.[1][4][5] Despite its high potency and selectivity for the parasite enzyme over its human counterpart, this compound's development as a therapeutic agent has been hampered by poor metabolic stability and low oral bioavailability.[6][7][8] This has prompted extensive structure-activity relationship (SAR) studies to develop analogues with improved drug-like properties while retaining or enhancing biological activity. This guide compares key analogues, presenting the supporting data and experimental context to aid researchers in the development of next-generation antimalarials.

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

Lysyl-tRNA synthetase (KRS) is responsible for the first step of protein synthesis involving lysine. It catalyzes the covalent attachment of lysine to its cognate tRNA (tRNA-Lys). This compound functions as a competitive inhibitor, binding to the ATP-binding site of the KRS enzyme.[1] Its isocoumarin and tetrahydropyran moieties allow it to remarkably mimic the natural substrate adenosine, effectively blocking the enzyme's function and halting protein translation.[5][9] The high selectivity for the parasite enzyme is conferred by two amino acid differences in the active site compared to the human KRS.[1][4]

Cladosporin_Mechanism_of_Action cluster_pathway Protein Synthesis Pathway Lys L-Lysine KRS Lysyl-tRNA Synthetase (KRS) Lys->KRS Substrate ATP ATP ATP->KRS Substrate tRNA tRNA-Lys Lys_AMP Lysyl-AMP Intermediate tRNA->Lys_AMP KRS->Lys_AMP Amino Acid Activation Charged_tRNA Lysyl-tRNA-Lys Lys_AMP->Charged_tRNA tRNA Charging Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound Analogue This compound->KRS Competitive Inhibition

Caption: Mechanism of this compound inhibiting the lysyl-tRNA synthetase (KRS) enzyme.

Structure-Activity Relationship (SAR) Comparison

Systematic modifications of the this compound scaffold have revealed critical structural features necessary for potent anti-malarial activity. Four main regions of the molecule have been explored: the stereochemistry, the tetrahydropyran (THP) ring, the isocoumarin core, and the linker hydroxyl group. A 2021 study synthesized and evaluated four sets of analogues to probe these regions.[10][11]

Data Summary of Key this compound Analogues

The following table summarizes the enzymatic inhibition (IC50 against P. falciparum KRS) and the parasite growth inhibition (EC50 against blood-stage P. falciparum) for this compound and its key analogues.

Analogue IDModification DescriptionPfKRS IC50 (µM)P. falciparum EC50 (µM)Key SAR Finding
This compound Natural Product (Reference)0.0680.065Potent baseline activity.
CL-2 Enantiomer of a diastereomer (CL-1)0.10.08Potent Lead. Comparable potency to this compound with significantly improved metabolic stability.[10][11]
CL-3 Diastereomer of CL-25.04.0Stereochemistry at C3 and C10 is critical; incorrect conformation leads to a >50-fold loss of potency.[11][12]
CL-4 Linker -OH protected as acetate3.24.3The free hydroxyl group in the linker is important for activity.[11]
CL-5 to -8 Aromatic -OH groups protected as methyl ethers--Blocking the hydrogen-donating ability of the aromatic hydroxyls results in loss of activity.[11]
CL-12 Lactone in isocoumarin ring replaced with a lactam3.02.5The lactone functionality is preferred, but a lactam is tolerated, yielding a moderate inhibitor.[11]
CL-15 C-14 methyl group on THP ring removed--The methyl group on the tetrahydropyran ring is crucial for potency.[11]
CL-16 to -18 Tetrahydropyran (THP) ring modified/replaced--These analogues were inert, indicating the intact THP moiety is essential for binding and activity.[11]
Cla-B / Cla-C THP ring replaced with a piperidine ringModerateModerateReplacement of the THP oxygen with nitrogen leads to moderately potent compounds, offering a new scaffold for exploration.[6][8]

Data sourced from Babbar et al., 2021, ACS Infectious Diseases, unless otherwise noted. Dashes (-) indicate inactive compounds or data not specified.

Experimental Protocols

The evaluation of this compound analogues relies on a cascade of standardized biochemical and cell-based assays.

Lysyl-tRNA Synthetase (KRS) Inhibition Assay

This biochemical assay measures the direct inhibition of the target enzyme, P. falciparum KRS (PfKRS).

  • Objective: To determine the concentration of the compound that inhibits 50% of the enzyme's activity (IC50).

  • Methodology:

    • Protein Expression: Recombinant PfKRS is expressed and purified from E. coli.

    • Assay Principle: The aminoacylation activity of PfKRS is measured using a Transcreener® AMP/GMP assay.[1] This fluorescence polarization immunoassay detects the production of adenosine monophosphate (AMP), a byproduct of the amino acid activation step catalyzed by KRS.

    • Procedure: The assay is performed in 384-well plates. PfKRS enzyme is incubated with L-lysine, ATP, and varying concentrations of the test compound.

    • Detection: After incubation, the Transcreener® AMP² detection mix (containing an AMP-antibody) is added. The amount of AMP produced is inversely proportional to the fluorescence polarization signal.

    • Data Analysis: IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.[11]

P. falciparum Growth Inhibition Assay

This cell-based assay determines the efficacy of the compounds against the live malaria parasite.

  • Objective: To determine the effective concentration of the compound that inhibits 50% of parasite growth (EC50).

  • Methodology:

    • Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is cultured in human O+ red blood cells in RPMI-1640 medium.

    • Procedure: Asynchronous parasite cultures are incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.

    • Detection: Parasite growth is quantified using a DNA-intercalating fluorescent dye like SYBR Green I. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus, parasite proliferation.

    • Data Analysis: EC50 values are determined from the dose-response curves generated from the fluorescence readings.[11]

Metabolic Stability Assay

This in vitro assay predicts how quickly a compound is metabolized in the body.

  • Objective: To assess the intrinsic clearance of a compound in the presence of liver enzymes.

  • Methodology:

    • System: The assay uses human and mouse liver microsomes (HLM and MLM), which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).[11]

    • Procedure: The test compound is incubated with the liver microsomes in the presence of the cofactor NADPH for a set time period (e.g., 1 hour).

    • Analysis: The reaction is stopped, and the remaining amount of the parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]

    • Interpretation: A compound that is rapidly cleared is considered to have poor metabolic stability, while a compound that remains largely unchanged has good stability.[11]

Drug_Discovery_Workflow start Analogue Design & Synthesis assay1 Primary Screening: PfKRS Inhibition Assay (IC50) start->assay1 decision1 Potent? assay1->decision1 assay2 Secondary Screening: P. falciparum Growth Assay (EC50) decision2 Cellularly Active? assay2->decision2 assay3 In Vitro ADME: Metabolic Stability Assay (Microsomes) decision3 Metabolically Stable? assay3->decision3 decision1->assay2 Yes stop Discard or Redesign decision1->stop No decision2->assay3 Yes decision2->stop No lead Lead Compound Identified (e.g., CL-2) decision3->lead Yes decision3->stop No

Caption: A typical workflow for screening and identifying lead this compound analogues.

Conclusion

The systematic exploration of the this compound scaffold has successfully established a clear structure-activity relationship for inhibiting the P. falciparum lysyl-tRNA synthetase. The key takeaways for researchers are:

  • Stereochemistry is Paramount: Subtle changes in the 3D orientation of the molecule can lead to a dramatic loss of potency.[12]

  • Core Moieties are Essential: The integrity of both the tetrahydropyran ring and the isocoumarin core, particularly its hydroxyl groups, is critical for high-affinity binding.

  • Metabolic Stability Can Be Engineered: Through targeted modifications, it is possible to improve the drug-like properties of the natural product. The identification of CL-2 as an analogue with potency comparable to this compound but with superior metabolic stability is a significant breakthrough.[10][13]

These findings validate lysyl-tRNA synthetase as a highly druggable target for antimalarial therapy and provide a robust framework for the rational design of next-generation inhibitors.[1][4] The lead compound CL-2 represents a promising candidate for further preclinical optimization to develop a novel treatment for malaria.[10]

References

validating the selectivity of Cladosporin for the parasite enzyme over the human homologue

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Selectivity of Cladosporin for the Plasmodium falciparum Enzyme Over its Human Homologue

For researchers and drug development professionals in the field of anti-malarial therapeutics, the identification of compounds with high selectivity for parasite targets over their human counterparts is a critical objective. This compound, a fungal secondary metabolite, has emerged as a promising lead compound due to its potent and specific inhibition of the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS), an enzyme essential for protein synthesis.[1][2][3] This guide provides a comprehensive comparison of this compound's activity on the parasite enzyme versus the human homologue, supported by experimental data and detailed methodologies.

Superior Selectivity Profile of this compound

This compound exhibits a remarkable selectivity for the parasite's lysyl-tRNA synthetase over the human enzyme, with studies demonstrating a potency difference of over 100-fold.[1][2] Some research indicates this selectivity could be as high as 1000-fold.[4] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity in the human host.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory concentrations of this compound against both the P. falciparum and human lysyl-tRNA synthetases, as well as its effect on parasite and human cell growth.

TargetParameterValueReference
P. falciparum lysyl-tRNA synthetase (PfKRS)IC5061 nM[1]
Human lysyl-tRNA synthetase (HsKRS)IC50> 20 µM[1]
P. falciparum (3D7 strain)IC5045.4 ± 6.0 nM[1]
P. falciparum (Dd2 strain)EC50115 ± 8 nM[5][6]
Human HepG2-CD81 cellsCC50> 10 µM[1]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Mechanism of Selective Inhibition

The profound selectivity of this compound is rooted in specific amino acid differences within the ATP-binding pocket of the lysyl-tRNA synthetase enzyme between P. falciparum and humans.[1][2]

cluster_PfKRS P. falciparum KRS (PfKRS) Active Site cluster_HsKRS Human KRS (HsKRS) Active Site Pf_V328 Valine (V328) Inhibition_Pf Potent Inhibition of Protein Synthesis Pf_V328->Inhibition_Pf Pf_S344 Serine (S344) Pf_S344->Inhibition_Pf Hs_Gln Glutamine Inhibition_Hs Weak Inhibition of Protein Synthesis Hs_Gln->Inhibition_Hs Hs_Thr Threonine Hs_Thr->Inhibition_Hs This compound This compound This compound->Pf_V328 Favorable Interaction (High Affinity Binding) This compound->Pf_S344 Favorable Interaction (High Affinity Binding) This compound->Hs_Gln Steric Hindrance (Low Affinity Binding) This compound->Hs_Thr Steric Hindrance (Low Affinity Binding)

Caption: Mechanism of this compound's Selective Inhibition.

Structural studies have revealed that two non-conserved amino acid residues, Valine at position 328 and Serine at position 344 in PfKRS, are key determinants of this compound's high-affinity binding.[5] The corresponding residues in the human enzyme are bulkier, leading to steric hindrance and consequently, weaker binding of the inhibitor.[7]

Experimental Validation of Selectivity

The selectivity of this compound has been rigorously validated through a series of biochemical and cellular assays.

cluster_workflow Experimental Workflow for Validating Selectivity recombinant_protein Recombinant Protein Expression (PfKRS and HsKRS) biochemical_assay Biochemical Assay (Transcreener AMP Assay) recombinant_protein->biochemical_assay Determine IC50 values cellular_assay Cellular Assays (P. falciparum and Human Cell Lines) biochemical_assay->cellular_assay Correlate with EC50/CC50 resistance_studies In Vitro Resistance Selection cellular_assay->resistance_studies Generate resistant parasite lines wgs Whole-Genome Sequencing resistance_studies->wgs Identify resistance mutations structural_studies X-ray Crystallography wgs->structural_studies Inform structural analysis structural_studies->biochemical_assay Validate binding mechanism

Caption: Experimental workflow for selectivity validation.
Experimental Protocols

1. Recombinant Enzyme Inhibition Assay:

  • Objective: To determine the IC50 values of this compound against recombinant PfKRS and HsKRS.

  • Methodology: The activity of the recombinant lysyl-tRNA synthetases is measured using a Transcreener® AMP²/GMP² Assay.[1] This assay detects the production of AMP, a product of the aminoacylation reaction.

    • Reactions are performed in the presence of varying concentrations of this compound.

    • The amount of AMP produced is quantified by measuring the fluorescence polarization.

    • IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.[1]

2. Parasite and Human Cell Growth Inhibition Assays:

  • Objective: To determine the EC50 of this compound against P. falciparum and the CC50 against human cell lines.

  • Methodology for P. falciparum:

    • Parasite growth inhibition is assessed using a SYBR Green I-based fluorescence assay.

    • Synchronized ring-stage parasites are incubated with serial dilutions of this compound for 72 hours.

    • Parasite growth is quantified by measuring the fluorescence of SYBR Green I, which intercalates with DNA.

  • Methodology for Human Cells:

    • The cytotoxicity of this compound is evaluated using assays such as the MTT or resazurin reduction assay.

    • Human cell lines (e.g., HepG2) are exposed to various concentrations of the compound for a specified period.

    • Cell viability is determined by measuring the metabolic activity of the cells.

3. In Vitro Resistance Selection and Analysis:

  • Objective: To identify the molecular basis of this compound resistance and further validate its target.

  • Methodology:

    • Drug-sensitive P. falciparum strains are continuously cultured under increasing concentrations of this compound to select for resistant parasites.[5][6]

    • The genomes of the resistant clones are sequenced and compared to the parental strain to identify mutations.[5][6]

    • The identified mutations, often in the target enzyme, confirm the mechanism of action and can provide further insight into the drug-target interaction.

Conclusion

The extensive experimental data unequivocally demonstrates the high selectivity of this compound for the Plasmodium falciparum lysyl-tRNA synthetase over its human homologue. This selectivity is conferred by specific amino acid differences in the enzyme's active site. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of this compound and its analogues as potential anti-malarial drug candidates. The compelling selectivity profile of this compound underscores the potential of targeting parasite aminoacyl-tRNA synthetases for the development of novel and effective therapies against malaria.

References

a comparative study of the binding modes of Cladosporin and its analogues to lysyl-tRNA synthetase

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding modes and inhibitory activities of Cladosporin and its synthetic analogues against lysyl-tRNA synthetase (LysRS).

This compound, a natural product isolated from the fungus Cladosporium cladosporioides, has emerged as a potent and selective inhibitor of lysyl-tRNA synthetase (LysRS), an essential enzyme in protein biosynthesis.[1] Its significant activity against the LysRS of the malaria parasite, Plasmodium falciparum (PfKRS), has positioned it as a promising lead compound for the development of novel antimalarial drugs.[1][2] However, challenges such as metabolic instability have spurred the development of numerous analogues aimed at improving its pharmacokinetic properties while retaining or enhancing its inhibitory potency.[3][4]

This guide provides a comparative analysis of this compound and its key analogues, focusing on their binding interactions with LysRS, their inhibitory activities, and the experimental methodologies used for their characterization.

Data Presentation: Quantitative Comparison of Inhibitors

The inhibitory potency of this compound and its analogues has been evaluated using various biochemical and cellular assays. The following tables summarize key quantitative data from published studies, providing a clear comparison of their performance.

CompoundTarget EnzymeIC50 (nM)EC50 (nM)ΔTm (°C)KD (nM)Reference
This compound PfKRS61115 (Dd2)1614[2][5][6]
HsKRS>20,000---[2]
DDD01510706 PfKRS-368 (Dd2)5.6-[5]
Cla-B PfKRS~5,000-9,500--7,500[7]
Cla-C PfKRS~5,000-9,500---[7]
CL-2 PfKRS----[8]

Table 1: Inhibitory Activity and Binding Affinity. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. EC50 values indicate the concentration required to achieve 50% of the maximum effect in cellular assays. ΔTm represents the change in the melting temperature of the protein upon ligand binding, indicating stabilization. KD is the dissociation constant, a measure of binding affinity.

Binding Modes and Structural Insights

X-ray crystallography studies have revealed the structural basis for the potent and selective inhibition of PfKRS by this compound. This compound binds to the ATP-binding site of the enzyme, mimicking the binding of the natural substrate, adenosine.[6][9] The isocoumarin core of this compound occupies the adenine-binding pocket, while the tetrahydropyran (THP) ring fits into the ribose-binding pocket.[6][9] This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site.[6]

The selectivity of this compound for PfKRS over human LysRS (HsKRS) is attributed to differences in the amino acid residues within the active site.[2] Specifically, residues Ser344 and Val328 in PfKRS, which correspond to larger residues in HsKRS, are crucial for accommodating the this compound molecule.[1]

Analogues of this compound have been designed to explore the structure-activity relationship (SAR) and improve its drug-like properties. For instance, replacement of the metabolically labile THP ring with a more stable piperidine ring in analogues like Cla-B and Cla-C resulted in compounds with moderate potency.[3][7] Co-crystal structures of these analogues with PfKRS have provided valuable insights into the atomic configurations that govern their binding and inhibitory activity.[3][7] Other modifications, such as those in the CL-2 analogue, have focused on improving metabolic stability while maintaining potent enzymatic inhibition.[8]

Experimental Protocols

The characterization of this compound and its analogues involves a suite of biophysical and biochemical assays. Detailed methodologies for the key experiments are provided below.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein.

Protocol:

  • Preparation of Reagents:

    • Purified LysRS protein (e.g., PfKRS) is diluted to a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

    • A fluorescent dye that binds to unfolded proteins, such as SYPRO Orange, is diluted to a final concentration of 5x.

    • Ligands (this compound or analogues) are prepared in a series of concentrations.

  • Assay Setup:

    • In a 96-well PCR plate, 20 µL of the protein-dye mixture is added to each well.

    • 1 µL of the ligand solution at various concentrations is added to the respective wells. A DMSO control is included.

    • The plate is sealed and centrifuged briefly.

  • Data Acquisition:

    • The plate is placed in a real-time PCR instrument.

    • The temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/min.

    • Fluorescence is monitored at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the ligand.

Aminoacylation Assay

This assay measures the enzymatic activity of LysRS, which is the charging of tRNA with lysine. Inhibition of this activity is a direct measure of the compound's potency.

Protocol:

  • Reaction Mixture:

    • The reaction is typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 4 mM ATP, and radiolabeled L-lysine (e.g., [3H]lysine).

    • Purified LysRS enzyme and total tRNA are added to the mixture.

  • Inhibition Assay:

    • The inhibitor (this compound or analogue) at various concentrations is pre-incubated with the enzyme before initiating the reaction by adding ATP and tRNA.

  • Reaction and Quenching:

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37 °C).

    • The reaction is quenched by spotting the reaction mixture onto a filter paper disc and precipitating the macromolecules with trichloroacetic acid (TCA).

  • Detection:

    • The filter discs are washed to remove unincorporated radiolabeled lysine.

    • The amount of radiolabeled lysine attached to the tRNA is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an immobilized protein.

Protocol:

  • Immobilization:

    • Purified LysRS is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • A solution containing the analyte (this compound or analogue) at various concentrations is flowed over the sensor chip surface.

    • The binding is monitored in real-time as a change in the resonance units (RU).

    • A dissociation phase follows, where buffer is flowed over the chip to monitor the release of the analyte.

  • Data Analysis:

    • The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

Visualizations

Logical Relationship: Structure-Activity Relationship (SAR) of this compound Analogues

SAR_this compound cluster_modifications Modifications cluster_outcomes Outcomes This compound This compound (Potent PfKRS Inhibitor, Metabolically Unstable) THP_mod Tetrahydropyran (THP) Ring Modification This compound->THP_mod Target for Improvement Isocoumarin_mod Isocoumarin Core Modification This compound->Isocoumarin_mod Sidechain_mod Side Chain Alterations This compound->Sidechain_mod Piperidine Piperidine Analogues (e.g., Cla-B, Cla-C) - Moderate Potency - Improved Stability THP_mod->Piperidine Leads to Cyclohexyl Cyclohexyl Analogues (e.g., CL-2) - Maintained/Improved Potency - Enhanced Metabolic Stability THP_mod->Cyclohexyl Leads to Altered_potency Altered Potency & Selectivity Isocoumarin_mod->Altered_potency Impacts Sidechain_mod->Altered_potency Impacts

Caption: SAR of this compound Analogues.

Experimental Workflow: Characterization of LysRS Inhibitors

Experimental_Workflow start Start: This compound Analogue Synthesis purification Purification & Characterization start->purification thermal_shift Thermal Shift Assay (TSA) - Target Engagement - Protein Stabilization (ΔTm) purification->thermal_shift aminoacylation Aminoacylation Assay - Enzymatic Inhibition (IC50) purification->aminoacylation spr Surface Plasmon Resonance (SPR) - Binding Kinetics (ka, kd) - Binding Affinity (KD) purification->spr crystallography X-ray Crystallography - Binding Mode Analysis thermal_shift->crystallography cellular Cellular Assay (P. falciparum growth) - Efficacy (EC50) aminoacylation->cellular spr->crystallography sar Structure-Activity Relationship (SAR) Analysis cellular->sar crystallography->sar

Caption: Inhibitor Characterization Workflow.

Signaling Pathway: Lysyl-tRNA Synthetase Catalytic Cycle and Inhibition

LysRS_Inhibition cluster_reaction LysRS Catalytic Cycle cluster_inhibition Inhibition Lys L-Lysine LysRS LysRS Enzyme Lys->LysRS ATP ATP ATP->LysRS Lys_AMP Lysyl-AMP Intermediate LysRS->Lys_AMP + PPi Lys_tRNA Lysyl-tRNA(Lys) (to Protein Synthesis) Lys_AMP->Lys_tRNA + tRNA(Lys) - AMP tRNA tRNA(Lys) AMP AMP PPi PPi This compound This compound & Analogues This compound->LysRS Binds to ATP Site

Caption: LysRS Inhibition by this compound.

References

Validating Cladosporin's In Vitro Promise: A Comparative Guide for In Vivo Malaria Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising in vitro antimalarial compound to a viable clinical candidate is paved with rigorous in vivo validation. Cladosporin, a fungal secondary metabolite, has demonstrated potent nanomolar activity against both blood and liver stages of Plasmodium falciparum in vitro.[1][2] Its specific mechanism of action, the inhibition of the parasite's cytosolic lysyl-tRNA synthetase (PfKRS), presents a novel and attractive target for antimalarial drug development.[1][2][3] However, a critical gap remains in the literature regarding its efficacy in animal models of malaria.

This guide provides a comparative framework for designing and evaluating in vivo studies of this compound and its analogues. By juxtaposing its known in vitro profile with the established in vivo performance of standard antimalarials, Artemisinin and Chloroquine, this document aims to equip researchers with the necessary benchmarks and experimental protocols to effectively translate this compound's in vitro success into tangible in vivo data.

Comparative Efficacy of Antimalarial Compounds

The following table summarizes the in vivo efficacy of Artemisinin and Chloroquine in murine malaria models and highlights the current data gap for this compound. A selective inhibitor of Plasmodium lysyl-tRNA synthetase, developed from the this compound scaffold, is included as a promising benchmark.

CompoundMechanism of ActionAnimal ModelPlasmodium SpeciesEfficacy (ED90)Reference
This compound Inhibition of lysyl-tRNA synthetaseData Not AvailableData Not AvailableData Not Available
Lysyl-tRNA Synthetase Inhibitor (this compound Analogue) Inhibition of lysyl-tRNA synthetaseSCID miceP. falciparum1.5 mg/kg (oral, once daily for 4 days)[4][5]
Artemisinin Heme-mediated activation, generation of cytotoxic free radicalsMurine modelsP. bergheiVaries by derivative and route of administration
Chloroquine Inhibition of hemozoin formation, leading to toxic heme accumulationMurine modelsP. bergheiVaries by strain sensitivity

Note: The in vivo efficacy of Artemisinin and Chloroquine can vary significantly based on the specific derivative or salt used, the route of administration, the mouse strain, and the Plasmodium strain's drug sensitivity. The data for the lysyl-tRNA synthetase inhibitor provides a crucial "proof of concept" for this target in vivo.

Experimental Protocols: A Roadmap for In Vivo Evaluation

Standardized protocols are essential for generating reproducible and comparable in vivo data. The "4-day suppressive test" is a widely accepted model for the initial assessment of antimalarial drug efficacy in mice.

Standard 4-Day Suppressive Test Protocol
  • Animal Model: Swiss albino or other suitable mouse strains (e.g., BALB/c, C57BL/6).

  • Parasite Strain: Chloroquine-sensitive or resistant strains of Plasmodium berghei.

  • Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with P. berghei.

  • Treatment: The test compound (e.g., this compound analogue) is administered orally or via another appropriate route once daily for four consecutive days, starting a few hours after infection.

  • Control Groups:

    • Negative Control: Mice receive the vehicle (the solvent used to dissolve the drug).

    • Positive Control: Mice are treated with a standard antimalarial drug like Chloroquine or Artemisinin at a known effective dose.

  • Monitoring:

    • Parasitemia: Thin blood smears are prepared from the tail blood on day 4 post-infection. The percentage of parasitized red blood cells is determined by microscopic examination.

    • Survival: The survival of the mice in each group is monitored daily for a specified period (e.g., 30 days).

  • Data Analysis: The average parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasite suppression. The mean survival time for each group is also determined.

Visualizing the Path Forward: Workflows and Mechanisms

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis start Select Mouse Strain parasite Select Plasmodium Strain start->parasite groups Randomize into Treatment Groups parasite->groups infection Infect Mice with Plasmodium groups->infection treatment Administer Test Compound/Controls (4 days) infection->treatment monitoring Monitor Parasitemia and Survival treatment->monitoring suppression Calculate Percent Parasite Suppression monitoring->suppression survival Determine Mean Survival Time monitoring->survival conclusion Evaluate Efficacy suppression->conclusion survival->conclusion

A typical in vivo antimalarial drug efficacy testing workflow.

Cladosporin_Mechanism This compound This compound Binding Binds to ATP-binding pocket of PfKRS This compound->Binding PfKRS Plasmodium lysyl-tRNA Synthetase (PfKRS) PfKRS->Binding Inhibition Inhibition of PfKRS activity Binding->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death

Mechanism of action of this compound in Plasmodium.

Conclusion and Future Directions

While in vitro studies have positioned this compound as a highly promising antimalarial lead, the absence of in vivo efficacy data remains a significant hurdle. The successful in vivo proof of concept for a metabolically stabilized lysyl-tRNA synthetase inhibitor strongly suggests that overcoming the pharmacokinetic limitations of this compound could unlock a potent new class of antimalarials. Future research should prioritize the synthesis and in vivo evaluation of this compound analogues with improved metabolic stability. The experimental framework and comparative data presented in this guide offer a clear path for researchers to validate and advance these next-generation antimalarial candidates.

References

comparing the cost-effectiveness of synthetic Cladosporin versus extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for drug development professionals on the economic and procedural trade-offs between chemically synthesized Cladosporin and its extraction from natural fungal sources.

This compound, a polyketide produced by various fungi, has garnered significant interest in the scientific community for its potent and selective inhibitory activity against lysyl-tRNA synthetase, showing promise as an antimalarial agent.[1][2] As research progresses towards potential therapeutic applications, a critical consideration for its widespread use and development is the cost-effectiveness of its production. This guide provides a comprehensive comparison of the two primary methods of obtaining this compound: chemical synthesis and natural extraction from fungal fermentation.

At a Glance: Comparing Production Methods

The choice between synthetic and natural production of this compound involves a trade-off between control and scalability versus upfront investment and yield. Chemical synthesis offers the advantage of high purity and the potential for analogue generation, but is often hampered by complex multi-step processes and low overall yields, suggesting high costs.[3][4][5] Conversely, natural extraction through fungal fermentation can be a more direct route to the final product, but yields can be variable and purification can be challenging, contributing significantly to the overall cost.[6][7]

ParameterSynthetic this compoundNatural this compound (Fungal Fermentation)
Overall Yield Low (e.g., 8% over 8 steps)[3][4][5]Variable, described as "good" in some literature[8]
Purity Potentially very high, dependent on final purificationVariable, requires extensive downstream processing to achieve high purity[9]
Scalability Potentially high, but limited by complexity and cost of reagentsGenerally scalable, a common method for industrial production of fungal metabolites[10]
Cost of Raw Materials High, requires specialized reagents and chiral starting materialsGenerally lower, utilizes standard fermentation media components
Process Complexity High, multi-step synthesis with complex chemical transformations[3][4][5]Moderate, involves fermentation, extraction, and multi-step purification[11]
Downstream Processing Typically involves chromatographic purification of the final productExtensive, can account for 20-80% of total production cost[6]
Time to Final Product Can be lengthy due to the number of reaction stepsFermentation times can be several days to weeks, followed by extraction and purification
Analogue Production Readily adaptable for the synthesis of structural analogues for SAR studies[12]More challenging, relies on finding or engineering strains that produce different metabolites

Experimental Protocols: A Closer Look

To provide a clearer understanding of the practical aspects of each production method, the following sections outline the typical experimental protocols for both the natural extraction and chemical synthesis of this compound.

Natural Production: Fungal Fermentation and Extraction

The production of this compound from its natural source, the fungus Cladosporium cladosporioides, involves a two-stage process: fermentation to generate the compound, followed by extraction and purification.

Experimental Workflow for Natural Production

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification A Inoculation of Cladosporium cladosporioides B Incubation in Liquid Media A->B C Biomass and Metabolite Production B->C D Harvesting of Fungal Mycelium C->D Transfer E Solvent Extraction (e.g., Ethyl Acetate) D->E F Crude Extract Concentration E->F G Chromatographic Purification F->G H Pure this compound G->H

Workflow for the natural production of this compound.

Protocol for Fermentation and Extraction:

  • Inoculation and Fermentation: A pure culture of Cladosporium cladosporioides is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB).[11] The culture is then incubated for a period of several days to weeks under controlled conditions of temperature and agitation to allow for fungal growth and the production of this compound.

  • Extraction: After the fermentation period, the fungal mycelium is separated from the culture broth. The mycelium and/or the broth are then extracted with an organic solvent, typically ethyl acetate, to isolate the crude secondary metabolites.[11]

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as column chromatography over silica gel and Sephadex, to separate this compound from other fungal metabolites.[9] The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of this compound

The total synthesis of this compound is a complex undertaking that has been achieved through various routes, often involving numerous steps and chiral reagents to establish the correct stereochemistry.

Experimental Workflow for Chemical Synthesis

G A Commercially Available Starting Materials B Multi-Step Synthesis (e.g., 8-10 steps) A->B C Key Intermediates B->C D Final Cyclization and Deprotection C->D E Crude Synthetic Product D->E F Chromatographic Purification E->F G Pure Synthetic this compound F->G

Generalized workflow for the total synthesis of this compound.

Protocol for Asymmetric Total Synthesis (Illustrative Example):

The asymmetric total synthesis of this compound has been reported to be accomplished in 8 steps with an overall yield of 8%.[3][4][5] A similar synthesis for its isomer, isothis compound, required 10 steps with a 26% overall yield.[3][4] These syntheses typically involve:

  • Chiral Pool Synthesis: Starting from a simple, commercially available chiral molecule to set the stereochemistry of the final product.

  • Stepwise Construction: A series of chemical reactions to build the carbon skeleton of the molecule, including additions, reductions, and the formation of the key tetrahydropyran and isocoumarin ring systems.

  • Purification of Intermediates: Purification by column chromatography is often required after each or several synthetic steps to isolate the desired intermediate.

  • Final Product Isolation: The final steps typically involve the removal of protecting groups and a final purification to yield the pure synthetic this compound.

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

This compound exerts its biological effect by targeting a crucial enzyme in protein synthesis, lysyl-tRNA synthetase (KRS). This enzyme is responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a vital step in the translation of genetic information into proteins.[1][2]

Signaling Pathway of this compound Action

G cluster_protein_synthesis Protein Synthesis Pathway Lys Lysine KRS Lysyl-tRNA Synthetase (KRS) Lys->KRS ATP ATP ATP->KRS Lys_AMP Lysyl-AMP Intermediate KRS->Lys_AMP Activation Charged_tRNA Lysyl-tRNA(Lys) Lys_AMP->Charged_tRNA tRNA_Lys tRNA(Lys) tRNA_Lys->Charged_tRNA Charging Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->KRS Inhibition

This compound inhibits protein synthesis by targeting lysyl-tRNA synthetase.

This compound acts as a competitive inhibitor of ATP in the active site of KRS.[1][13] By binding to the enzyme, it prevents the formation of the lysyl-adenylate intermediate, thereby blocking the charging of tRNA with lysine and ultimately halting protein synthesis.[14] This leads to the arrest of cell growth and proliferation, which is the basis for its antimalarial activity.

Conclusion for Researchers and Drug Developers

The choice between synthetic and natural this compound will largely depend on the specific research or development goals.

  • For early-stage research, structure-activity relationship (SAR) studies, and the generation of novel analogues, chemical synthesis, despite its higher cost and complexity, offers unparalleled flexibility and control. The ability to systematically modify the this compound scaffold is invaluable for optimizing its pharmacological properties.[12]

  • For large-scale production for preclinical and clinical studies, and potential commercialization, natural extraction via fungal fermentation appears to be the more economically viable route at present. While the initial investment in fermentation and downstream processing infrastructure can be substantial, the lower cost of raw materials and the potential for process optimization make it more suitable for producing larger quantities of the compound.[7][15]

Further research into optimizing the fermentation conditions of Cladosporium cladosporioides to improve yields and developing more efficient downstream purification processes will be crucial in further reducing the cost of naturally sourced this compound. Similarly, the development of more efficient and higher-yielding synthetic routes could eventually make synthetic this compound a more competitive option. For now, a thorough economic analysis of both routes, taking into account the specific scale and purity requirements, is essential for any drug development program focused on this promising natural product.

References

assessing the therapeutic potential of Cladosporin in comparison to chloroquine for malaria treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the therapeutic potential of Cladosporin, a fungal secondary metabolite, and Chloroquine, a long-standing antimalarial drug. The following sections objectively assess their mechanisms of action, efficacy, and safety profiles, supported by experimental data to inform future research and drug development efforts in the fight against malaria.

Mechanism of Action: A Tale of Two Targets

This compound and Chloroquine exhibit distinct mechanisms of action, targeting different essential pathways in the Plasmodium parasite's lifecycle.

This compound acts as a potent and selective inhibitor of the parasite's cytosolic lysyl-tRNA synthetase (PfKRS1).[1][2][3] This enzyme is crucial for protein synthesis, and its inhibition leads to the cessation of parasite growth and replication.[3] Notably, this compound shows high selectivity for the parasite's enzyme over the human equivalent, a key characteristic for a promising drug candidate.[4]

Chloroquine , a weak base, accumulates in the acidic food vacuole of the parasite.[5][6][7] Its primary mechanism involves the inhibition of heme polymerase.[5][6] During hemoglobin digestion, the parasite releases toxic heme, which it detoxifies by polymerizing it into hemozoin. Chloroquine binds to heme, preventing its polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[8]

cluster_this compound This compound's Mechanism of Action cluster_chloroquine Chloroquine's Mechanism of Action This compound This compound PfKRS1 Parasite Lysyl-tRNA Synthetase (PfKRS1) This compound->PfKRS1 Inhibits Protein_Synthesis Protein Synthesis PfKRS1->Protein_Synthesis Catalyzes Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth Chloroquine Chloroquine Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibits Hemozoin Non-toxic Hemozoin Heme_Polymerase->Hemozoin Detoxifies Heme Toxic Heme Heme->Heme_Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to

Figure 1. Comparative signaling pathways of this compound and Chloroquine.

Comparative Efficacy: In Vitro and In Vivo Data

Both compounds have demonstrated significant antimalarial activity, although this compound's potency in vitro is notably higher. However, its natural form suffers from metabolic instability, a challenge addressed by synthetic analogs.

In Vitro Activity

This compound exhibits potent, nanomolar inhibitory activity against both the blood and liver stages of Plasmodium falciparum.[9][10] In contrast, the in vitro efficacy of Chloroquine can vary significantly depending on the parasite strain's resistance profile.

CompoundTarget StageP. falciparum StrainIC50 (nM)Reference
This compound Blood & LiverMultiple (including drug-resistant)40 - 90[9][10]
Chloroquine BloodNF54 (sensitive)15[2]
Chloroquine BloodT24 (resistant)1,122[2]

Table 1. Comparative in vitro anti-malarial activity.

In Vivo Efficacy

While this compound's inherent metabolic instability has limited its in vivo studies, a synthesized analog, referred to as compound 5 or CL-2 in literature, has shown promising results in a mouse model of malaria.[11][12] Chloroquine has been extensively studied in various animal models and clinical settings, demonstrating efficacy against sensitive parasite strains.

CompoundAnimal ModelParasiteDosing RegimenEfficacyReference
This compound Analog (Compound 5/CL-2) NOD-scid IL2Rγnull miceP. falciparum1.5 mg/kg/day (oral, 4 days)ED90[12]
Chloroquine Swiss miceP. berghei30 mg/kg (single i.p. dose)>500-fold reduction in parasitemia[1]
Chloroquine Immunocompromised BXN miceP. falciparum (NF54)25 mg/kg/day (oral, 3 days)Full clearance within 48h[2]

Table 2. Comparative in vivo anti-malarial efficacy.

cluster_workflow General In Vivo Efficacy Testing Workflow Start Infection of Mice with Plasmodium Treatment Drug Administration (Oral/IP) Start->Treatment Monitoring Monitoring of Parasitemia (e.g., Giemsa-stained smears) Treatment->Monitoring Endpoint Endpoint Analysis: - Parasite Clearance Rate - Survival Rate Monitoring->Endpoint

Figure 2. A simplified workflow for in vivo anti-malarial drug testing.

Safety and Toxicity Profile

A critical aspect of any therapeutic agent is its safety profile. This compound appears to have a significant advantage in this regard based on in vitro data, though comprehensive in vivo toxicity studies are pending. Chloroquine's utility is hampered by its known toxicity and the increasing prevalence of resistance.

CompoundCell LineCC50 (µM)LD50 (Mouse)Key Toxicities (Human)References
This compound HepG2-CD81 & other human cell lines>10Not availableNot available[9][10]
Chloroquine --311 - 500 mg/kg (oral)Retinopathy, cardiotoxicity, neurotoxicity, gastrointestinal issues[5][6][13][14][15][16]

Table 3. Comparative cytotoxicity and toxicity data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used to evaluate this compound and Chloroquine.

Lysyl-tRNA Synthetase (PfKRS1) Inhibition Assay (for this compound)

This assay measures the ability of a compound to inhibit the enzymatic activity of PfKRS1. A common method is an ATP hydrolysis assay.

  • Reaction Setup: Recombinant PfKRS1 is incubated with its substrates (L-lysine, ATP, and tRNALys) in a suitable buffer. The test compound (this compound) is added at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Detection: The amount of ATP consumed or AMP produced is quantified. This can be done using commercially available kits that measure the remaining ATP (e.g., Kinase-Glo) or by detecting the inorganic pyrophosphate (PPi) released.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Heme Polymerization Inhibition Assay (for Chloroquine)

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin) from heme.

  • Reaction Initiation: A solution of hematin is prepared in a slightly basic solution (e.g., NaOH) and then added to a microplate. The test compound (Chloroquine) is added at various concentrations.

  • Polymerization Induction: The polymerization is initiated by adding an acidic buffer (e.g., acetate buffer, pH 4.8) to mimic the conditions of the parasite's food vacuole.

  • Incubation: The plate is incubated at 37°C for several hours to allow for the formation of insoluble β-hematin.

  • Quantification: The amount of polymerized heme (insoluble) is separated from the unpolymerized heme (soluble) by centrifugation and washing. The β-hematin pellet is then dissolved, and its absorbance is measured (e.g., at 405 nm).

  • Data Analysis: The percentage of inhibition of heme polymerization is calculated, and the IC50 value is determined.[7][8][14]

In Vitro Schizont Maturation Assay

This assay is used to determine the IC50 of antimalarial compounds against the blood stages of P. falciparum.

  • Parasite Culture: Synchronized ring-stage P. falciparum cultures are plated in 96-well plates.

  • Drug Addition: The test compounds are added in a serial dilution.

  • Incubation: The plates are incubated for a full asexual cycle (approximately 48 hours) under appropriate gas and temperature conditions.

  • Growth Assessment: Parasite growth is assessed by measuring the maturation of rings into schizonts. This can be done by microscopy of Giemsa-stained smears or, more commonly, by using fluorescent DNA-binding dyes (e.g., SYBR Green I, Hoechst) and measuring fluorescence with a plate reader or flow cytometer.

  • Data Analysis: The percentage of growth inhibition is calculated relative to drug-free controls, and IC50 values are determined.[13][17][18]

Conclusion and Future Directions

This compound presents a compelling profile as a potential next-generation antimalarial. Its novel mechanism of action, high in vitro potency against both liver and blood stages, and remarkable selectivity offer significant advantages over Chloroquine, particularly in the context of widespread resistance. The primary hurdle for natural this compound is its poor metabolic stability. However, the successful development of synthetic analogs with improved pharmacokinetic properties and demonstrated in vivo efficacy underscores the therapeutic potential of this scaffold.

In contrast, Chloroquine's clinical utility is increasingly limited by resistance and a well-documented toxicity profile. It remains a valuable tool for treating susceptible malaria strains and as a benchmark in preclinical studies.

Future research should focus on the continued optimization of this compound analogs to enhance their oral bioavailability and in vivo efficacy, alongside comprehensive preclinical safety and toxicology assessments. Such efforts could pave the way for a new class of antimalarial drugs capable of overcoming the challenges of resistance that plague current therapies.

References

validating the role of specific stereoisomeric conformations in the drug potency of the Cladosporin scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the Cladosporin scaffold reveals a stark dependence of its anti-malarial potency on the specific stereoisomeric configuration of the molecule. This guide provides a comparative overview of the biological activity of this compound's stereoisomers, supported by experimental data, to underscore the critical role of stereochemistry in drug development.

The natural product this compound has emerged as a promising lead compound for anti-malarial drug discovery due to its potent and selective inhibition of the Plasmodium falciparum cytosolic lysyl-tRNA synthetase (PfKRS), an enzyme essential for parasite protein synthesis.[1][2] this compound possesses three chiral centers, giving rise to eight possible stereoisomers.[3][4] Extensive research has demonstrated that the biological activity of these stereoisomers is not uniform, with potency varying by as much as 500-fold between the most and least active forms.[5][6][7] This highlights the crucial role of three-dimensional structure in the interaction between the drug and its target enzyme.

Comparative Potency of this compound Stereoisomers

The inhibitory activity of the complete library of eight this compound stereoisomers (cladologs) has been systematically evaluated through enzyme-based and parasite-based assays. The data clearly indicates that the stereochemical configuration at each of the three chiral centers (C3, C10, and C14) significantly influences the drug's efficacy.

Stereoisomer (Cladolog)Configuration (C3, C10, C14)PfKRS IC50 (μM)P. falciparum EC50 (μM)HsKRS IC50 (μM)Selectivity Index (HsKRS IC50 / PfKRS IC50)
CLADO-1 (this compound) 3R, 10R, 14S 0.125 ~0.04-0.09 >100 ~840
CLADO-23S, 10S, 14R~4-7->100-
CLADO-33R, 10S, 14S~4-7->100-
CLADO-43S, 10R, 14R~21-50->100-
CLADO-5 3R, 10R, 14R 0.29 - >100 ~965
CLADO-63S, 10S, 14S~21-50->100-
CLADO-73R, 10S, 14R~4-7->100-
CLADO-83S, 10R, 14S~21-50->100-

Data compiled from multiple sources, with specific values primarily drawn from the Ph.D. thesis of Pronay Das, which describes the synthesis and evaluation of the complete stereoisomeric library.[6][8] The EC50 values for P. falciparum growth inhibition are consistent with the trend observed in the enzyme inhibition assays.[6]

The data unequivocally demonstrates that CLADO-1 (natural this compound) and CLADO-5 are the most potent inhibitors of PfKRS.[6] Strikingly, all stereoisomers show negligible activity against the human cytosolic lysyl-tRNA synthetase (HsKRS), indicating a high degree of selectivity for the parasite enzyme.[6] The selectivity index, a ratio of the IC50 for the human enzyme to the parasite enzyme, is a critical parameter in drug development, and the high values for the active this compound stereoisomers underscore their therapeutic potential.

The Structural Basis of Stereospecific Inhibition

The profound differences in potency among the stereoisomers are attributed to the specific conformation of the tetrahydropyran (THP) ring, which binds within the ribose binding pocket of the PfKRS enzyme.[3][5] X-ray crystallography studies of co-crystals of the stereoisomers with PfKRS have provided insights into the structural basis of their enzymatic binding.[8] Alterations at the C3 and C10 positions have been shown to be particularly detrimental to the drug's potency.[5][9]

Comparison with Alternative PfKRS Inhibitors

The development of inhibitors targeting PfKRS is an active area of research. Several other chemical scaffolds have been investigated as alternatives to this compound, aiming to improve upon its metabolic stability while retaining high potency and selectivity.[10][11]

Compound ClassExamplePfKRS IC50Key Features
Bicyclic Azetidines-Nanomolar rangeNovel scaffold, active across multiple life stages.[3]
Anaplastic Lymphoma Kinase (ALK) InhibitorsASP3026Nanomolar rangeRepurposed drug, >380-fold more potent against PfKRS than human KRS.[1]
Piperidine-Ring AnalogsCla-B, Cla-CMicromolar rangeDesigned to improve metabolic stability of the this compound scaffold.[10]

While some of these alternatives show promise, the natural this compound scaffold, particularly in its most active stereoisomeric forms, remains a benchmark for potency against PfKRS.

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound required to inhibit the in vitro growth of asexual blood-stage P. falciparum.

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium. Cultures are synchronized to the ring stage before the assay.[12]

  • Compound Preparation: The test compounds are serially diluted to various concentrations.

  • Assay Setup: Synchronized parasite cultures are added to 96-well plates containing the diluted compounds.

  • Incubation: The plates are incubated for 48-72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.[13][14]

  • Growth Measurement: Parasite growth is quantified by measuring the incorporation of a labeled nucleic acid precursor (e.g., [3H]-hypoxanthine) or by using a fluorescent DNA stain like DAPI.[15]

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls, and the EC50 values are determined by non-linear regression analysis.

Lysyl-tRNA Synthetase (KRS) Inhibition Assay

This biochemical assay measures the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of KRS.

  • Recombinant Enzyme: Recombinant PfKRS and HsKRS are expressed and purified.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the enzyme, L-lysine, ATP, and the appropriate tRNA.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Activity Measurement: The enzyme activity is measured by detecting the production of AMP, a byproduct of the aminoacylation reaction. This can be done using a variety of methods, such as the Transcreener AMP/GMP assay.[16]

  • Data Analysis: The enzyme activity is measured in the presence and absence of the inhibitor, and the IC50 values are calculated.

Visualizing the Molecular Mechanism and Experimental Workflow

Signaling_Pathway cluster_parasite Plasmodium falciparum Cytosol Lysine Lysine PfKRS PfKRS1 (Lysyl-tRNA Synthetase) Lysine->PfKRS ATP ATP ATP->PfKRS tRNA_Lys tRNA(Lys) tRNA_Lys->PfKRS Lys_tRNA_Lys Lysyl-tRNA(Lys) PfKRS->Lys_tRNA_Lys Aminoacylation Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth This compound This compound (Stereoisomer) This compound->PfKRS Inhibition

Caption: Mechanism of action of this compound in P. falciparum.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison start Starting Materials synthesis Divergent Synthesis start->synthesis isomers 8 Stereoisomers (Cladologs) synthesis->isomers enzyme_assay Enzyme Inhibition Assay (PfKRS & HsKRS) isomers->enzyme_assay parasite_assay Parasite Growth Inhibition Assay isomers->parasite_assay ic50 IC50 Determination enzyme_assay->ic50 ec50 EC50 Determination parasite_assay->ec50 selectivity Selectivity Index Calculation ic50->selectivity sar Structure-Activity Relationship (SAR) ec50->sar selectivity->sar comparison Comparison with Alternatives sar->comparison

Caption: Workflow for evaluating this compound stereoisomers.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cladosporin

Author: BenchChem Technical Support Team. Date: November 2025

At its core, the disposal of Cladosporin should be guided by the principle of minimizing environmental release and ensuring the safety of all personnel. This involves treating this compound as a hazardous chemical waste and following institutional and regulatory guidelines for its disposal.

Immediate Safety and Disposal Protocol

Researchers handling this compound must adhere to the following step-by-step disposal procedures. This protocol is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure correct disposal streams.

  • Solid this compound Waste:

    • Collect any solid this compound waste, including unused or expired pure compounds and contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid this compound Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix this compound solutions with other incompatible chemical waste.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for chemically contaminated sharps.

Step 3: Labeling Hazardous Waste

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date the waste was first added to the container

  • The primary hazard(s) (e.g., "Bioactive," "Antimicrobial")

Step 4: Storage of Hazardous Waste

Store the labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be:

  • Away from general laboratory traffic.

  • In secondary containment to prevent spills.

  • Separated from incompatible chemicals.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with local, state, and federal regulations.

Step 6: Decontamination

Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate disinfectant or cleaning agent as recommended by your institution's safety protocols.

Quantitative Data from a Safety Data Sheet (SDS)

While a specific SDS for this compound was not identified, the following table outlines the type of quantitative data that researchers should look for in a supplier-provided SDS to inform safe handling and disposal procedures.

Data PointTypical Information and Importance for Disposal
LD50 (Lethal Dose, 50%) Indicates the acute toxicity of the substance. A low LD50 value would necessitate more stringent containment and disposal measures to prevent exposure.
LC50 (Lethal Concentration, 50%) For volatile compounds, this indicates the concentration in air that is lethal to 50% of a test population. This would inform the need for respiratory protection during handling and disposal.
Environmental Fate and Ecotoxicity Provides information on how the chemical behaves in the environment (e.g., persistence, bioaccumulation) and its toxicity to aquatic life. This data dictates the appropriate disposal methods to prevent environmental contamination.
pH (for solutions) The pH of a waste solution can determine its corrosivity and compatibility with other waste streams.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Cladosporin_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Pure compound, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_waste->liquid_waste Liquid sharps_waste Contaminated Sharps assess_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Dispose in Labeled Chemically Contaminated Sharps Container sharps_waste->collect_sharps storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs decontaminate Decontaminate Work Area contact_ehs->decontaminate end Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety protocols and the chemical's Safety Data Sheet.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cladosporin
Reactant of Route 2
Cladosporin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.